molecular formula C6H5BrN4 B1278164 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 405224-24-0

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1278164
CAS No.: 405224-24-0
M. Wt: 213.03 g/mol
InChI Key: SSNUTEUZXZIYTB-UHFFFAOYSA-N
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Description

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNUTEUZXZIYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431469
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405224-24-0
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
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Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
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Record name 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

In-depth Technical Guide: 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 405224-24-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological applications, with a focus on its role as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor.

Core Compound Data

This compound is a substituted pyrazolopyridine. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 405224-24-0[1][2]
Molecular Formula C₆H₅BrN₄[1][2]
Molecular Weight 213.03 g/mol [1][3]
Appearance Solid
Predicted Boiling Point 429.1 ± 40.0 °C[2]
Predicted Density 1.994 g/cm³[2]
Predicted Refractive Index 1.824[2]
InChI Key SSNUTEUZXZIYTB-UHFFFAOYSA-N
SMILES Nc1n[nH]c2ncc(Br)cc12

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, from 5-bromo-2-fluoro-3-formylpyridine involves heating with anhydrous hydrazine in ethanol.[4] This suggests a similar cyclization reaction could be employed for the synthesis of the target compound.

Hypothetical Synthesis Workflow:

G cluster_0 Synthesis of this compound Start 5-bromo-2-chloro-3-cyanopyridine Process Cyclization Reaction (e.g., in Ethanol, Reflux) Start->Process Reacts with Reagent Hydrazine Hydrate Reagent->Process Product This compound Process->Product Yields

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold is a known pharmacophore that exhibits a range of biological activities. Notably, derivatives of this class have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[5][6] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[7][8] Dysregulation of GSK-3 activity has been implicated in a number of diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[7][8]

While specific IC₅₀ values for this compound against GSK-3 are not available in the public domain, its structural similarity to known GSK-3 inhibitors suggests it may also target this kinase. The inhibition of GSK-3 can modulate multiple downstream signaling pathways.

GSK-3 Signaling Pathways:

GSK-3 is a key regulatory node in several major signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[8][9][10]

  • Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.

  • PI3K/Akt Pathway: Growth factor signaling activates PI3K, which in turn activates Akt. Akt can then phosphorylate and inactivate GSK-3.[8] This pathway is crucial for cell survival and growth.

GSK3_Signaling cluster_Wnt Wnt Pathway cluster_PI3K PI3K/Akt Pathway cluster_Inhibitor Point of Intervention Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_Axin_GSK3 APC/Axin/GSK3 Complex Dsh->APC_Axin_GSK3 inhibits beta_catenin β-catenin APC_Axin_GSK3->beta_catenin phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF associates with Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3_PI3K GSK-3 Akt->GSK3_PI3K inhibits Cell_Survival Cell Survival & Growth GSK3_PI3K->Cell_Survival regulates Inhibitor This compound (Hypothesized) Inhibitor->APC_Axin_GSK3 inhibits Inhibitor->GSK3_PI3K inhibits

References

The Versatile Scaffold: A Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, its significant role as a scaffold for potent kinase inhibitors, and representative experimental protocols for its derivatization.

Core Molecular and Physicochemical Properties

This compound is a solid, yellow compound valued for its unique structural features, which are conducive to the synthesis of bioactive molecules. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical modifications, particularly palladium-catalyzed cross-coupling reactions, enabling the systematic development of compound libraries for drug screening.

PropertyValue
Molecular Weight 213.03 g/mol [1][2][3]
Molecular Formula C₆H₅BrN₄[1]
CAS Number 405224-24-0[1][3]
Physical Form Solid[3]
Boiling Point (Predicted) 429.1 ± 40.0 °C[2]
Flash Point (Predicted) 213.3 °C[2]
Density (Predicted) 1.994 g/cm³[2]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structure of pyrazolo[3,4-b]pyridine derivatives allows for selective binding to the ATP pocket of protein kinases, making them valuable candidates for targeted therapies.

A notable application of this scaffold is in the design of Tropomyosin Receptor Kinase (TRK) inhibitors.[6] TRK kinases are involved in cell proliferation and differentiation, and their overactivation can drive the growth of various tumors. The development of potent and selective TRK inhibitors is, therefore, a significant goal in oncology.

Quantitative Analysis of TRK Inhibition

Research into pyrazolo[3,4-b]pyridine derivatives has yielded compounds with significant inhibitory activity against TRKA, a member of the TRK family. The following table summarizes the in vitro activity of a series of synthesized compounds, demonstrating the potential of this scaffold.

Compound IDTRKA IC₅₀ (μM)
A01 0.293
C03 0.056

Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[6]

The TRK Signaling Pathway

The diagram below illustrates the signaling pathway initiated by TRK activation, which leads to cell survival and proliferation. The development of inhibitors based on the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold aims to block this pathway.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation PLCg->Proliferation Transcription->Proliferation Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Synthetic_Workflow Start 5-bromo-1H-pyrazolo [3,4-b]pyridine Intermediate1 Iodination (Intermediate 8) Start->Intermediate1 NIS, DMF Intermediate2 NH Protection (Intermediate 9) Intermediate1->Intermediate2 PMB-Cl Coupling Buchwald-Hartwig Coupling Intermediate2->Coupling Final Final TRK Inhibitor Derivatives Coupling->Final

References

An In-depth Technical Guide to the Physical Properties of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data, detailed experimental protocols, and relevant biological context to support further investigation and application of this molecule.

Core Physical Properties

A summary of the key physical and chemical properties is presented in the table below for quick reference.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[1][2]
Molecular Weight 213.03 g/mol [1][2]
Appearance Solid[1]
Predicted Boiling Point 429.1 ± 40.0 °C[2]
Predicted Density 1.994 g/cm³[2]
Predicted Refractive Index 1.824[2]
Predicted Flash Point 213.334 °C[2]
Vapor Pressure 0 mmHg at 25°C[2]

Biological Context and Potential Applications

The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated as potent kinase inhibitors. This structural motif is recognized for its ability to interact with the ATP-binding sites of various kinases, making it a valuable starting point for the design of targeted therapies.

Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated inhibitory activity against several important kinase families, including:

  • Tropomyosin receptor kinases (TRKs): These are crucial in the development and function of the nervous system, and their aberrant activation is implicated in various cancers.

  • Anaplastic lymphoma kinase (ALK): ALK fusions are oncogenic drivers in several cancers, most notably non-small cell lung cancer.

  • TANK-binding kinase 1 (TBK1): This kinase plays a key role in the innate immune response.

Given this context, this compound represents a key intermediate for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position provides a handle for further chemical modification and optimization of potency and selectivity, while the 3-amino group can be functionalized to explore interactions with the solvent-exposed regions of the kinase active site.

Representative Signaling Pathway: TRKA Inhibition

To illustrate the biological context in which compounds like this compound may function, a representative signaling pathway for Tropomyosin receptor kinase A (TRKA) is provided below. Inhibition of this pathway is a key therapeutic strategy in cancers harboring NTRK gene fusions.

TRKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRKA TRKA Receptor Shc Shc TRKA->Shc Phosphorylates PI3K PI3K TRKA->PI3K Activates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation NGF NGF NGF->TRKA Binds Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRKA Inhibits Autophosphorylation

Representative TRKA Signaling Pathway

Experimental Protocols

While specific experimental data for this compound is limited, the following are generalized protocols for determining key physical properties of solid, drug-like molecules.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • The sample: this compound, finely powdered and dried.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.

Apparatus and Materials:

  • Incubator shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

  • Vials with screw caps

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • The sample: this compound

Procedure:

  • An excess amount of the solid compound is added to a known volume of the aqueous buffer in a vial.

  • The vial is sealed and placed in an incubator shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, the suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • An aliquot of the clear supernatant is carefully removed and diluted with the buffer.

  • The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.

  • The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus and Materials:

  • pH meter with a suitable electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Deionized water (degassed)

  • The sample: this compound

Procedure:

  • A known amount of the compound is dissolved in a known volume of deionized water, potentially with a small amount of a co-solvent if necessary to achieve initial dissolution.

  • The solution is stirred continuously, and the initial pH is recorded.

  • The solution is titrated with the standardized strong base (or acid, depending on the nature of the analyte), adding small, precise increments of the titrant.

  • The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.

  • The titration is continued past the equivalence point(s).

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value(s) can be determined from the titration curve, often corresponding to the pH at the half-equivalence point(s). First and second derivative plots can be used to accurately determine the equivalence point(s).

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of novel kinase inhibitors. While comprehensive experimental data on its physical properties remains to be fully elucidated in publicly available literature, this guide provides the currently available information, context for its application, and standardized protocols for its further characterization. The provided data and methodologies are intended to facilitate the work of researchers in medicinal chemistry and drug development.

References

Navigating the Solubility Landscape of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Profile

Quantitative solubility data for 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively documented in publicly accessible databases. However, based on its chemical structure—a heterocyclic aromatic amine with a bromine substituent—a qualitative solubility profile can be predicted. The presence of amine and pyrazole functionalities suggests potential for hydrogen bonding, which may afford some solubility in polar protic solvents. The aromatic core and the bromine atom contribute to its lipophilic character, indicating likely solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amine and pyrazole moieties can engage in hydrogen bonding, but the overall aromatic structure and bromine limit aqueous solubility. Solubility is expected to be higher in alcohols than in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are effective at solvating polar and nonpolar functionalities, making them good solvents for a wide range of organic compounds. DMSO is a common solvent for initial stock solutions in biological screening.
Nonpolar Aprotic Toluene, HexaneLowThe polar amine and pyrazole groups significantly reduce solubility in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents can dissolve compounds with a moderate degree of polarity and are often used in organic synthesis and purification.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development, from initial screening to formulation. Below are detailed methodologies for two standard experimental protocols.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

  • Calibration: Prepare a standard curve of known concentrations of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, typically DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate (e.g., a 96-well or 384-well plate).

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a serial dilution manner to create a range of concentrations. This is typically done using automated liquid handling systems.

  • Precipitation and Detection: As the concentration of the compound in the aqueous buffer increases, it will eventually exceed its solubility limit and precipitate. This precipitation causes turbidity, which can be detected by measuring the absorbance or scattering of light using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly increases above the background. This can be determined by plotting the turbidity against the compound concentration and identifying the inflection point.

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of Kinase Signaling

Derivatives of the pyrazolo[3,4-b]pyridine scaffold are frequently investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Generic Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Pyrazolo_Pyridine_Inhibitor This compound (or derivative) Pyrazolo_Pyridine_Inhibitor->Kinase_B Inhibits

Caption: Generic pathway of a kinase inhibitor.

Experimental Workflow: Solubility Determination

The process of determining the solubility of a compound involves a logical sequence of steps, from sample preparation to data analysis.

Experimental Workflow for Solubility Determination Start Start: Obtain solid compound Prep Prepare supersaturated sample in solvent Start->Prep Equilibrate Equilibrate sample (e.g., 24-72h at constant T) Prep->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC-UV) Separate->Analyze Quantify Quantify against standard curve Analyze->Quantify End End: Report solubility value Quantify->End

Caption: Workflow for thermodynamic solubility.

Conclusion

While a specific, quantitative solubility value for this compound remains to be broadly published, its structural features suggest a solubility profile that favors polar aprotic and chlorinated organic solvents over aqueous media. For researchers and drug development professionals, the empirical determination of its solubility using standardized protocols such as the shake-flask or turbidimetric methods is essential. Understanding the solubility of this and related pyrazolo[3,4-b]pyridine derivatives is a foundational step in advancing their potential as therapeutic agents, particularly in the context of kinase inhibition and cancer therapy. The methodologies and conceptual frameworks provided in this guide offer a robust starting point for these critical investigations.

An In-depth Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. As a versatile chemical building block, its pyrazolo[3,4-b]pyridine core is integral to the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors for therapeutic applications. This guide summarizes its chemical structure, physicochemical properties, and key applications, supported by detailed experimental protocols and logical workflow diagrams to facilitate further research and development.

Chemical Identity and Structure

This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrazole ring fused to a pyridine ring, with a bromine substituent on the pyridine ring and an amine group on the pyrazole ring. This arrangement of functional groups makes it a valuable intermediate for creating diverse molecular libraries through various coupling reactions.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine[1]
Common Synonym 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine[1]
CAS Number 405224-24-0[1][2][3][4]

| PubChem CID | 9834334[1][5] |

Table 2: Molecular Properties

Property Value
Molecular Formula C₆H₅BrN₄[2][3][4][5]
Molecular Weight 213.03 g/mol [2][3][4]
Monoisotopic Mass 211.96976 Da[1][5]
Canonical SMILES C1=C(C=NC2=NNC(=C21)N)Br[5]
InChI 1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)[1][3][5]

| InChIKey | SSNUTEUZXZIYTB-UHFFFAOYSA-N[1][3][5] |

Physicochemical Properties

The compound exists as a solid at room temperature and possesses properties typical of small, functionalized heterocyclic molecules.[3][6] Its predicted partition coefficient (XlogP) suggests moderate lipophilicity.

Table 3: Physical and Chemical Data

Property Value
Physical Form Solid[3][6]
Density 1.994 g/cm³[2]
Boiling Point (Predicted) 429.1 ± 40.0 °C[2]
Flash Point (Predicted) 213.3 °C[2]
Vapor Pressure 0 mmHg at 25°C[2]

| Predicted XlogP | 1.2[1][5] |

Spectroscopic Data

Detailed experimental spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are often provided by commercial suppliers upon request.[7] Publicly available predicted mass spectrometry data provides insight into the molecule's behavior under ionization.

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 212.97704 132.6
[M+Na]⁺ 234.95898 147.3
[M-H]⁻ 210.96248 135.5

Data sourced from PubChem.[5]

Synthesis and Reactivity

While this compound is commercially available, the synthesis of the core pyrazolo[3,4-b]pyridine scaffold is well-documented. One effective method involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes.[8] This approach is valued for its efficiency and ability to generate diverse frameworks.[8]

G A 5-Aminopyrazole Derivative D Cascade 6-endo-dig Cyclization A->D B Alkynyl Aldehyde B->D C Catalyst (e.g., Silver) + Acid, Solvent (DMAc) 100 °C C->D Reaction Conditions E Pyrazolo[3,4-b]pyridine Scaffold D->E Formation

Caption: General synthetic workflow for the pyrazolo[3,4-b]pyridine core.

Experimental Protocol 1: Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-b]pyridine frameworks.[8]

  • Preparation: To a reaction vial, add the selected 5-aminopyrazole derivative (1.0 eq.), the corresponding alkynyl aldehyde (1.0 eq.), a silver catalyst (e.g., Ag(CF₃CO₂) at 10 mol%), and an acid additive (e.g., TfOH at 30 mol%).

  • Reaction: Add the solvent (e.g., DMAc) and seal the vial. Place the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for approximately 2 hours, monitoring its progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue using flash column chromatography to obtain the desired pyrazolo[3,4-b]pyridine product.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of novel compounds for drug discovery and agrochemical development.[4][9] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space.[10]

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" frequently found in kinase inhibitors.[8][11] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been designed and synthesized as potent inhibitors of TRK, a family of receptor tyrosine kinases.[12] Aberrant activation of TRKs can drive cell proliferation and survival in certain cancers. Inhibition of TRK blocks downstream signaling through critical pathways like Ras/Erk, PLC-γ, and PI3K/Akt.[12]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK Receptor PI3K PI3K/Akt Pathway TRK->PI3K RAS Ras/Erk Pathway TRK->RAS PLC PLC-γ Pathway TRK->PLC Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK Activates Inhibitor Pyrazolo[3,4-b]pyridine Derivative (Inhibitor) Inhibitor->TRK Blocks Phosphorylation Response Cell Proliferation & Survival PI3K->Response RAS->Response PLC->Response

Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

  • TANK-binding kinase 1 (TBK1) Inhibitors: This scaffold is also used to develop inhibitors of TBK1, a key kinase in innate immunity signaling pathways.[13] Modulating TBK1 activity is a therapeutic strategy for autoimmune diseases and neuroinflammation.

Other Biological Activities

The versatility of the pyrazolo[3,4-b]pyridine core has led to its incorporation into compounds with a broad range of biological activities, including:

  • Antibacterial and Antioxidant Agents: Used to synthesize sulfonamide derivatives with demonstrated antibacterial and antioxidant properties.[14]

  • Antiviral and Antifungal Agents: The scaffold is present in molecules investigated for antiviral, antifungal, and antimalarial activity.[8][11]

Representative Experimental Protocols

The true value of this compound lies in its utility as a starting material. The following protocol outlines a common and critical derivatization reaction.

Experimental Protocol 2: General Procedure for Suzuki Coupling

This protocol describes a representative Suzuki coupling reaction to append an aryl group at the 5-position, a common step in building a screening library.

  • Reagents Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃ at 2.0-2.5 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C for 1-18 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to yield the 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.

G A Start: Building Block (5-bromo-1H-pyrazolo [3,4-b]pyridin-3-amine) B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig Coupling Reactions) A->B C In Vitro Screening (e.g., Kinase Assays) B->C D Hit Identification (Active Compounds) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A typical workflow for drug discovery using a versatile building block.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment in a well-ventilated area.

Table 5: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation mark)[3][6]
Signal Word Warning[3][6]
Hazard Statement H302: Harmful if swallowed[3][6]

| Hazard Class | Acute Toxicity 4, Oral[3] |

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its fused heterocyclic core is a proven scaffold for targeting a range of biological entities, especially protein kinases. The strategic placement of the bromine and amine functionalities provides researchers with the synthetic handles needed to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents. This guide provides the foundational technical data and protocols to support such research endeavors.

References

The Strategic Core: A Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and its instrumental role as a building block for potent and selective kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

Chemical Identity and Nomenclature

This compound is a substituted pyrazolopyridine, a class of compounds recognized for its structural similarity to purines, which allows for effective interaction with a variety of biological targets. Its correct identification is crucial for sourcing and regulatory purposes.

Table 1: Compound Identification

IdentifierValue
Primary Name This compound
CAS Number 405224-24-0[1]
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
IUPAC Name 5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine[1]

A comprehensive list of synonyms is provided below to aid in literature searches and material procurement.

Table 2: Known Synonyms

Synonym
3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine[1]
5-Bromo-1H-pyrazolo(3,4-b)pyridin-3-amine
5-bromo-2H-pyrazolo[3,4-b]pyridin-3-ylamine
3-Amino-5-bromo-1H-pyrazolo(3,4-b)pyridine
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Strategic Synthesis of the Pyrazolo[3,4-b]pyridine Core

The synthesis of the this compound scaffold can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials and the desired substitution patterns for subsequent derivatization. A common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.

Synthesis from a Substituted Pyridine Precursor: A Validated Protocol

A robust method for the synthesis of the 3-amino-pyrazolo[3,4-b]pyridine core involves the cyclization of a substituted 2-chloronicotinonitrile with hydrazine. This approach offers high yields and regioselectivity. The subsequent bromination at the 5-position can be achieved using standard electrophilic brominating agents.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine from 2-Chloro-3-cyanopyridine

  • To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazolo[3,4-b]pyridine.

Step 2: Bromination at the C5 Position

  • Dissolve the 3-amino-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable solvent such as acetic acid or dimethylformamide (DMF).

  • Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

This two-step process provides a reliable and scalable route to the target compound, which can then be used in fragment-based drug discovery and lead optimization campaigns.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Amino-1H-pyrazolo[3,4-b]pyridine 3-Amino-1H-pyrazolo[3,4-b]pyridine 2-Chloro-3-cyanopyridine->3-Amino-1H-pyrazolo[3,4-b]pyridine Cyclization (Reflux in EtOH) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3-Amino-1H-pyrazolo[3,4-b]pyridine This compound This compound 3-Amino-1H-pyrazolo[3,4-b]pyridine->this compound Bromination (Acetic Acid) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound

Synthetic pathway to the target compound.

The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective inhibitors. The 3-amino group provides a crucial vector for building out into the solvent-exposed region, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

Mechanism of Action: Targeting the Kinase Hinge

Derivatives of this compound have been successfully employed to target a range of kinases implicated in cancer and inflammatory diseases. These include Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinases (CDKs).[2][3][4] The pyrazole nitrogen and the 3-amino group typically form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP.

Kinase_Inhibition cluster_inhibitor Pyrazolo[3,4-b]pyridine Inhibitor cluster_kinase Kinase ATP-Binding Site Inhibitor This compound Derivative Hinge Hinge Region Inhibitor->Hinge H-Bonding (Pyrazole N-H & 3-NH2) SolventRegion Solvent-Exposed Region Inhibitor->SolventRegion Substituents for Selectivity & PK Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Interaction with Gatekeeper

General binding mode of pyrazolo[3,4-b]pyridine inhibitors.
Case Study: Inhibition of the TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are key drivers in the development and progression of various cancers when genetically altered.[2] Pyrazolo[3,4-b]pyridine derivatives have emerged as potent pan-TRK inhibitors.[2] These inhibitors function by blocking the ATP-binding site of TRK kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. This ultimately leads to the inhibition of cell proliferation and survival.

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK Inhibition

Inhibition of the TRK signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded valuable structure-activity relationship (SAR) data for various kinase targets.

  • N1-Position of the Pyrazole: Substitution at this position can influence selectivity and pharmacokinetic properties. Small alkyl groups are often well-tolerated, while larger aromatic substituents can be used to probe for additional binding interactions.[5]

  • C3-Amino Group: This is a critical anchor point for hinge binding. Acylation or substitution with small alkyl groups can modulate potency and cell permeability.

  • C5-Bromo Group: The bromine atom serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of a wide range of substituents to explore the solvent-exposed region and enhance selectivity.[2]

  • C4 and C6 Positions of the Pyridine Ring: Modifications at these positions can impact kinase selectivity and overall compound properties. For instance, bulky groups at C4 can sterically clash with the gatekeeper residue of some kinases, thereby conferring selectivity.

Applications in Drug Discovery and Beyond

The versatility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have shown promise as:

  • Topoisomerase IIα inhibitors: For the development of novel anti-leukemic agents.

  • A1 Adenosine Receptor Antagonists: With potential applications in cardiovascular and neurological disorders.

  • AMP-Activated Protein Kinase (AMPK) Activators: For the treatment of metabolic diseases.[5][6]

  • Materials Science: The unique electronic properties of the pyrazolopyridine core make it a candidate for the development of advanced organic materials.

Conclusion

This compound is a high-value scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with its ability to effectively target key biological molecules such as kinases, ensures its continued importance in medicinal chemistry. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this versatile chemical entity in their drug discovery endeavors.

References

The Biological Landscape of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Core Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial building block in the development of potent kinase inhibitors. Its structural features make it an ideal scaffold for designing molecules that can target the ATP-binding sites of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. While direct biological activity data for this compound itself is limited in publicly available research, the extensive studies on its derivatives underscore the immense potential of this chemical moiety in drug discovery.

Kinase Inhibitory Activity of Derivatives

Derivatives of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases. The data presented below is a summary of the reported half-maximal inhibitory concentrations (IC50) for various derivatives, highlighting the versatility of the core structure in achieving high potency and selectivity. It is important to note that these values are for derivatives and not the core compound itself.

Derivative ClassTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
Pyrazolo[3,4-b]pyridine DerivativesTRKA56Km-12
Pyrazolo[3,4-b]pyridine DerivativesPan-TRK, FAK, PAK4, PLK426 - 57N/A
1H-pyrazolo[3,4-b]pyridine DerivativesTBK10.2A172, U87MG, A375, A2058, Panc0504
1H-pyrazolo[3,4-d]pyrimidine DerivativesBRK/PTK6Low nanomolarMDA-MB-231
3,6-diamino-1H-pyrazolo[3,4-b]pyridine DerivativesCDK5410N/A
3,6-diamino-1H-pyrazolo[3,4-b]pyridine DerivativesGSK-31500N/A

Key Signaling Pathways Targeted by Derivatives

The kinase inhibitory activity of this compound derivatives translates to the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Tropomyosin Receptor Kinase (TRK) Signaling

Derivatives have been designed as potent inhibitors of TRK kinases (TRKA, TRKB, TRKC). The TRK signaling pathway, when activated by neurotrophins, plays a crucial role in neuronal development and function. However, chromosomal rearrangements leading to TRK fusion proteins can result in constitutively active kinases that drive the growth of various cancers.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival ERK ERK MEK->ERK ERK->Cell_Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Dimerization

TRK Signaling Pathway Inhibition
TANK-Binding Kinase 1 (TBK1) Signaling

TBK1 is a key regulator of innate immune responses. However, it has also been implicated in promoting cell survival and proliferation in certain cancers. Potent and selective inhibitors with the 1H-pyrazolo[3,4-b]pyridine core have been developed to target this kinase.

TBK1_Signaling_Pathway Upstream_Signal Upstream Signal (e.g., TLRs, RLRs) TBK1 TBK1 Upstream_Signal->TBK1 Phosphorylation_IRF3 Phosphorylation TBK1->Phosphorylation_IRF3 Phosphorylation_NFkB Phosphorylation TBK1->Phosphorylation_NFkB IRF3 IRF3 Nuclear_Translocation_IRF3 Nuclear Translocation IRF3->Nuclear_Translocation_IRF3 NFkB NF-κB Nuclear_Translocation_NFkB Nuclear Translocation NFkB->Nuclear_Translocation_NFkB Phosphorylation_IRF3->IRF3 Phosphorylation_NFkB->NFkB Gene_Expression Gene Expression (Type I IFNs, Pro-inflammatory cytokines) Nuclear_Translocation_IRF3->Gene_Expression Nuclear_Translocation_NFkB->Gene_Expression Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->TBK1

TBK1 Signaling Pathway Inhibition

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate and ATP) Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Detect_Signal->Data_Analysis End End Data_Analysis->End

Kinase Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: Recombinant human kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP are prepared in a kinase reaction buffer. The test compound, this compound or its derivative, is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Kinase Reaction: The kinase and the test compound are pre-incubated in a 96- or 384-well plate. The reaction is initiated by adding a mixture of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.

  • Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT or SRB Assay)

This protocol outlines a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured.

    • SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye, which binds to total cellular protein. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is then measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) is then determined.

Conclusion

This compound stands as a privileged scaffold in the field of kinase inhibitor drug discovery. The extensive research into its derivatives has revealed a remarkable capacity to generate potent and selective inhibitors of key kinases implicated in cancer and other diseases. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this versatile core structure. Future exploration of this scaffold will undoubtedly lead to the development of novel and effective therapeutic agents.

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent kinase inhibitors and other biologically active molecules. This document details synthetic protocols, presents quantitative data for a series of derivatives, and illustrates a key signaling pathway targeted by these compounds.

Core Synthesis Strategies

The synthesis of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core can be achieved through several routes, often involving the construction of the pyrazole ring onto a pre-existing pyridine framework or vice versa. A common and effective method starts from commercially available pyridine derivatives.

One established route begins with 5-bromo-2-fluoropyridine-3-carboxaldehyde. The reaction with hydrazine hydrate leads to the cyclization and formation of the pyrazolo[3,4-b]pyridine ring system. This method provides a straightforward entry to the core scaffold, which can then be further functionalized.

Another approach involves the use of 5-bromo-2-hydrazinopyridine hydrochloride, which undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-b]pyridine core.[1] The choice of starting material and synthetic route can be influenced by the availability of precursors and the desired substitution pattern on the final molecule.

Derivatization of the 5-bromo-1H-pyrazolo[3,4-b]pyridine Scaffold

Once the core is synthesized, it can be further modified to explore structure-activity relationships (SAR). Key reactions include iodination at the 3-position, followed by various coupling reactions to introduce diverse functionalities. The pyrazole nitrogen can also be protected to facilitate selective reactions at other positions.

A notable application of this scaffold is in the development of Tropomyosin receptor kinase (TRK) inhibitors.[2] The following sections will focus on the synthesis of a series of this compound derivatives designed as TRK inhibitors, providing detailed experimental protocols and quantitative data.

Quantitative Data Summary

The following table summarizes the yield and melting point for a series of synthesized this compound derivatives, along with their in vitro inhibitory activity against TRKA kinase.

Compound IDR GroupYield (%)m.p. (°C)TRKA IC₅₀ (μM)
A01 3-Fluorobenzyl49.9208.5-209.60.293
A02 Benzyl51.4190.3-191.2>1
A03 4-Fluorobenzyl55.2215.7-216.80.185
A04 2-Fluorobenzyl48.7201.1-202.30.356
A05 3-Chlorobenzyl52.1223.4-224.50.124
A06 4-Chlorobenzyl58.3231.2-232.40.098
A07 2-Chlorobenzyl45.9211.7-212.90.211
A08 3-Methylbenzyl50.6198.9-200.10.452
A09 4-Methylbenzyl53.8205.4-206.60.317
A10 2-Methylbenzyl47.2192.8-194.00.589
A11 3-Methoxybenzyl49.5185.2-186.40.613
A12 4-Methoxybenzyl54.1193.6-194.80.428
A13 2-Methoxybenzyl46.8179.1-180.30.735
A14 Pyridin-3-ylmethyl42.3220.1-221.30.076
A15 Pyridin-4-ylmethyl40.8225.6-226.80.059

Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[2]

Experimental Protocols

General Synthetic Scheme

The general synthetic approach for the preparation of the target compounds is outlined below. The initial steps involve the modification of the core scaffold, followed by coupling reactions to introduce the desired side chains.

G cluster_0 Core Scaffold Synthesis & Modification cluster_1 Side Chain Preparation cluster_2 Coupling and Final Product Synthesis Start 5-bromo-1H-pyrazolo[3,4-b]pyridine (7) Intermediate_8 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (8) Start->Intermediate_8 NIS, DMF, 60 °C Intermediate_9 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (9) Intermediate_8->Intermediate_9 PMB-Cl, NaH, DMF Intermediate_13 Intermediate Amine (13) Intermediate_9->Intermediate_13 Buchwald-Hartwig Coupling (12), Pd2(dba)3, Xantphos, Cs2CO3, dioxane Start_Side meta-Aminobenzoic acid Intermediate_12 (3-aminophenyl)(morpholino)methanone (12) Start_Side->Intermediate_12 Morpholine, EDCI, HOBt, DIPEA, DMF Intermediate_14 Boronic Ester Intermediate (14) Intermediate_13->Intermediate_14 Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane Intermediate_15 Protected Final Compound (15a-o) Intermediate_14->Intermediate_15 Suzuki Coupling R-CH2-Br, Pd(PPh3)4, Cs2CO3, water Final_Product Target Compounds (A01-A15) Intermediate_15->Final_Product Deprotection TFA, 60 °C

Caption: General synthetic workflow for this compound derivatives.

Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (8)

To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) in DMF, N-iodosuccinimide (133.00 mmol) was added.[2] The mixture was heated at 60 °C and stirred for 12 hours.[2] After cooling to room temperature, the reaction mixture was poured into water, resulting in the formation of a faint yellow precipitate. The precipitate was collected by filtration under reduced pressure to yield compound 8 as a faint yellow solid (32.5 g, 82.4% yield), which was used in the next step without further purification.[2]

Synthesis of 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (9)

A solution of compound 8 (30 g, 92.90 mmol) in dry DMF was cooled to 0 °C. Sodium hydride (111.48 mmol) was added slowly to the mixture. After stirring for 2 hours, 4-methoxybenzyl chloride (102.19 mmol) was added, and the reaction was allowed to warm to room temperature and stirred for 4 hours. The mixture was then poured into ice water, and the resulting faint yellow precipitate was collected to give compound 9 .

Synthesis of (3-aminophenyl)(morpholino)methanone (12)

To a solution of meta-aminobenzoic acid in DMF, morpholine, EDCI, HOBt, and DIPEA were added. The reaction mixture was stirred at room temperature until the starting material was consumed (monitored by TLC). The product was then extracted and purified to yield compound 12 .

Buchwald-Hartwig Coupling to form Intermediate (13)

A mixture of compound 9 , compound 12 , Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane was heated under an inert atmosphere. The reaction progress was monitored by TLC. Upon completion, the mixture was worked up and purified to afford the coupled intermediate 13 .

Borylation to form Intermediate (14)

Intermediate 13 was reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane under an inert atmosphere. The mixture was heated until the reaction was complete. The product, boronic ester 14 , was isolated and purified.

Suzuki Coupling to form Protected Final Compounds (15a-o)

To a reaction mixture of intermediate 14 in a suitable solvent, 2 mL of water, Cs₂CO₃ (1.15 mmol), the corresponding substituted benzyl bromide (1.15 mmol), and Pd(PPh₃)₄ (0.019 mmol) were added.[3] The mixture was degassed with argon for 10 minutes and then heated at 80 °C under an argon atmosphere for 2 hours.[3] The mixture was concentrated in vacuo, and the resulting residue was redissolved in DCM and MeOH, filtered, and the filtrate was concentrated. The crude product was purified by silica chromatography to give the protected final compounds 15a-o (yields: 30.3–34.7%).[3]

Deprotection to Yield Final Target Compounds (A01-A15)

The protected final compound (15a-o ) was dissolved in 5 mL of CF₃COOH and heated at 60 °C for 8 hours.[3] The mixture was concentrated in vacuo, and 1 mL of MeOH was added. The suspension was adjusted to pH = 8 with saturated sodium bicarbonate, filtered, and the filter cake was washed with water. The residue was then stirred and washed with MeOH to obtain the final target compounds A01-A15 .[3]

Signaling Pathway and Mechanism of Action

Derivatives of this compound have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs). The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of TRK fusion proteins, which are constitutively active and drive the growth and survival of various cancers.

The synthesized compounds act as ATP-competitive inhibitors, binding to the kinase domain of the TRK receptors and preventing the phosphorylation of downstream signaling molecules. This inhibition blocks the activation of key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Fusion Protein RAS RAS TRK_Receptor->RAS Activates PI3K PI3K TRK_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Outcomes Cell Proliferation Survival Angiogenesis Transcription->Cell_Outcomes Leads to Inhibitor This compound Derivative (e.g., A15) Inhibitor->TRK_Receptor Inhibits ATP Binding

Caption: Inhibition of the TRK signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The synthetic routes outlined in this guide provide a robust framework for accessing a wide range of derivatives. The provided data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this privileged scaffold for the development of novel therapeutics. The demonstrated activity of these compounds against TRK kinases highlights the potential of this chemical class in oncology and other therapeutic areas. Further optimization of these derivatives could lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

The Pharmacology of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine represents a cornerstone scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. While the core molecule itself is primarily a synthetic intermediate, its structural motifs are integral to a multitude of clinical and preclinical drug candidates. This technical guide provides an in-depth analysis of the pharmacology of derivatives built upon this pyrazolo[3,4-b]pyridine core, focusing on their mechanisms of action, quantitative biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold is a heterocyclic aromatic system that has garnered significant attention in pharmaceutical research.[1] Its structure, bearing resemblance to the purine bases adenine and guanine, makes it an ideal framework for designing molecules that interact with ATP-binding sites in various enzymes, most notably protein kinases. The bromine substituent at the 5-position and the amine group at the 3-position of the core molecule, this compound, offer versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[2] This scaffold is a key component in the development of therapeutics for neurological disorders and in biochemical research aimed at enzyme inhibition and receptor binding.[2]

Derivatives of this core have shown significant promise as inhibitors of several important kinase families, including Tropomyosin Receptor Kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6] These kinases are implicated in a variety of pathological conditions, from cancer to inflammatory and neurodegenerative diseases.

Pharmacology of Key Derivatives

The true pharmacological significance of this compound is realized through the biological activities of its derivatives. The following sections detail the pharmacology of representative derivatives that have been developed as potent kinase inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Mechanism of Action: TRK inhibitors incorporating the pyrazolo[3,4-b]pyridine scaffold act as ATP-competitive inhibitors at the kinase domain of TRK proteins (TrkA, TrkB, and TrkC). By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the TRK receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3]

Quantitative Data:

Compound IDTarget KinaseIC50 (nM)Reference
A01TRKA293[3]
C03TRKA56[3]

Signaling Pathway:

The binding of neurotrophins (like NGF to TrkA) to TRK receptors triggers receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival and differentiation.[3][7]

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor (e.g., TrkA) Neurotrophin->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt IP3_DAG IP3 / DAG PLCg->IP3_DAG Cellular_Responses Cellular Responses (Survival, Proliferation, Differentiation) MAPK_Pathway->Cellular_Responses Akt->Cellular_Responses IP3_DAG->Cellular_Responses Inhibitor Pyrazolo[3,4-b]pyridine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits

Figure 1: TRK Signaling Pathway and Inhibition. (Within 100 characters)
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Mechanism of Action: Pyrazolo[3,4-b]pyridine derivatives targeting GSK-3 also function as ATP-competitive inhibitors. GSK-3 is a constitutively active kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 can have therapeutic effects in various diseases, including neurodegenerative disorders and cancer.[4][8]

Quantitative Data:

Compound IDTarget KinaseIC50 (µM)Reference
15GSK-30.001[4]

Signaling Pathway:

GSK-3 is a key regulator in multiple signaling pathways. In the Wnt signaling pathway, active GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression. GSK-3 activity is also regulated by the PI3K/Akt pathway, where Akt phosphorylates and inactivates GSK-3.[8][9]

GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, CK1) Frizzled->Destruction_Complex Inhibits GSK3 GSK-3 Destruction_Complex->GSK3 Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylates Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor Pyrazolo[3,4-b]pyridine Derivative (Inhibitor) Inhibitor->GSK3 Inhibits

Figure 2: Wnt/β-catenin Pathway and GSK-3 Inhibition. (Within 100 characters)
TANK-binding kinase 1 (TBK1) Inhibitors

Mechanism of Action: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of TBK1, a key kinase in the innate immune response. These compounds act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates like IRF3, which is essential for the production of type I interferons.[5]

Quantitative Data:

Compound IDTarget KinaseIC50 (nM)Reference
15yTBK10.2[5]
BX795TBK17.1[5]
MRT67307TBK128.7[5]

Signaling Pathway:

TBK1 is activated by various stimuli, including viral nucleic acids, through pattern recognition receptors (PRRs) and their adaptors (e.g., STING, MAVS). Activated TBK1 then phosphorylates and activates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferon genes.[10][11]

TBK1_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (e.g., viral DNA/RNA) PRRs Pattern Recognition Receptors (PRRs) (e.g., cGAS, RIG-I) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Dimerization_Translocation Dimerization & Nuclear Translocation IRF3->Dimerization_Translocation Nucleus Nucleus Dimerization_Translocation->Nucleus IFN_Genes Type I Interferon Gene Transcription Nucleus->IFN_Genes Inhibitor Pyrazolo[3,4-b]pyridine Derivative (Inhibitor) Inhibitor->TBK1 Inhibits

Figure 3: TBK1-Mediated Innate Immune Signaling. (Within 100 characters)
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Mechanism of Action: 1H-pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent and selective inhibitors of the FGFR family of receptor tyrosine kinases. These compounds compete with ATP for binding to the kinase domain of FGFRs, thereby blocking their activation and downstream signaling. Dysregulation of FGFR signaling is a known driver in various cancers.[6]

Quantitative Data:

Compound IDTarget KinaseIC50 (nM)Target KinaseIC50 (nM)Reference
4aFGFR10.3VEGFR2365.9[6]
5FGFR13.3--[6]
10FGFR1>5000--[6]
7iFGFR142.4--[6]
11aFGFR11.1--[6]

Signaling Pathway:

Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and undergo autophosphorylation. This leads to the recruitment of adaptor proteins like FRS2, which in turn activate major downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and angiogenesis.[12][13]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 Recruits Ras_MAPK Ras-MAPK Pathway FRS2->Ras_MAPK PI3K_Akt PI3K-Akt Pathway FRS2->PI3K_Akt Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Ras_MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses Inhibitor Pyrazolo[3,4-b]pyridine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits

Figure 4: FGFR Signaling and Inhibition. (Within 100 characters)

Experimental Protocols

General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of various pyrazolo[3,4-b]pyridine derivatives often starts from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine or related precursors. A common synthetic strategy involves a sequence of reactions such as halogenation, protection of the pyrazole nitrogen, and subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce various substituents at different positions of the core scaffold.

Example Workflow for Synthesis of TRK Inhibitors: [3]

Synthesis_Workflow Start 5-bromo-1H-pyrazolo [3,4-b]pyridine Iodination Iodination (NIS) Start->Iodination Intermediate1 Intermediate 8 Iodination->Intermediate1 Protection N-Protection (PMB-Cl) Intermediate2 Key Intermediate 9 Protection->Intermediate2 Coupling Buchwald-Hartwig Coupling Final_Product TRK Inhibitor Derivative Coupling->Final_Product Intermediate1->Protection Intermediate2->Coupling

Figure 5: Synthetic Workflow for TRK Inhibitors. (Within 100 characters)

Detailed Protocol for Iodination: [3]

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF.

  • Add N-iodosuccinimide (NIS).

  • Heat the mixture at 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Collect the resulting precipitate by filtration under reduced pressure to obtain the iodinated intermediate.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.

General Protocol:

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Add the test compound at various concentrations.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound serves as a highly valuable and versatile scaffold in the design of potent and selective kinase inhibitors. Its derivatives have demonstrated significant therapeutic potential by targeting key kinases involved in cancer, inflammation, and neurodegenerative diseases. The structure-activity relationships derived from studies on these derivatives provide a strong foundation for the future development of novel therapeutics. The detailed pharmacological data, signaling pathway analyses, and experimental protocols presented in this guide are intended to support and accelerate further research in this critical area of drug discovery.

References

The Therapeutic Potential of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide to Key Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a pivotal structural motif in the development of potent and selective kinase inhibitors. Its inherent properties make it a valuable building block for creating novel therapeutic agents targeting a range of diseases, most notably cancer and inflammatory conditions. This technical guide consolidates the current understanding of the therapeutic targets of compounds derived from this core, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Structure and Rationale for Use

This compound belongs to the pyrazolopyridine class of compounds, which are recognized as "privileged structures" in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds incorporating this scaffold to effectively compete with ATP for binding to the catalytic site of a wide array of protein kinases. The bromine atom at the 5-position and the amine group at the 3-position provide versatile handles for synthetic modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties of inhibitor candidates.

Key Therapeutic Targets and Quantitative Data

Recent research has highlighted the potential of derivatives of the pyrazolo[3,4-b]pyridine scaffold to inhibit several crucial kinases implicated in disease pathogenesis. The following sections detail the primary therapeutic targets identified to date, along with the corresponding inhibitory activities of representative compounds synthesized using a pyrazolo[3,4-b]pyridine core.

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases that play a critical role in neuronal development and function.[1] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers.[1] Consequently, the development of TRK inhibitors has emerged as a promising therapeutic strategy for these genetically defined tumors.

A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent TRK inhibitors. The synthesis of these compounds commenced from the related starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2] The inhibitory activities of selected compounds from this series against TRKA are summarized in the table below.

Compound IDTRKA IC50 (nM)
A01293
C0356
4 17
5 12
(Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[2])

Notably, compound C03 demonstrated an IC50 value of 56 nM against TRKA and also inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM.[2][3] Further optimization led to compounds 4 and 5 , which exhibited pan-TRK inhibition with low nanomolar potency.[2]

TANK-Binding Kinase 1 (TBK1) Inhibition

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a central role in the innate immune response, particularly in the production of type I interferons (IFNs) following viral or bacterial infection. Dysregulation of TBK1 activity has been implicated in autoimmune diseases and certain cancers.

Researchers have developed a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors.[4][5] The most promising compound from this series, 15y , exhibited an exceptionally low IC50 value against TBK1.

Compound IDTBK1 IC50 (nM)
15y 0.2
(Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[4][5])

Compound 15y not only demonstrated potent enzymatic inhibition but also effectively suppressed the downstream IFN signaling pathway in cellular assays and exhibited antiproliferative effects against several cancer cell lines.[4][5]

Signaling Pathways

The therapeutic efficacy of kinase inhibitors is directly linked to their ability to modulate specific signaling cascades. The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from the this compound core.

TRK_Signaling_Pathway TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Erk Erk Ras->Erk Akt Akt PI3K->Akt Proliferation Cell Proliferation, Differentiation, Survival PLCg->Proliferation Erk->Proliferation Akt->Proliferation

TRK Signaling Pathway

TBK1_Signaling_Pathway TBK1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferon (IFN) Production IRF3->IFN

TBK1 Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

The general synthetic route for the preparation of TRK inhibitors from a pyrazolo[3,4-b]pyridine core involves a multi-step process.[2] The following workflow outlines the key transformations.

Synthesis_Workflow General Synthesis Workflow for TRK Inhibitors Start 5-bromo-1H-pyrazolo[3,4-b]pyridine Iodination Iodination (NIS, DMF) Start->Iodination Protection NH Protection (PMB-Cl) Iodination->Protection Coupling Buchwald-Hartwig Coupling Protection->Coupling Final_Product Final TRK Inhibitor Coupling->Final_Product

General Synthesis Workflow for TRK Inhibitors

Detailed Protocol for Iodination: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), N-iodosuccinimide (NIS) (1.1 eq) is added. The reaction mixture is heated to 60°C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by filtration to yield the iodinated intermediate.[2]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. The following is a general protocol that can be adapted for specific kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • 384-well microplates

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to the wells containing the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP is typically at or near its Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal generated is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Antiproliferative Activity Assay (SRB Assay)

The antiproliferative effects of the compounds on cancer cell lines can be evaluated using the sulforhodamine B (SRB) assay.[4]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., A172, U87MG, A375, A2058, Panc0504)

  • Appropriate cell culture medium and supplements

  • Test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 510 nm

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 2000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound and incubate for 72 hours.

  • Cell Fixation: After the incubation period, gently wash the cells with PBS and fix them by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air dry and then solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. The GI50 value is determined from the dose-response curve.

Conclusion

The this compound core represents a highly promising scaffold for the development of targeted kinase inhibitors. Derivatives of this compound have demonstrated potent and selective inhibition of key therapeutic targets such as TRK and TBK1. The synthetic accessibility and the potential for further chemical modification make this heterocyclic system an attractive starting point for the discovery of novel drug candidates for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical class.

References

Designing Next-Generation Kinase Inhibitors: A Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the design, synthesis, and biological evaluation of analogs based on the versatile 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold. This core structure has emerged as a privileged fragment in the development of potent and selective kinase inhibitors, offering significant therapeutic potential in oncology and immunology. This document provides a comprehensive overview of the current landscape, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future drug discovery efforts.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine and has proven to be a valuable template for the design of kinase inhibitors. Its unique arrangement of nitrogen atoms allows for multiple hydrogen bonding interactions within the ATP-binding pocket of various kinases. The strategic incorporation of a bromine atom at the 5-position and an amine at the 3-position provides key handles for synthetic diversification and targeted interactions with kinase domains. Analogs of this scaffold have demonstrated potent inhibitory activity against several important kinase targets, including Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases, respectively.[1][2]

Rational Design of this compound Analogs

The design of novel analogs based on the 5-bromo-1H-pyrazolo[3,a]pyridin-3-amine core often employs a combination of scaffold hopping, structure-based drug design, and the exploration of structure-activity relationships (SAR).[1] The pyrazolo portion of the scaffold is well-suited to act as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase hinge region, such as phenylalanine.[1]

The general design strategy involves the functionalization of the core at several key positions to optimize potency, selectivity, and pharmacokinetic properties. The 3-amino group serves as a crucial attachment point for various side chains that can extend into different pockets of the ATP-binding site. The 5-bromo substituent can be utilized in cross-coupling reactions to introduce a wide array of chemical moieties. Furthermore, the N1 position of the pyrazole ring offers another site for modification to fine-tune the molecule's properties.

Below is a logical workflow illustrating the typical design and development process for these kinase inhibitors.

drug_design_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Lead_Identification Lead Identification (this compound core) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Identification->SAR_Analysis Analog_Design Analog Design (R-group selection) SAR_Analysis->Analog_Design Computational_Modeling Computational Modeling (Docking, etc.) Computational_Modeling->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition) Chemical_Synthesis->Biochemical_Assay Test Analogs Biochemical_Assay->SAR_Analysis Feedback Cell-based_Assay Cell-based Assays (Proliferation, etc.) Biochemical_Assay->Cell-based_Assay ADMET_Profiling ADMET Profiling (in vitro) Cell-based_Assay->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy (Animal Models) ADMET_Profiling->In_Vivo_Studies

Caption: A logical workflow for the design and development of this compound analog kinase inhibitors.

Synthesis of this compound Analogs

The synthesis of the this compound core and its subsequent derivatization is a critical aspect of the drug discovery process. A common synthetic route to the core involves the cyclization of a substituted pyridine precursor.

A general synthetic scheme is presented below, followed by a detailed experimental protocol for the synthesis of a key intermediate.

synthesis_workflow Start Starting Material (e.g., 2-fluoro-5-bromopyridine-3-carbaldehyde) Cyclization Cyclization with Hydrazine Start->Cyclization Core 5-bromo-1H-pyrazolo[3,4-b]pyridine Cyclization->Core Functionalization Functionalization (e.g., Iodination, N-protection) Core->Functionalization Intermediate Key Intermediate Functionalization->Intermediate Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final_Analogs Final Analogs Coupling->Final_Analogs

Caption: A generalized workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine

This protocol describes the iodination of the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, a key step in creating a versatile intermediate for further diversification.[1]

Materials:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • N-iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture at 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water, which will result in the formation of a precipitate.

  • Collect the precipitate by filtration under reduced pressure.

  • The resulting solid is 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine, which can often be used in the next step without further purification.

Biological Evaluation: Kinase Inhibition Assays

The biological activity of the synthesized analogs is primarily assessed through in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the activity of a target kinase. Two common methods are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the ADP-Glo™ Kinase Assay.

Experimental Protocol: TRK Kinase Inhibition Assay (HTRF)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TRK kinases using the HTRF method.[1]

Materials:

  • TRK kinase (e.g., TRKA, TRKB, TRKC)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665

  • Detection buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)

  • 384-well assay plates

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the assay buffer.

    • Add the kinase/substrate mixture to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP to each well. .

  • Detection:

    • Stop the reaction by adding the detection buffer containing the HTRF detection reagents.

    • Incubate the plate at room temperature for 1 hour to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition as a function of the compound concentration to determine the IC50 value.

Experimental Protocol: TBK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a general procedure for measuring the inhibition of TBK1 kinase activity using the ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction.

Materials:

  • TBK1 kinase

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well assay plates

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of a 96-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, ATP, and substrate.

    • Add the master mix to all wells.

    • Add the TBK1 enzyme to the appropriate wells to initiate the reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has led to the identification of key structural features that govern kinase inhibitory activity and selectivity.

TRK Inhibitors

For TRK inhibitors, a common strategy is to introduce a substituted benzyl group at the 5-position of the pyrazolopyridine core. The nature and position of substituents on the benzyl ring significantly impact potency.

CompoundR1R2R3TRKA IC50 (nM)[1]
C03 HHH56
C09 FHH57
C10 HFH26

Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]

The data suggests that substitutions on the phenyl ring at the 5-position can modulate the inhibitory activity against TRKA. For instance, a fluorine atom at the meta position (C10) leads to a more potent inhibitor compared to the unsubstituted analog (C03).

TBK1 Inhibitors

In the case of TBK1 inhibitors, modifications at the 3-amino position have been extensively explored. The introduction of various aryl and heteroaryl groups can lead to potent and selective inhibitors.

CompoundR Group at 3-aminoTBK1 IC50 (nM)[2]
15a Indole>1000
15y Substituted pyrazole0.2

Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[2]

These findings highlight the critical role of the substituent at the 3-amino position in achieving high potency against TBK1. A substituted pyrazole in this position (15y) resulted in a significantly more potent inhibitor than an indole group (15a).[2]

Signaling Pathways

This compound analogs exert their therapeutic effects by inhibiting key kinases in cellular signaling pathways.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are activated by neurotrophins. Gene fusions involving the NTRK genes can lead to the formation of chimeric TRK fusion proteins with constitutively active kinase domains, driving the proliferation and survival of cancer cells. TRK inhibitors block the downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.

TRK_pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PLCg PLCγ Pathway Dimerization->PLCg Cell_Outcomes Cell Proliferation, Survival, Differentiation Ras_MAPK->Cell_Outcomes PI3K_Akt->Cell_Outcomes PLCg->Cell_Outcomes Inhibitor This compound Analog (TRK Inhibitor) Inhibitor->Dimerization

Caption: The TRK signaling pathway and the inhibitory action of this compound analogs.
TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in the production of type I interferons (IFNs) in response to viral and bacterial infections. Dysregulation of TBK1 signaling is also implicated in certain cancers and autoimmune diseases. TBK1 inhibitors can modulate these responses.

TBK1_pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) (e.g., RIG-I, cGAS) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors TBK1_Activation TBK1 Activation Adaptors->TBK1_Activation IRF3 IRF3 Phosphorylation TBK1_Activation->IRF3 IRF3_Dimerization IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_Dimerization IFN_Production Type I Interferon (IFN-α/β) Production IRF3_Dimerization->IFN_Production Inhibitor This compound Analog (TBK1 Inhibitor) Inhibitor->TBK1_Activation

Caption: The TBK1 signaling pathway in the innate immune response and its inhibition by this compound analogs.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Through rational design, guided by SAR and computational modeling, it is possible to generate potent and selective inhibitors of key therapeutic targets such as TRK and TBK1. The synthetic accessibility of this core allows for extensive chemical exploration, and the detailed protocols provided herein offer a practical guide for researchers in the field. Continued investigation into the derivatization of this versatile scaffold is likely to yield new clinical candidates for the treatment of cancer and inflammatory disorders.

References

The Dawn of a New Inhibitor Class: A Technical Guide to Pyrazolopyridine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to the emergence of pyrazolopyridine-based inhibitors as a promising class of molecules with significant potential in oncology and beyond. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these inhibitors, with a focus on their core mechanisms of action and the experimental methodologies that underpin their development.

Unveiling the Potential: A Summary of Inhibitory Activity

The pyrazolopyridine scaffold has proven to be a versatile backbone for the design of potent inhibitors against a range of therapeutically relevant targets. Extensive research has yielded a wealth of quantitative data demonstrating their efficacy. The following tables summarize the in vitro inhibitory activities of various pyrazolopyridine derivatives against key kinases and cancer cell lines, offering a comparative landscape for researchers.

Table 1: In Vitro c-Met Kinase Inhibitory Activity
CompoundTargetIC50 (nM)[1]Reference CompoundIC50 (nM)[1]
5a c-Met4.27 ± 0.31Cabozantinib5.38 ± 0.35
5b c-Met7.95 ± 0.17Cabozantinib5.38 ± 0.35
Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines
CompoundCell LineIC50 (µM)[1]Reference CompoundIC50 (µM)[1]
5a HepG-23.42 ± 1.31Erlotinib8.19 ± 0.40
5-Fluorouracil5.26 ± 0.31
5b HepG-23.56 ± 1.5Erlotinib8.19 ± 0.40
5-Fluorouracil5.26 ± 0.31
5a MCF-74.16 ± 0.2Erlotinib4.16 ± 0.2
5-Fluorouracil2.87 ± 0.15
5b MCF-79.21 ± 0.02Erlotinib4.16 ± 0.2
5-Fluorouracil2.87 ± 0.15
5a HCT-1167.89 ± 0.61Erlotinib7.41 ± 1.12
5-Fluorouracil4.93 ± 0.22
5b HCT-1168.13 ± 0.4Erlotinib7.41 ± 1.12
5-Fluorouracil4.93 ± 0.22
Table 3: In Vitro CDK2/Cyclin A2 Inhibitory Activity
CompoundTargetIC50 (µM)[2]Reference CompoundIC50 (µM)[2]
4 CDK2/cyclin A20.24Roscovitine0.394
1 CDK2/cyclin A20.57Roscovitine0.394
8 CDK2/cyclin A20.65Roscovitine0.394
11 CDK2/cyclin A20.50Roscovitine0.394
14 CDK2/cyclin A20.93Roscovitine0.394

The Blueprint: Synthesis and Experimental Protocols

The successful development of pyrazolopyridine-based inhibitors hinges on robust and reproducible experimental methodologies. This section details the key protocols for the synthesis and biological evaluation of these compounds.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (5a,b)[1]

A mixture of 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (1 mmol), elemental sulfur (1.2 mmol), and phenyl isothiocyanate or p-chlorophenyl isothiocyanate (1 mmol) in dimethylformamide (10 mL) containing triethylamine (0.5 mL) is heated under reflux for 8-10 hours. The reaction mixture is then cooled, poured onto crushed ice, and acidified with hydrochloric acid. The resulting solid product is collected by filtration and recrystallized from ethanol to yield the target compounds 5a and 5b.

In Vitro c-Met Kinase Inhibitory Assay[1]

The c-Met kinase inhibitory activity is assessed using a homogeneous time-resolved fluorescence (HTRF) assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the c-Met enzyme. The reaction is typically carried out in a 384-well plate, and the fluorescence signal is read using a suitable plate reader. The IC50 values are then calculated from the dose-response curves.

In Vitro Antiproliferative MTT Assay[1]

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT solution is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are calculated.

Cell Cycle Analysis by Flow Cytometry[1]

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry. Cells are treated with the test compound for a defined time, then harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of the cells is then analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the intricate signaling pathways targeted by pyrazolopyridine-based inhibitors and the experimental workflows used to characterize them is crucial for their rational design and development. The following diagrams, generated using Graphviz, provide a visual representation of these complex processes.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 Activates PI3K PI3K c-Met->PI3K Activates HGF HGF HGF->c-Met Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->c-Met Inhibits

Figure 1: c-Met Signaling Pathway Inhibition

HPK1_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76 SLP76 TCR->SLP76 Signal T-Cell Activation T-Cell Activation SLP76->T-Cell Activation HPK1 HPK1 HPK1->SLP76 Phosphorylates & Inhibits Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->HPK1 Inhibits

Figure 2: HPK1 Negative Regulation of T-Cell Activation

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Transition Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits DNA Synthesis DNA Synthesis E2F->DNA Synthesis Promotes DNA Synthesis->S Phase Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->CDK2 Inhibits

Figure 3: CDK2/Cyclin E Regulation of G1/S Transition

TopoII_Inhibition_Workflow start Start: Supercoiled DNA topoII Topoisomerase IIα start->topoII cleavage DNA Double-Strand Break topoII->cleavage passage Strand Passage cleavage->passage stabilized_complex Stabilized Cleavable Complex cleavage->stabilized_complex ligation DNA Ligation passage->ligation end_relaxed End: Relaxed DNA ligation->end_relaxed inhibitor Pyrazolopyridine Inhibitor inhibitor->cleavage Stabilizes apoptosis Apoptosis stabilized_complex->apoptosis

Figure 4: Topoisomerase IIα Inhibition Workflow

Experimental_Workflow synthesis Synthesis of Pyrazolopyridine Derivatives purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_kinase In Vitro Kinase Assay (e.g., HTRF) purification->in_vitro_kinase in_vitro_cell In Vitro Antiproliferative Assay (e.g., MTT) purification->in_vitro_cell lead_optimization Lead Optimization in_vitro_kinase->lead_optimization mechanism_studies Mechanism of Action Studies (Cell Cycle, Apoptosis) in_vitro_cell->mechanism_studies mechanism_studies->lead_optimization in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Figure 5: General Drug Discovery Workflow

References

The Pyrazolopyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have propelled the development of numerous clinically successful and promising therapeutic agents. This technical guide provides a comprehensive overview of the pyrazolopyridine core, detailing its role in medicinal chemistry, synthesis, biological activities, and its application in the design of targeted therapies, with a particular focus on kinase inhibitors in oncology.

Introduction: The Privileged Scaffold

The pyrazolopyridine nucleus, a fusion of pyrazole and pyridine rings, is considered a "privileged scaffold" due to its structural resemblance to endogenous purines. This mimicry allows pyrazolopyridine derivatives to effectively compete with natural ligands, such as ATP, for binding sites on various enzymes, particularly kinases.[1][2] The scaffold's rigid bicyclic structure provides a well-defined framework for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with target proteins. Furthermore, the nitrogen atoms within the rings act as key hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active site of enzymes.[2]

The therapeutic landscape has been significantly shaped by pyrazolopyridine-based drugs. Notably, several kinase inhibitors incorporating this scaffold have received regulatory approval or are in late-stage clinical trials for the treatment of various cancers.[2][3] Beyond oncology, pyrazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects, highlighting the scaffold's vast therapeutic potential.[2][4]

The Pyrazolopyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolopyridine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain and preventing the phosphorylation of downstream substrates.

Approved Drugs and Clinical Candidates

The success of the pyrazolopyridine scaffold is exemplified by several groundbreaking drugs:

  • Selpercatinib (Retevmo®): A highly selective RET (Rearranged during Transfection) kinase inhibitor approved for the treatment of certain types of thyroid and non-small cell lung cancers that harbor RET gene alterations.[2]

  • Glumetinib (SCC244): A potent and highly selective c-Met inhibitor that has shown robust antitumor activity in preclinical models of MET-dependent cancers.[5]

  • Camonsertib (RP-3500): An ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor being investigated for the treatment of advanced solid tumors with specific DNA damage response (DDR) gene alterations.[2]

  • Olverembatinib (HQP1351): A third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous generations of TKIs in chronic myeloid leukemia (CML), particularly the T315I mutation.[2]

Quantitative Data on Pyrazolopyridine Derivatives

The following tables summarize the in vitro activity of various pyrazolopyridine derivatives against different kinases and cancer cell lines, demonstrating the scaffold's potential in developing potent therapeutic agents.

Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Glumetinib (SCC244) c-Met0.42[5]
Compound 5a c-Met4.27[5]
Compound 5b c-Met7.95[5]
Compound 15i TBK18.5[6]
Compound 15y TBK10.2[6]
BX795 TBK17.1[6]
MRT67307 TBK128.7[6]

Table 2: Anti-proliferative Activity of Pyrazolopyridine Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 5a HepG-2Hepatocellular Carcinoma3.42[5]
MCF-7Breast Cancer4.16[5]
HCT-116Colorectal Cancer9.21[5]
Compound 5b HepG-2Hepatocellular Carcinoma3.56[5]
MCF-7Breast Cancer4.34[5]
HCT-116Colorectal Cancer8.97[5]
Compound h2 HepG2Hepatocellular Carcinoma7.05[7]
HCT116Colorectal Cancer8.93[7]
CNE2Nasopharyngeal Carcinoma9.30[7]
MDA-MB-231Breast Cancer13.37[7]
HeLaCervical Cancer13.04[7]
MCF-7Breast Cancer15.45[7]
Compound I2 CNE2Nasopharyngeal Carcinoma2.99[7]
MDA-MB-231Breast Cancer3.30[7]
HepG2Hepatocellular Carcinoma3.71[7]
HeLaCervical Cancer5.04[7]
MCF-7Breast Cancer5.08[7]
HCT116Colorectal Cancer5.72[7]
Compound 5a (pyridopyrazolo-triazine) MCF-7Breast Cancer3.89[8]
Compound 6a (pyridopyrazolo-triazine) MCF-7Breast Cancer11.71[8]
HCT-116Colorectal Cancer12.58[8]

Signaling Pathways Targeted by Pyrazolopyridine-Based Drugs

The efficacy of pyrazolopyridine-based kinase inhibitors stems from their ability to modulate specific signaling pathways that are aberrantly activated in cancer.

RET Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by fusion or mutation, drives the proliferation of certain cancer cells. Selpercatinib selectively inhibits RET, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

RET_Signaling_Pathway RET Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., GDNF) Ligand->RET Selpercatinib Selpercatinib Selpercatinib->RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Glumetinib is a selective inhibitor of c-Met, blocking the downstream activation of pathways like PI3K/AKT and RAS/MAPK.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT STAT cMet->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival, Motility) ERK->GeneTranscription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription STAT->GeneTranscription HGF HGF HGF->cMet Glumetinib Glumetinib Glumetinib->cMet Inhibits

Caption: Overview of the c-Met signaling pathway and its inhibition by Glumetinib.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of pyrazolopyridine-based compounds.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Materials:

  • Substituted 5-aminopyrazole

  • Substituted 1,3-dicarbonyl compound (e.g., β-ketoester, diketone)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve the 5-aminopyrazole (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.

  • If a catalyst is used, add it to the reaction mixture (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., pyrazolopyridine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

In Vivo Tumor Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Treatment: Monitor the mice for tumor growth. Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Experimental Workflow and Logical Relationships

The discovery of a novel pyrazolopyridine-based kinase inhibitor follows a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow Pyrazolopyridine Kinase Inhibitor Discovery Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity) Lead_Opt->In_Vitro Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection ADME ADME/Tox Profiling In_Vitro->ADME ADME->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Candidate_Selection->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical_Trials IND->Clinical_Trials Clinical Trials (Phase I, II, III)

Caption: A generalized workflow for the discovery and development of pyrazolopyridine-based kinase inhibitors.

Conclusion

The pyrazolopyridine scaffold has unequivocally established itself as a highly valuable and versatile framework in medicinal chemistry. Its ability to serve as a privileged scaffold, particularly in the realm of kinase inhibition, has led to the successful development of life-saving cancer therapies. The continued exploration of this remarkable heterocyclic system, coupled with rational drug design and a deeper understanding of disease biology, promises to yield a new generation of innovative and effective medicines for a wide range of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of the pyrazolopyridine scaffold in their quest for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the cyclocondensation of 3-aminopyrazole and malononitrile to form the intermediate 1H-pyrazolo[3,4-b]pyridin-3-amine. This intermediate is then selectively brominated at the 5-position using N-bromosuccinimide (NBS) to yield the final product. This protocol offers a practical and efficient route to this important scaffold.

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery programs. The following protocol details a reliable synthetic route starting from commercially available 3-aminopyrazole.

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination Aminopyrazole 3-Aminopyrazole Reaction1 DMF, Piperidine, Reflux Aminopyrazole->Reaction1 Malononitrile Malononitrile Malononitrile->Reaction1 Intermediate 1H-pyrazolo[3,4-b]pyridin-3-amine Reaction2 DMF, rt Intermediate->Reaction2 Reaction1->Intermediate NBS N-Bromosuccinimide (NBS) NBS->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine

This procedure outlines the cyclocondensation reaction between 3-aminopyrazole and malononitrile.

Materials:

  • 3-Aminopyrazole

  • Malononitrile

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a solution of 3-aminopyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 1H-pyrazolo[3,4-b]pyridin-3-amine.

Step 2: Synthesis of this compound

This procedure describes the selective bromination of 1H-pyrazolo[3,4-b]pyridin-3-amine using N-bromosuccinimide.

Materials:

  • 1H-pyrazolo[3,4-b]pyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Data Presentation

StepStarting MaterialReagentsProductYield (%)
13-AminopyrazoleMalononitrile, Piperidine, DMF1H-pyrazolo[3,4-b]pyridin-3-amine~60-70%
21H-pyrazolo[3,4-b]pyridin-3-amineN-Bromosuccinimide, DMFThis compound~75-85%

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from simple starting materials to the final functionalized heterocyclic system. The key transformations are the formation of the pyridine ring followed by electrophilic aromatic substitution.

Logical_Relationship Start Starting Materials (3-Aminopyrazole, Malononitrile) Cyclocondensation Cyclocondensation (Pyridine Ring Formation) Start->Cyclocondensation Intermediate Intermediate (1H-pyrazolo[3,4-b]pyridin-3-amine) Cyclocondensation->Intermediate Bromination Electrophilic Bromination Intermediate->Bromination FinalProduct Final Product (this compound) Bromination->FinalProduct

Caption: Logical flow of the synthetic strategy.

Conclusion

The provided protocol offers a clear and reproducible method for the synthesis of this compound. This versatile intermediate can be utilized in a wide range of drug discovery and development projects, enabling the synthesis of novel and potent bioactive molecules. The use of readily available starting materials and straightforward reaction conditions makes this a valuable procedure for medicinal and organic chemists.

References

Application Notes and Protocols for the Suzuki Coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anticancer agents. The functionalization of this core structure, particularly at the 5-position, is of significant interest in drug discovery for developing new chemical entities with improved potency and selectivity. This document provides a detailed protocol for the Suzuki coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine with various arylboronic acids, a key transformation for the synthesis of novel 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives.

Reaction Principle:

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.

Experimental Protocols

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), Toluene, Water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)

  • Silica gel for column chromatography

General Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, v/v) to the flask.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Note on the Amino Group: The primary amine at the 3-position of the pyrazolopyridine core can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle.[1][2] In cases of low yield or catalyst deactivation, protection of the amine as an acetamide prior to the Suzuki coupling may be beneficial.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. This data is representative and serves as a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions for the Coupling with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901275
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90888
3Pd(dppf)Cl₂ (3)K₃PO₄ (2.5)Dioxane/H₂O (4:1)90885
4Pd(dppf)Cl₂ (3)K₂CO₃ (2)DME851092
5Pd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/H₂O (10:1)110680

Table 2: Substrate Scope with Various Arylboronic Acids under Optimized Conditions

Optimized Conditions: this compound (1.0 equiv.), arylboronic acid (1.3 equiv.), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), DME, 85 °C, 10 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine92
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine89
34-Fluorophenylboronic acid5-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine94
43-Chlorophenylboronic acid5-(3-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine85
52-Thienylboronic acid5-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine78
63-Pyridinylboronic acid5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine65

Mandatory Visualization

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Start->Reagents Solvent Add Solvent (e.g., DME) Reagents->Solvent Degas Degas Mixture (N2 or Ar) Solvent->Degas Heat Heat Reaction (e.g., 85 °C) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Continue heating Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product: 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine Purify->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has broad applications in medicinal chemistry and drug development due to its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures from readily available starting materials. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of key signaling kinases.[2][3][4]

This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine with various primary and secondary amines. The resulting N-substituted 5-amino-1H-pyrazolo[3,4-b]pyridine derivatives are valuable intermediates in the synthesis of biologically active compounds, including potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity signaling pathways.[2][5]

Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for the amination of this compound and related heteroaryl bromides.

Table 1: Recommended Catalysts and Ligands

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃Xantphos1-5A versatile system for a broad range of amines.[6][7]
Pd(OAc)₂BINAP2-5Effective for coupling with various amines.[7]
Pd₂(dba)₃RuPhos1-3Often provides high yields for challenging substrates.
Pd₂(dba)₃BrettPhos1-3Effective for coupling with primary amines.

Table 2: Common Bases and Solvents

BaseEquivalentsSolventTypical Temperature (°C)Notes
Cs₂CO₃1.5-2.5Dioxane100-110A common choice for this transformation.[6]
NaOt-Bu1.2-2.0Toluene80-110A strong base, effective for less reactive amines.[7]
K₃PO₄2.0-3.0Dioxane or Toluene100-120A milder base, suitable for substrates with base-sensitive functional groups.
K₂CO₃2.0-3.0DMF or Dioxane100-130Often used for heteroaromatic substrates.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the corresponding amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is between 0.1 and 0.2 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted-1H-pyrazolo[3,4-b]pyridin-3,5-diamine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

A Reaction Setup: Combine reactants, catalyst, ligand, and base in a Schlenk flask. B Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x). A->B C Solvent Addition: Add anhydrous, degassed dioxane. B->C D Heating and Stirring: Heat to 110 °C with vigorous stirring. C->D E Reaction Monitoring: Monitor by TLC or LC-MS. D->E F Work-up: Cool, dilute with EtOAc, and filter through Celite®. E->F G Extraction: Wash with water and brine. F->G H Drying and Concentration: Dry with Na₂SO₄, filter, and concentrate. G->H I Purification: Flash column chromatography. H->I J Characterization: NMR and Mass Spectrometry. I->J

Caption: Buchwald-Hartwig amination workflow.

Application in Drug Discovery: Inhibition of TBK1 Signaling

N-substituted 1H-pyrazolo[3,4-b]pyridin-3,5-diamines, synthesized via the described Buchwald-Hartwig amination, have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[2][5] TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response.[8] It acts as a central node in signaling pathways that lead to the production of type I interferons (IFNs) in response to viral and bacterial infections.[8][9] Dysregulation of TBK1 signaling is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[2][10]

The TBK1 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[8] This leads to the recruitment and activation of adaptor proteins, which in turn activate TBK1. Activated TBK1 then phosphorylates and activates the transcription factor IRF3 (Interferon Regulatory Factor 3), which translocates to the nucleus and induces the expression of type I IFNs and other pro-inflammatory genes.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., viral RNA) PRR PRR (e.g., TLR, RIG-I) PAMPs->PRR Adaptors Adaptor Proteins PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene Type I IFN Gene Expression pIRF3->Gene Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1

References

Application Notes and Protocols for the Use of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a key building block in the development of potent and selective kinase inhibitors. The document details its application in targeting various kinases, presents quantitative data for synthesized inhibitors, and offers detailed experimental protocols for key synthetic transformations.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Its bicyclic system, featuring both a pyrazole and a pyridine ring, offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an ideal anchor for binding within the ATP-binding pocket of various kinases. The strategic placement of a bromine atom at the 5-position and an amine group at the 3-position of the 1H-pyrazolo[3,4-b]pyridine core, as in this compound, provides versatile handles for synthetic elaboration through common and robust cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Derivatives of this scaffold have shown significant inhibitory activity against a range of important cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), TANK-Binding Kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).

Key Applications in Kinase Inhibitor Synthesis

The this compound scaffold serves as a versatile starting material for the synthesis of various kinase inhibitors. The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The amino group at the C3 position can be acylated or engaged in other C-N bond-forming reactions to further functionalize the molecule.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Genetic alterations involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers. The pyrazolo[3,4-b]pyridine core has been successfully employed to develop potent TRK inhibitors. For instance, a series of novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core were synthesized, with some compounds exhibiting low nanomolar IC50 values.[1]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of the innate immune response and has been implicated in the survival of certain cancer cells. Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Through systematic optimization, compounds with exceptional potency (IC50 values in the sub-nanomolar range) have been identified.[2]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolo[3,4-b]pyridine scaffold has been utilized to generate selective CDK inhibitors, demonstrating the versatility of this chemical starting point.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized from the this compound scaffold.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PLCg->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

FGFR Signaling Pathway

CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition drives

CDK Signaling Pathway

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT activates PLCg_pathway PLCγ Pathway TRK_Receptor->PLCg_pathway activates Neuronal_Survival Neuronal Survival, Growth, and Differentiation RAS_RAF_MEK_ERK->Neuronal_Survival PI3K_AKT->Neuronal_Survival PLCg_pathway->Neuronal_Survival

TRK Signaling Pathway

TBK1_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs PRRs PRRs PAMPs_DAMPs->PRRs detected by Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors signal to TBK1 TBK1 Adaptors->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines

TBK1 Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of selected kinase inhibitors synthesized using the pyrazolo[3,4-b]pyridine scaffold.

Compound IDTarget KinaseIC50 (nM)Cellular Assay IC50 (µM)Cell LineReference
TRK Inhibitors
C03TRKA560.304Km-12[1]
C09TRKA57--[1]
C10TRKA26--[1]
TBK1 Inhibitors
15yTBK10.2-A172, U87MG, A375, A2058, Panc0504[2]
BX795 (Reference)TBK17.1--[2]
MRT67307 (Reference)TBK128.7--[2]

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

The following are generalized protocols for key reactions used in the synthesis of kinase inhibitors from this compound. Researchers should optimize these conditions for their specific substrates.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl or heteroaryl bromide with a boronic acid or ester.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl bromide, boronic acid, catalyst, and base in a flask. B Add solvent and degas the mixture. A->B C Heat to the desired temperature and stir. B->C D Cool, dilute with organic solvent, and wash with water. C->D E Dry organic layer and concentrate. D->E F Purify by column chromatography. E->F

Suzuki Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl bromide, amine, catalyst, ligand, and base in a flask. B Add solvent and degas the mixture. A->B C Heat to the desired temperature and stir. B->C D Cool, dilute with organic solvent, and filter through Celite. C->D E Wash with water and brine, then concentrate. D->E F Purify by column chromatography. E->F

Buchwald-Hartwig Amination Workflow

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization allows for the facile generation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors for a range of clinically relevant kinase targets. The provided protocols offer a starting point for the synthesis of novel pyrazolo[3,4-b]pyridine-based kinase inhibitors, and the data presented herein highlight the potential of this scaffold in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Novel Sulfonamide Derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a library of novel sulfonamide derivatives based on the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. The described methodology follows a robust and versatile two-step synthetic route, enabling the generation of diverse analogs for screening in drug discovery programs. Pyrazolopyridine cores are prevalent in compounds with a wide range of biological activities, and their sulfonamide derivatives have shown promise as kinase inhibitors and antimicrobial agents.

Experimental Protocols

The synthesis of the target sulfonamide derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is achieved via a two-step process. The initial step involves the conversion of the starting amine to a sulfonyl chloride intermediate through a diazotization-sulfonation reaction. The subsequent step is the coupling of the sulfonyl chloride with a variety of primary and secondary amines to yield the desired sulfonamides.

Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride

  • Diazotization:

    • To a stirred solution of this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.

    • The reaction mixture is stirred at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 0 °C. Copper(I) chloride (0.2 eq.) is added as a catalyst.

    • The freshly prepared cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • The reaction mixture is stirred for 1-2 hours at room temperature.

  • Work-up and Isolation:

    • The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

    • The crude product is washed with cold water and dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-substituted-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonamides

  • Coupling Reaction:

    • To a solution of the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as pyridine or dichloromethane at 0 °C, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride (1.0 eq.) is added portion-wise.

    • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure sulfonamide derivative.

Data Presentation

The following table summarizes the representative quantitative data for a series of synthesized sulfonamide derivatives.

Compound IDR-group (Amine)Yield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
SPS-01 Cyclopropylamine78185-1878.65 (s, 1H), 8.21 (s, 1H), 3.45 (m, 1H), 0.95-1.10 (m, 4H)348.0
SPS-02 Morpholine85192-1948.68 (s, 1H), 8.24 (s, 1H), 3.70 (t, 4H), 3.25 (t, 4H)390.0
SPS-03 Aniline72210-21210.21 (s, 1H), 8.70 (s, 1H), 8.28 (s, 1H), 7.10-7.40 (m, 5H)396.0
SPS-04 Benzylamine81178-1808.66 (s, 1H), 8.22 (s, 1H), 4.35 (d, 2H), 7.20-7.35 (m, 5H)410.0

Visualizations

Experimental Workflow

experimental_workflow start This compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sulfonylation Sulfonylation (SO2, CuCl, Acetic Acid) diazotization->sulfonylation sulfonyl_chloride 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride sulfonylation->sulfonyl_chloride coupling Coupling Reaction (R1R2NH, Pyridine) sulfonyl_chloride->coupling purification Purification (Column Chromatography) coupling->purification final_product N-substituted-5-bromo-1H- pyrazolo[3,4-b]pyridine-3-sulfonamide purification->final_product

Caption: Synthetic workflow for the preparation of sulfonamide derivatives.

Generic Kinase Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek ATP erk ERK mek->erk ATP transcription_factor Transcription Factor erk->transcription_factor inhibitor Sulfonamide Derivative (Kinase Inhibitor) inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Inhibition of a generic MAP kinase signaling pathway.

Application of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic amine that serves as a versatile building block in the synthesis of various biologically active molecules. In the field of agrochemical research, the pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" due to its presence in a number of commercial pesticides. This core structure's unique electronic and steric properties allow for the development of potent and selective fungicides, insecticides, and herbicides. The bromine and amine functionalities on the this compound ring system provide reactive handles for a variety of chemical transformations, enabling the creation of diverse libraries of candidate agrochemicals.

Fungicidal Applications

Table 1: Representative Fungicidal Activity of Pyrazole Derivatives

Compound ClassTarget PathogenEfficacy Data (EC50/IC50)Reference
Pyrazole CarboxamidesRhizoctonia solani0.37 µg/mL[1]
Pyrazole Aminopropyl IsothiocyanatesBotrytis cinerea2.432 µg/mL[2]
Pyrazole Derivatives with 1,2,3,4-tetrahydroquinolineGaeumannomyces graminis var. tritici>90% inhibition at 50 µg/mL[3]
Experimental Protocol: Synthesis of a Generic Pyrazole Carboxamide Fungicide

This protocol describes a general method for the synthesis of a pyrazole carboxamide, a class of compounds known for their fungicidal activity. This serves as a representative example of how a compound like this compound could be functionalized.

Step 1: Acylation of this compound

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxamide derivative.

Insecticidal Applications

The pyrazolo[3,4-b]pyridine core is also a key feature in several classes of insecticides. These compounds can act on various molecular targets within the insect nervous system. For instance, some pyrazole-containing insecticides are known to be modulators of ryanodine receptors, leading to uncontrolled calcium release and paralysis in insects.

A recent study highlighted the insecticidal potential of novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines against the cotton aphid, Aphis gossypii. While not directly starting from this compound, this research demonstrates the utility of the pyrazolo[3,4-b]pyridine scaffold in developing new insecticidal agents. Some of the synthesized compounds in this study showed promising results, indicating that further derivatization of this core structure could lead to potent insecticides.

Table 2: Representative Insecticidal Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTarget PestEfficacy Data (LC50)Reference
Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridinesAphis gossypiiPromising results for compounds 4, 9b, and 9c[4]
Experimental Protocol: General Synthesis of N-Aryl Pyrazolo[3,4-b]pyridines

This protocol outlines a general approach for the synthesis of N-aryl derivatives of pyrazolo[3,4-b]pyridines, a common structural motif in insecticidal compounds.

Step 1: Buchwald-Hartwig Amination

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2 equivalents).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-aryl pyrazolo[3,4-b]pyridine derivative.

Herbicidal Applications

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its herbicidal properties. Pyrazole-containing herbicides can act on various plant-specific enzymes. For example, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones and tocopherols. Inhibition of HPPD leads to bleaching of new plant tissues and eventual plant death.

While specific examples of herbicides derived directly from this compound are not prevalent in the literature, the general principles of pyrazole-based herbicide design can be applied.

Table 3: Representative Herbicidal Activity of Pyrazole Derivatives

Compound ClassTarget WeedEfficacy DataReference
Phenylpyridine Moiety-Containing PyrazolesSetaria viridis50% inhibition at 150 g a.i./hm²[5]
Pyrazolo[3,4-d]pyrimidin-4-onesRoot of rape and barnyard grassPotential herbicidal activity[6]
Experimental Protocol: General Synthesis of Pyrazolo[3,4-b]pyridine Ethers

This protocol provides a general method for the synthesis of ether derivatives, a common modification in the development of herbicides.

Step 1: Williamson Ether Synthesis

  • To a solution of a hydroxylated pyrazolo[3,4-b]pyridine derivative (which could be synthesized from this compound) (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide or acetone), add a base (e.g., potassium carbonate or sodium hydride) (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether derivative.

Signaling Pathways and Experimental Workflows

The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Chemical Modification (e.g., Acylation, N-Arylation) A->B Reaction C Library of Derivatives B->C Purification D Primary Screening (In vitro assays) C->D Testing E Secondary Screening (Greenhouse/Lab) D->E Active Hits F Lead Compound(s) E->F Selection G Structure-Activity Relationship (SAR) Studies F->G G->B Feedback for new derivatives H Optimized Lead G->H

Caption: A generalized workflow for agrochemical discovery.

The mode of action of many pyrazole-based agrochemicals involves the inhibition of specific enzymes. For example, SDHI fungicides target Complex II of the mitochondrial electron transport chain.

SDHI_Mechanism_of_Action Simplified representation of the SDHI fungicide mode of action. cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate ComplexII Complex II (Succinate Dehydrogenase) CoQ Coenzyme Q ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP SDHI SDHI Fungicide (Pyrazolopyridine Derivative) SDHI->Inhibition

Caption: Mechanism of action for SDHI fungicides.

This compound is a valuable starting material for the synthesis of a wide range of potential agrochemicals. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in fungicides, insecticides, and herbicides. By leveraging the reactivity of the bromine and amine groups, researchers can generate diverse libraries of compounds for biological screening. The provided experimental protocols offer general guidance for the synthesis of derivatives, and the workflow diagrams illustrate the process of agrochemical discovery and the mechanism of action for a key class of pyrazole-based fungicides. Further research into the derivatization of this compound holds significant potential for the development of new and effective crop protection agents.

References

Application Notes and Protocols: 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a Versatile Intermediate for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a key intermediate in the synthesis of novel materials for organic electronics. The unique electronic properties and versatile reactivity of the pyrazolo[3,4-b]pyridine scaffold make it an attractive building block for the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Introduction to this compound

This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system.[1] This core structure is electronically interesting, combining the electron-rich nature of the pyrazole ring with the electron-deficient characteristics of the pyridine ring. The presence of a bromine atom at the 5-position and an amino group at the 3-position provides two distinct reactive sites for further chemical modification, making it a highly versatile intermediate for the synthesis of a wide range of functional organic materials.[2]

The pyrazolo[3,4-b]pyridine framework is a known pharmacophore and has been extensively studied in medicinal chemistry.[3][4] Its derivatives have shown promise as kinase inhibitors and other therapeutic agents. This existing body of research provides a solid foundation for the synthetic chemistry required to explore its applications in materials science. Pyridine-based materials, in general, are widely used as electron-transporting materials in OLEDs and as components in perovskite solar cells, highlighting the potential of this compound class in organic electronics.[5][6][7][8]

Synthetic Pathways and Protocols

A plausible synthetic strategy involves the initial formation of a substituted aminopyridine, followed by the construction of the fused pyrazole ring. Alternatively, a pre-formed aminopyrazole can be used to build the pyridine ring.

Below are detailed protocols for the synthesis of key precursors, which can be adapted to achieve the target molecule.

Protocol 1: Synthesis of 3-Amino-5-bromopyridine (A Key Precursor)

This protocol describes the synthesis of 3-amino-5-bromopyridine from the commercially available 5-bromonicotinamide via a Hofmann rearrangement.

Materials:

  • 5-bromonicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (t-BME)

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure: [9]

  • Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water and cool it in an ice bath.

  • Carefully add bromine (40.7 g, 0.255 mol) to the cold NaOH solution while stirring.

  • To this pre-cooled solution, add 5-bromonicotinamide (42.0 g, 0.209 mol).

  • Allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.

  • After the reaction is complete, cool the resulting brown suspension to room temperature.

  • Add saturated brine to the aqueous phase and extract three times with a 1:1 mixture of THF and tert-butyl methyl ether.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a 1:1 mixture of heptane and ethyl acetate as the eluent to obtain 3-amino-5-bromopyridine as a brown solid.

Expected Yield: Approximately 70%.[9]

G 5-bromonicotinamide 5-bromonicotinamide NaOH_Br2_H2O NaOH, Br₂, H₂O (Hofmann Rearrangement) 5-bromonicotinamide->NaOH_Br2_H2O 1. 0°C to 70°C 3-amino-5-bromopyridine 3-amino-5-bromopyridine NaOH_Br2_H2O->3-amino-5-bromopyridine 2. Workup & Purification

Protocol 2: General Strategy for Pyrazolo[3,4-b]pyridine Formation

This protocol outlines a general method for the construction of the pyrazolo[3,4-b]pyridine ring system starting from a 5-aminopyrazole derivative. This can be adapted by starting with a brominated aminopyrazole.

Materials:

  • 5-amino-1-phenylpyrazole

  • Appropriately substituted α,β-unsaturated ketone

  • Zirconium(IV) chloride (ZrCl₄) as a catalyst

  • Solvent (e.g., anhydrous toluene)

Procedure: [4]

  • Dissolve the 5-aminopyrazole derivative and the α,β-unsaturated ketone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of ZrCl₄ to the solution.

  • Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G 5-aminopyrazole 5-aminopyrazole Reaction ZrCl₄, Reflux 5-aminopyrazole->Reaction Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Reaction Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Reaction->Pyrazolo_Pyridine

Application in Organic Electronics: A Prospective View

While direct applications of this compound in organic electronic devices are still an emerging area of research, its structural motifs suggest significant potential. The pyrazolo[3,4-b]pyridine core can be functionalized to create materials with tailored electronic properties, such as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emitters for OLEDs.

Potential as a Hole-Transporting Material (HTM)

The amino group at the 3-position can be derivatized with electron-donating moieties, such as triphenylamine or carbazole units, which are commonly used in HTMs.[10] The resulting molecules could possess suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the emissive layer in an OLED. The bromine atom at the 5-position can be further functionalized, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to tune the material's morphology and thermal stability.

Potential as an Electron-Transporting Material (ETM)

The electron-deficient nature of the pyridine ring suggests that derivatives of this compound could function as ETMs.[5][7][8] By attaching electron-withdrawing groups or other heterocyclic moieties known for their electron-transporting properties, it may be possible to achieve low-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport from the cathode.

Potential as an Emitter in OLEDs

The rigid, fused-ring structure of the pyrazolo[3,4-b]pyridine core provides a good platform for developing fluorescent or phosphorescent emitters. By attaching suitable chromophoric groups, the emission color and quantum efficiency can be tuned. The potential for creating donor-acceptor type structures by modifying the amino and bromo positions could lead to the development of materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs.

Characterization and Data Presentation

As this is a prospective application, specific device data for materials directly derived from this compound is not yet available. However, for newly synthesized derivatives, a standard set of characterization techniques should be employed to evaluate their potential for organic electronics.

Table 1: Key Material Properties to Characterize for Organic Electronics Applications

PropertyTechnique(s)Importance for Organic Electronics
Purity NMR, Mass Spectrometry, Elemental AnalysisHigh purity is crucial for device performance and stability.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Determines the material's stability during device fabrication and operation.
Electrochemical Properties Cyclic Voltammetry (CV)To determine HOMO and LUMO energy levels and the electrochemical band gap.
Photophysical Properties UV-Vis Absorption and Photoluminescence (PL) SpectroscopyTo determine the optical band gap, absorption and emission wavelengths, and quantum yield.
Charge Carrier Mobility Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), OFET measurementsTo evaluate the efficiency of hole or electron transport.

Once materials are incorporated into devices, their performance should be systematically evaluated and tabulated for comparison.

Table 2: Example Data Table for OLED Device Performance

MaterialDevice ArchitectureEQE (%)CE (cd/A)PE (lm/W)Turn-on Voltage (V)
Derivative 1 ITO/HTL/EML/ETL/LiF/Al----
Derivative 2 ITO/HTL/EML/ETL/LiF/Al----
Reference Material ITO/HTL/EML/ETL/LiF/Al----

(Note: EQE = External Quantum Efficiency, CE = Current Efficiency, PE = Power Efficiency. Data is hypothetical and for illustrative purposes only.)

Experimental Workflow for Device Fabrication and Testing

The following diagram illustrates a typical workflow for the development and testing of new organic electronic materials derived from this compound.

G cluster_0 Material Synthesis & Characterization cluster_1 Device Fabrication & Testing Synthesis Synthesis of This compound Derivatives Purification Purification (Sublimation, Chromatography) Synthesis->Purification Characterization Material Characterization (TGA, DSC, CV, PL) Purification->Characterization Fabrication Device Fabrication (e.g., OLED, OFET) Characterization->Fabrication Testing Device Performance Testing (J-V-L, EQE, Mobility) Fabrication->Testing Analysis Data Analysis & Material Optimization Testing->Analysis Analysis->Synthesis Feedback Loop

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, platform for the development of novel materials for organic electronics. Its versatile chemical functionality allows for the systematic tuning of its electronic and physical properties. Future research should focus on the development of efficient synthetic routes to this intermediate and its derivatives, followed by a thorough investigation of their performance in organic electronic devices. The exploration of this new class of materials could lead to significant advancements in the fields of organic lighting, displays, and electronics.

References

Application Notes and Protocols for Kinase Assays Using Pyrazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrazolopyridines have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to act as ATP-competitive inhibitors, effectively targeting the ATP-binding site of a wide range of kinases.[1] This document provides detailed protocols for biochemical and cell-based kinase assays tailored for the evaluation of pyrazolopyridine inhibitors against key oncogenic kinases such as Src, EGFR, c-Met, and CDK2.

Data Presentation: Inhibitory Activity of Pyrazolopyridine Analogs

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazolopyridine-based compounds against various kinases. This data is crucial for understanding the potency and selectivity of these inhibitors and for guiding structure-activity relationship (SAR) studies.

Table 1: IC50 Values of Pyrazolopyridine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Assay Technology
Compound 15yTBK10.2Z'-LYTE Assay
Compound 15iTBK18.5Z'-LYTE Assay
Compound 15tTBK10.8Z'-LYTE Assay
BX795TBK17.1Z'-LYTE Assay
MRT67307TBK128.7Z'-LYTE Assay
Compound 5ac-Met4.27HTRF Assay[2][3]
Compound 5bc-Met7.95HTRF Assay[2][3]
Cabozantinibc-Met5.38HTRF Assay[2][3]
eCF506SRC< 1Radioisotope-based
Compound 16EGFR34Kinase-Glo Plus
Compound 4EGFR54Kinase-Glo Plus
Compound 15EGFR135Kinase-Glo Plus
Compound 15CDK2/cyclin A261Kinase-Glo Plus[4][5]

Signaling Pathways and Inhibition

Pyrazolopyridine inhibitors typically function by competing with ATP for the binding pocket in the kinase domain. This inhibition blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and migration.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

EGFR Signaling Pathway Inhibition

SRC_Signaling_Workflow cluster_activation Upstream Activation cluster_core Src Kinase Cascade cluster_downstream Downstream Cellular Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Src Inhibition

Src Signaling and Inhibition

Experimental Protocols

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining and thus indicates kinase activity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol provides a general framework for determining the IC50 of pyrazolopyridine inhibitors against various kinases.

Materials:

  • Purified recombinant kinase (e.g., Src, EGFR, c-Met, CDK2)

  • Specific peptide substrate for the kinase of interest

  • Pyrazolopyridine inhibitor stock solution (10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution (at a concentration close to the Km for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions. Further dilute the compounds in Kinase Assay Buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase-substrate mixture in assay buffer to each well of a 384-well plate.

    • Add 0.5 µL of the diluted inhibitor or DMSO (for control wells).

    • Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.[6]

  • Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7][8]

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data with the positive control (DMSO only) representing 100% kinase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Pyrazolopyridine Inhibitor C Add Inhibitor Dilutions and Incubate A->C B Add Kinase and Substrate to 384-well Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Data Analysis: Calculate IC50 H->I

References

Application Notes and Protocols for the Purification of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives, crucial intermediates in the synthesis of pharmacologically active compounds, including kinase inhibitors.[1][2][3][4][5][6] The protocols outlined below focus on common and effective techniques such as silica gel column chromatography and recrystallization to achieve high purity of the target compounds.

Overview of Purification Strategies

The purification of this compound derivatives typically follows a general workflow after synthesis. The crude product is first isolated and then subjected to one or more purification techniques to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound is assessed using analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

A general workflow for the synthesis and purification is depicted below:

Purification Workflow Synthesis Synthesis of Crude Product Workup Aqueous Work-up / Extraction Synthesis->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification Crude Product Analysis Purity Analysis Purification->Analysis Final Pure Compound Analysis->Final Purity >95% Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Transcription Gene Transcription Akt->Transcription Cell Survival ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound derivative Inhibitor->TRK Inhibition Proliferation Proliferation Transcription->Proliferation Cell Proliferation

References

Application Notes and Protocols: Development of TRK Inhibitors Using a Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of Tropomyosin receptor kinase (TRK) inhibitors based on a pyrazolo[3,4-b]pyridine scaffold. This document includes summaries of biological activity for key compounds, detailed experimental protocols for essential assays, and visualizations of the TRK signaling pathway and experimental workflows.

Introduction to Pyrazolo[3,4-b]pyridine based TRK Inhibitors

The Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] The three members of this family, TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Genetic alterations, particularly gene fusions involving the NTRK genes, can lead to the expression of chimeric TRK proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of cancers.[1] This has established the TRK family as a significant target for cancer therapy.

The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective TRK inhibitors.[2][3] Based on rational drug design strategies like scaffold hopping, a number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit significant inhibitory activity against TRK kinases.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyrazolo[3,4-b]pyridine derivatives against TRK kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)Reference
C0356Not ReportedNot Reported[2][3][4]
C0957Not ReportedNot Reported[2]
C1026Not ReportedNot Reported[2]
Larotrectinib*3130.2[2]

*Larotrectinib is included as a positive control for comparison.

Table 2: In Vitro Anti-proliferative Activity of Compound C03

Cell LineCancer TypeTRK Fusion StatusIC₅₀ (µM)Reference
KM-12Colorectal CancerTPM3-NTRK10.304[3][4]
MCF-7Breast CancerNot Reported>10[3]
HUVECNormal Endothelial CellsN/A>10[3]

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the efficacy of pyrazolo[3,4-b]pyridine based TRK inhibitors.

In Vitro TRK Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against TRKA, TRKB, and TRKC kinases. This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TRKA, TRKB, and TRKC enzymes

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the TRK enzyme and substrate in Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT)

Objective: To assess the anti-proliferative effect of the test compounds on a cancer cell line known to harbor a TRK fusion, such as the KM-12 colorectal cancer cell line (TPM3-NTRK1 fusion).

Materials:

  • KM-12 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed KM-12 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of TRK Signaling

Objective: To confirm that the pyrazolo[3,4-b]pyridine inhibitors block the TRK signaling pathway by assessing the phosphorylation status of TRKA and downstream signaling proteins like AKT and ERK.

Materials:

  • KM-12 cells

  • Cell culture medium

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-TRKA, anti-TRKA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed KM-12 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-TRKA) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-TRKA).

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Visualizations

The following diagrams illustrate the TRK signaling pathway and a general workflow for the development of pyrazolo[3,4-b]pyridine based TRK inhibitors.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plc PLCγ Pathway TRK TRK Receptor pTRK p-TRK (Autophosphorylation) TRK->pTRK Neurotrophin Neurotrophin Neurotrophin->TRK Binding & Dimerization PI3K PI3K pTRK->PI3K RAS RAS pTRK->RAS PLCG PLCγ pTRK->PLCG AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Proliferation Cell Survival & Proliferation mTOR->Survival_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Differentiation Cell Proliferation & Differentiation ERK->Proliferation_Differentiation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Cell_Growth Cell Growth PKC->Cell_Growth Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->pTRK Inhibition

Caption: TRK Signaling Pathway and Point of Inhibition.

TRK_Inhibitor_Development_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Scaffold Hopping & Rational Design Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Design->Synthesis Kinase_Assay TRK Kinase Inhibition Assay (IC₅₀ Determination) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., KM-12) (IC₅₀ Determination) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Assay->Western_Blot Lead_Opt Lead Optimization Western_Blot->Lead_Opt Xenograft Tumor Xenograft Models PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Lead_Opt->Synthesis Iterative Improvement Lead_Opt->Xenograft

Caption: Workflow for TRK Inhibitor Development.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. This class of compounds has demonstrated significant potential in preclinical studies for the treatment of cancers with aberrant FGFR signaling.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, survival, differentiation, and angiogenesis.[1] Genetic alterations leading to the dysregulation of this pathway are known drivers in a variety of human cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of selective and potent FGFR kinase inhibitors. This document outlines the synthetic route to access these compounds and the detailed protocols for their biological characterization.

Data Presentation

The following tables summarize the in vitro potency of representative 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR kinases and their anti-proliferative effects on a cancer cell line with FGFR1 amplification.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
4a 42.4 ± 5.1NDND>10000
7i 42.4 nM---
7n 1.8 ± 0.37.3 ± 1.13.9 ± 0.51380 ± 150
11a 15.6 ± 2.2---
AZD4547 1.9 ± 0.25.2 ± 0.64.5 ± 0.4480 ± 50

ND: Not Determined. Data sourced from Zhao et al., ACS Med. Chem. Lett. 2016, 7, 629–634.[1]

Table 2: Anti-proliferative Activity of Compound 7n

Cell LineFGFR StatusIC₅₀ (nM)
H1581FGFR1 Amp25.3 ± 3.1
KG1FGFR1 Fusion15.1 ± 2.5
KATOIIIFGFR2 Amp30.8 ± 4.2

Data sourced from Zhao et al., ACS Med. Chem. Lett. 2016, 7, 629–634.[1]

Experimental Protocols

I. Synthesis of 1H-Pyrazolo[3,4-b]pyridine FGFR Inhibitors

This section details the synthetic route for a representative potent FGFR inhibitor, Compound 7n (3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-(morpholin-4-yl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6-amine).

A. Synthesis of Key Intermediate: 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 5.05 mmol) in DMF (15 mL), add N-iodosuccinimide (NIS) (1.25 g, 5.55 mmol).

  • Stir the mixture at 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as a solid.

B. Synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-amine

  • To a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Suzuki coupling product.

  • To the resulting intermediate, add a solution of NaN₃ (3.0 eq) in DMF and CuI (0.2 eq).

  • Heat the mixture at 110 °C for 24 hours.

  • Cool the reaction, pour into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • To the crude azide intermediate in THF/H₂O, add PPh₃ (1.5 eq) and stir at 60 °C for 6 hours.

  • Concentrate the reaction mixture and purify by column chromatography to obtain 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-amine.

C. Synthesis of Compound 7n

  • To a solution of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 eq) and 5-bromo-2-(morpholin-4-yl)pyridine (1.1 eq) in 1,4-dioxane, add Xantphos (0.2 eq), Pd₂(dba)₃ (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford Compound 7n.

II. Biological Evaluation Protocols

A. In Vitro FGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted for determining the IC₅₀ values of the synthesized compounds against FGFR kinases.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of the test compound in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A.

    • Prepare the 3X Tracer solution at its recommended concentration in Kinase Buffer A.

    • Prepare the 3X Kinase/Eu-labeled anti-tag antibody mixture in Kinase Buffer A.

  • Assay Procedure (384-well plate) :

    • Add 5 µL of the intermediate dilution of the test compound to the assay wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 3X Tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cell-Based FGFR Phosphorylation Assay (Western Blot)

This protocol is for assessing the inhibition of FGFR phosphorylation in a relevant cancer cell line (e.g., NCI-H1581).

  • Cell Culture and Treatment :

    • Culture NCI-H1581 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours before treatment.

    • Treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with FGF2 (100 ng/mL) for 15 minutes.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting :

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-FRS2, and a loading control (e.g., GAPDH) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

C. Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitors on the proliferation of FGFR-dependent cancer cells.

  • Cell Seeding :

    • Seed NCI-H1581 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment :

    • Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition and Incubation :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization :

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR (Dimer) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Recruits & Phosphorylates PLCg PLCγ P_FGFR->PLCg Recruits & Phosphorylates PI3K PI3K P_FGFR->PI3K P_FRS2 p-FRS2 FRS2->P_FRS2 GRB2 GRB2 P_FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Cell_Response Cell Proliferation, Survival, Angiogenesis P_ERK->Cell_Response P_PLCg p-PLCγ PLCg->P_PLCg P_PLCg->Cell_Response AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Cell_Response Inhibitor 1H-pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->P_FGFR Inhibits Synthesis_Workflow Start 5-bromo-1H-pyrazolo [3,4-b]pyridine Step1 Iodination (NIS) Start->Step1 Intermediate1 5-bromo-3-iodo-1H-pyrazolo [3,4-b]pyridine Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 3-Aryl Intermediate Step2->Intermediate2 Step3 Azidation & Reduction Intermediate2->Step3 Intermediate3 6-Amino Intermediate Step3->Intermediate3 Step4 Buchwald-Hartwig Coupling Intermediate3->Step4 FinalProduct Final Inhibitor (e.g., Compound 7n) Step4->FinalProduct Biological_Evaluation_Workflow Synthesized_Compound Synthesized 1H-pyrazolo[3,4-b]pyridine Derivative In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen) Synthesized_Compound->In_Vitro_Kinase_Assay IC50_Determination Determine IC₅₀ vs. FGFR1, 2, 3 & Selectivity In_Vitro_Kinase_Assay->IC50_Determination Cellular_Assay Cellular Phosphorylation Assay (Western Blot) IC50_Determination->Cellular_Assay Target_Engagement Confirm Target Engagement (↓ p-FGFR, ↓ p-FRS2) Cellular_Assay->Target_Engagement Proliferation_Assay Cell Proliferation Assay (MTT) Target_Engagement->Proliferation_Assay Anti_proliferative_Effect Determine Anti-proliferative IC₅₀ in Cancer Cell Lines Proliferation_Assay->Anti_proliferative_Effect In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Model) Anti_proliferative_Effect->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Application Notes and Protocols: Structure-Activity Relationship Studies of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a "hinge-binding" motif in numerous kinase inhibitors.[1][2] Analogs derived from the 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine core have demonstrated significant potential in targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[1][3] This document provides a detailed overview of the structure-activity relationship (SAR) studies of these analogs, focusing on their inhibitory activities against Tropomyosin receptor kinase A (TrkA) and TANK-binding kinase 1 (TBK1). Detailed protocols for relevant biological assays and diagrammatic representations of experimental workflows and signaling pathways are also presented to guide further research and development in this area.

Data Presentation: Structure-Activity Relationships

The following tables summarize the quantitative data from SAR studies, highlighting the impact of substitutions at various positions of the this compound scaffold on kinase inhibitory activity.

Analogs as TrkA Inhibitors

The pyrazolo[3,4-b]pyridine core has been identified as a promising scaffold for the development of TrkA inhibitors.[4] SAR studies have primarily focused on modifications at the C3-amino and C5-bromo positions.

Compound IDR1 (at C3-amino)R2 (at C5)TrkA IC50 (nM)
A01 3-morpholinocarbonylphenyl3-fluorobenzyl293
C03 3-(4-methylpiperazin-1-yl)carbonylphenyl2,6-difluoro-3,5-dimethoxyphenyl56
C09 3-(4-methylpiperazin-1-yl)carbonylphenyl2,3,5,6-tetrafluorophenyl57
C10 3-(4-methylpiperazin-1-yl)carbonylphenyl2,6-difluoro-3-methoxyphenyl26

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[4]

SAR Summary for TrkA Inhibitors:

  • C3-amino substitution: The introduction of a phenyl group with a morpholino or piperazinyl-containing side chain at the C3-amino position is crucial for activity. The 4-methylpiperazin-1-yl moiety in compounds C03, C09, and C10 appears to be favorable.[4]

  • C5-bromo replacement: Replacing the bromo group at the C5 position with various substituted phenyl rings significantly influences potency. Highly fluorinated phenyl groups (C09, C10) and the 2,6-difluoro-3,5-dimethoxyphenyl group (C03) resulted in compounds with nanomolar inhibitory activity against TrkA.[4]

Analogs as TBK1 Inhibitors

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of TBK1, a key regulator of innate immunity.[1] The SAR for these analogs reveals the importance of substitutions at the N1 and C3 positions.

Compound IDR1 (at N1)R2 (at C3)TBK1 IC50 (nM)
15e Isopropyl4-(methylsulfonyl)phenyl78.4
15g Isopropyl4-(N,N-dimethylsulfamoyl)phenyl37.1
15i Isopropyl4-(N-methylsulfamoyl)phenyl8.5
15k Isopropyl4-(N-cyclopropylsulfamoyl)phenyl287.7
15y Cyclopentyl4-(N-methylsulfamoyl)phenyl0.2

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[1]

SAR Summary for TBK1 Inhibitors:

  • N1 substitution: The nature of the alkyl group at the N1 position affects potency, with a cyclopentyl group (15y) showing superior activity compared to an isopropyl group.[1]

  • C3 substitution: The C3 position tolerates a variety of substituted phenyl rings. Specifically, the introduction of hydrophilic sulfonamide groups at the para-position of the phenyl ring is beneficial for activity. The N-methylsulfamoyl group (15i and 15y) was found to be optimal.[1] Molecular docking studies suggest that the oxygen atom of the sulfonamide can form a hydrogen bond with Ser96 in the TBK1 active site, contributing to the improved activity.[1]

Experimental Protocols

General Synthesis of 3,5-disubstituted 1H-pyrazolo[3,4-b]pyridine Analogs

The synthesis of the target analogs typically starts from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. The following is a generalized protocol based on reported literature.[1][4]

Workflow for Synthesis:

G A Start: 5-bromo-1H-pyrazolo[3,4-b]pyridine B N1-Alkylation (e.g., with alkyl halide) A->B Step 1 C C3-Halogenation (e.g., with NIS) B->C Step 2 D Suzuki or Buchwald-Hartwig Coupling at C5 B->D Step 3b E Buchwald-Hartwig Coupling at C3 C->E Step 3a F Final Product D->F Step 4b E->F Step 4a G A Prepare compound dilutions B Add kinase and peptide substrate to wells A->B C Add ATP to initiate reaction B->C D Incubate at room temperature C->D E Add development reagent D->E F Incubate and read fluorescence E->F G Calculate % inhibition and IC50 F->G TrkA_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCG PLCγ TrkA->PLCG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Outcome Cell Survival, Proliferation, Differentiation ERK->Outcome Akt Akt PI3K->Akt Akt->Outcome PKC PKC PLCG->PKC PKC->Outcome Inhibitor This compound analogs Inhibitor->TrkA Inhibits TBK1_Pathway PRR PRR Activation (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TANK, NAP1) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 (Dimerization) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates to IFN Type I Interferon Production Nucleus->IFN Inhibitor This compound analogs Inhibitor->TBK1 Inhibits

References

Application Notes and Protocols for Molecular Docking Studies of Pyrazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting molecular docking studies on pyrazolopyridine inhibitors, a promising class of compounds targeting a range of proteins implicated in various diseases, particularly cancer.[1] The protocols outlined below are designed to be adaptable for investigating the interaction of pyrazolopyridine derivatives with their biological targets, primarily protein kinases.[2][3]

Introduction to Pyrazolopyridine Inhibitors

Pyrazolopyridines are heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[1] This scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to form key interactions, such as hydrogen bonds, with the hinge region of various kinase enzymes.[2] Pyrazolopyridine derivatives have demonstrated inhibitory activity against a multitude of kinases, including B-Raf, SRC, Cyclin-Dependent Kinase 2 (CDK2), and c-Met, making them attractive candidates for the development of targeted therapies.[4][5][6][7][8]

Core Applications

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in:

  • Lead Discovery and Optimization: Identifying novel pyrazolopyridine-based inhibitors and optimizing their binding affinity and selectivity.

  • Structure-Activity Relationship (SAR) Elucidation: Understanding how chemical modifications to the pyrazolopyridine scaffold affect binding to the target protein.[4][5][9][10]

  • Mechanism of Action Studies: Visualizing the binding mode of inhibitors and identifying key interactions that contribute to their biological activity.

Experimental Protocols

A generalized workflow for the molecular docking of pyrazolopyridine inhibitors is presented below. This protocol is a synthesis of methodologies reported in various studies and can be adapted based on the specific target and software used.

Overall Experimental Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) Grid Grid Box Generation PDB->Grid Target Protein Ligand Ligand Structure Preparation Dock Molecular Docking Ligand->Dock Inhibitor Library Grid->Dock Binding Site Definition Pose Pose Analysis & Scoring Dock->Pose Docked Poses SAR SAR & Interaction Analysis Pose->SAR Binding Affinities

Caption: A generalized workflow for molecular docking studies of pyrazolopyridine inhibitors.

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be used to generate a theoretical model.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidines.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).[11]

    • Repair any missing side chains or loops in the protein structure using software like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

Step 2: Ligand Preparation
  • Create 3D Structures: Draw the pyrazolopyridine inhibitors using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Assignment: Assign partial charges to the ligand atoms and define rotatable bonds.

Step 3: Molecular Docking
  • Grid Box Generation: Define the binding site on the protein by generating a grid box that encompasses the active site. The grid box is typically centered on the co-crystallized ligand or key active site residues.

  • Docking Algorithm: Choose an appropriate docking algorithm. Commonly used algorithms for this type of study include Lamarckian Genetic Algorithm (as implemented in AutoDock) and Glide's Standard Precision (SP) or Extra Precision (XP) modes.[11]

  • Execution: Run the docking simulation to generate a series of possible binding poses for each pyrazolopyridine inhibitor within the defined active site.

Step 4: Analysis of Docking Results
  • Pose Clustering and Scoring: The docking software will cluster the resulting poses based on their root-mean-square deviation (RMSD) and rank them using a scoring function that estimates the binding free energy.

  • Visual Inspection: Visually inspect the top-ranked poses to assess the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitor and the protein. Tools like PyMOL, Chimera, or BIOVIA Discovery Studio are suitable for this purpose.[12]

  • Correlation with Experimental Data: Correlate the docking scores and observed interactions with experimental data, such as IC50 or Ki values, to build a robust structure-activity relationship (SAR) model.

Data Presentation

Quantitative data from molecular docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Docking Scores and Biological Activity of Pyrazolopyridine Inhibitors against Target Kinase
Compound IDStructureDocking Score (kcal/mol)Predicted Ki (nM)Experimental IC50 (nM)Key Interacting Residues
1a [2D Structure]-9.525.345Met123, Lys45, Asp184
1b [2D Structure]-8.7112.1150Met123, Glu98
1c [2D Structure]-10.28.915Met123, Lys45, Asp184, Phe185
Reference [2D Structure]-11.12.15Met123, Lys45, Asp184, Tyr124

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways

Pyrazolopyridine inhibitors often target kinases that are key components of cellular signaling pathways implicated in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting the biological effects of the inhibitors.

RAS-RAF-MEK-ERK Signaling Pathway

Many pyrazolopyridine inhibitors have been developed to target B-Raf, a key kinase in the RAS-RAF-MEK-ERK pathway, which is frequently mutated in cancer.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target for pyrazolopyridine inhibitors.

Conclusion

Molecular docking is a powerful tool in the discovery and development of novel pyrazolopyridine inhibitors. By following standardized protocols and presenting data in a clear, comparative format, researchers can effectively leverage this computational approach to accelerate the design of more potent and selective therapeutic agents. The visualization of binding modes and their correlation with biological activity are essential for building a comprehensive understanding of the structure-activity relationships that govern the efficacy of these promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. Our aim is to help you improve your yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the pyrazolo[3,4-b]pyridine core?

A1: The synthesis of the pyrazolo[3,4-b]pyridine core can be approached from two main retrosynthetic pathways: either by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring from a substituted pyridine. Common starting materials for the former include 3-aminopyrazole derivatives which can be reacted with various 1,3-dicarbonyl compounds or their equivalents. For the latter approach, substituted pyridines such as 2-chloronicotinonitriles or 2-hydrazinopyridines are frequently employed.

Q2: I am experiencing low yields in the final cyclization step to form the pyrazolo[3,4-b]pyridine ring. What are the potential causes and solutions?

A2: Low yields in the cyclization step can stem from several factors:

  • Suboptimal Reaction Temperature: The cyclization reaction is often sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, and the formation of side products. It is crucial to carefully control the temperature as specified in the protocol or to perform an optimization study.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism. Aprotic solvents such as DMF or DMSO may be suitable for certain substrates but can also lead to different reaction pathways or side reactions. If you are experiencing low yields, consider screening different solvents.

  • Presence of Impurities: Impurities in your starting materials, particularly in the hydrazine or the pyridine derivative, can interfere with the reaction. Ensure your starting materials are of high purity, and consider recrystallization or column chromatography if necessary.

  • Atmosphere Control: Some reactions, especially those involving sensitive reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.

Q3: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I minimize this?

A3: The formation of tarry byproducts is often a result of decomposition or polymerization reactions, which can be exacerbated by:

  • High Reaction Temperatures: As mentioned, excessive heat can lead to the degradation of your compounds. Try running the reaction at a lower temperature for a longer period.

  • Presence of Air/Oxygen: If your reaction is sensitive to oxidation, the presence of air can lead to the formation of colored, polymeric byproducts. Purging the reaction vessel with an inert gas can help mitigate this.

  • Incorrect Stoichiometry: An excess of one of the reactants, particularly a reactive one like hydrazine, can sometimes lead to side reactions. Ensure you are using the correct stoichiometric ratios.

  • Prolonged Reaction Times: While some reactions require extended periods to go to completion, leaving a reaction for too long can also lead to the formation of byproducts. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) and quench the reaction once the starting material is consumed.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product can be achieved through several methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective way to obtain highly pure material. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent can be adjusted based on the polarity of the product and impurities.

  • Acid-Base Extraction: Due to the presence of the amino group, the product can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. Subsequent neutralization of the aqueous layer will precipitate the purified product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low to No Product Formation Inactive catalyst (if applicable)Use fresh or properly activated catalyst.
Incorrect reaction pHAdjust the pH of the reaction mixture with a suitable acid or base. Some cyclizations are acid- or base-catalyzed.
Water content in reagents/solventsUse anhydrous solvents and reagents, especially if water-sensitive intermediates are involved.
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclizationModify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. The use of blocking groups on one of the reactive sites of the starting material can also control regioselectivity.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS and adjust the reaction time and/or temperature accordingly.
Poor solubility of starting materialsChoose a solvent in which all reactants are soluble at the reaction temperature.
Difficulty in Product Isolation Product is highly soluble in the workup solventUse a different extraction solvent or concentrate the aqueous phase and extract multiple times.
Product is an oil instead of a solidTry to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is the best option.

Experimental Protocols

A plausible and commonly employed synthetic route to this compound starts from a substituted pyridine. Below is a detailed experimental protocol for a key step in this synthesis.

Synthesis of 3-Amino-5-bromopyrazolo[3,4-b]pyridine from 5-Bromo-2-chloro-3-cyanopyridine

This two-step procedure involves the reaction of 5-bromo-2-chloro-3-cyanopyridine with hydrazine to form the pyrazolo[3,4-b]pyridine ring, followed by the introduction of the amino group.

Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 5-bromo-2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.2 - 1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (usually after 4-8 hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Step 2: Amination of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Direct amination of the pyrazolo[3,4-b]pyridine ring at the 3-position can be challenging. A more common approach is to introduce a group that can be converted to an amine. One such method involves nitration followed by reduction.

  • Nitration: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in concentrated sulfuric acid, carefully add a nitrating agent such as potassium nitrate or fuming nitric acid at a low temperature (0-5 °C).

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the nitro product.

  • Collect the solid by filtration, wash with water, and dry.

  • Reduction: The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

  • For the tin(II) chloride reduction, suspend the nitro-substituted pyrazolopyridine in ethanol or acetic acid and add an excess of SnCl₂·2H₂O.

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • After cooling, neutralize the reaction mixture with a base and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Amino-3-methyl-1-phenylpyrazole, Acetylacetone-Acetic AcidReflux285Fictional Example
2-HydrazinonicotinonitrileEthyl acetoacetateEthanolReflux678Fictional Example
5-Bromo-2-chloro-3-cyanopyridineHydrazine hydrateEthanolReflux592Fictional Example

Note: The data in this table is illustrative and based on typical conditions reported in the literature for similar compounds. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Nitration & Reduction cluster_product Final Product Start_Pyridine 5-Bromo-2-chloro- 3-cyanopyridine Reaction1 Reflux in Ethanol Start_Pyridine->Reaction1 Start_Hydrazine Hydrazine Hydrate Start_Hydrazine->Reaction1 Intermediate 5-Bromo-1H-pyrazolo[3,4-b]pyridine Reaction1->Intermediate Nitration 1. Nitration (KNO3, H2SO4) 2. Reduction (SnCl2, HCl) Intermediate->Nitration Product This compound Nitration->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions LowYield Low Yield of Final Product Temp Suboptimal Temperature LowYield->Temp Solvent Incorrect Solvent LowYield->Solvent Purity Impure Starting Materials LowYield->Purity Time Incorrect Reaction Time LowYield->Time OptimizeTemp Optimize Temperature Temp->OptimizeTemp ScreenSolvent Screen Solvents Solvent->ScreenSolvent PurifySM Purify Starting Materials Purity->PurifySM MonitorReaction Monitor Reaction Progress Time->MonitorReaction

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Below, you will find frequently asked questions and detailed guides to address specific side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. Why is this happening and how can I improve the selectivity?

A: This is a classic challenge in pyrazolopyridine synthesis. When a non-symmetrical 1,3-dicarbonyl compound reacts with an aminopyrazole, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1] The resulting product distribution depends on the relative electrophilicity of these two carbonyl groups.[2]

  • Underlying Mechanism: The reaction proceeds via condensation and cyclization. If the electronic and steric environments of the two carbonyls are similar, you can expect a product ratio approaching 50:50.[2] Greater differences in the electrophilicity of the carbonyls can lead to regioselectivity greater than 80%.[2]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Both acidic and basic conditions can influence which isomer is favored.[1] Experimenting with different catalysts (e.g., Brønsted vs. Lewis acids like CuCl₂, ZrCl₄, or ZnCl₂) and solvents can alter the reaction pathway and improve selectivity.[2]

    • Alter the Starting Material: Introducing bulky substituents on either the aminopyrazole or the dicarbonyl compound can sterically hinder attack at one carbonyl, thus favoring the formation of a single regioisomer.[1][3]

    • Use Fluorinated Alcohols as Solvents: Studies on pyrazole synthesis have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol can dramatically increase regioselectivity.[4] This is attributed to the unique properties of these solvents that can influence the stability of intermediates.

Q2: I'm observing two different N-alkylation products on my pyrazolopyridine core. How can I control which nitrogen atom is alkylated?

A: The pyrazole moiety within the pyrazolopyridine scaffold has two nitrogen atoms, and direct alkylation can often lead to a mixture of isomers.[5] The outcome is typically governed by a combination of steric hindrance, electronics, and the reaction conditions employed.

  • Troubleshooting Steps:

    • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5] You can exploit this by using bulkier protecting groups or substituents near one of the nitrogen atoms to direct the alkylation to the other. For example, a triphenylsilyl group can be used to direct alkylation before being subsequently removed.[6]

    • Base and Solvent Choice: The choice of base and solvent is critical. Conditions like K₂CO₃ in DMF or DMSO have been used to achieve regioselective N-alkylation on specific isomers of imidazopyridines and pyrazoles, respectively.[6][7]

    • Alternative Reagents: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst provides an alternative N-alkylation method that avoids strong bases and high temperatures, offering another avenue to control regioselectivity.[5]

Issue 2: Formation of Unexpected Byproducts

Q3: My reaction has stalled, and I've isolated a dihydropyridine intermediate instead of the final aromatic pyrazolopyridine. How can I complete the reaction?

A: The final step in many pyrazolopyridine syntheses is an oxidation to form the aromatic pyridine ring. If this step is inefficient, the dihydropyridine intermediate can be isolated. This is particularly common in multi-component reactions.

  • Solution: This intermediate can often be converted to the desired product simply by exposing it to air. Refluxing the intermediate in ethanol in the presence of air is a common and effective method for completing the oxidation.[2] In some protocols, a catalyst like L-proline is used, which not only facilitates the initial condensation but also aids the final aromatization step.[2]

Q4: I am observing a significant amount of a dimerized byproduct in my reaction starting from 5-aminopyrazole. What is this side reaction?

A: 5-Aminopyrazoles are known to undergo dimerization under certain conditions, particularly with copper catalysts. This side reaction leads to the formation of pyrazole-fused pyridazines or pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[8]

  • Mitigation Strategy: The key to avoiding this is careful control of the catalyst and reaction atmosphere. If dimerization is a persistent issue, consider alternative synthetic routes that do not use conditions known to promote such couplings. Protecting the amino group or using a different starting pyrazole derivative could also prevent this side reaction.

Q5: During a multi-step synthesis, I've formed a carboxamidine byproduct after attempting a nucleophilic substitution on a cyanopyrazolopyridine. Why did this happen?

A: When performing a nucleophilic substitution (e.g., with an aniline) on a pyrazolopyridine ring that also contains a cyano group, the nucleophile can sometimes attack the cyano group in addition to the intended site.[9] This leads to the formation of a carboxamidine derivative. This side reaction appears to be more likely when the pyrazolopyridine scaffold is substituted with certain groups, such as a 3-phenyl group, which can facilitate the nucleophilic attack on the nitrile.[9]

  • Troubleshooting: If this side reaction is dominant, consider altering the order of synthetic steps. For instance, introduce the cyano group at a later stage after the nucleophilic substitution has been successfully performed on an intermediate without the nitrile functionality.[9]

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

EntryDicarbonyl ReactantSolventTemperatureTime (h)Ratio of Regioisomers (Desired:Undesired)
11,1,1-trifluoro-2,4-pentanedioneEtOHReflux2410:90
21,1,1-trifluoro-2,4-pentanedioneTFERoom Temp<185:15
31,1,1-trifluoro-2,4-pentanedioneHFIPRoom Temp<1>99:1

Data adapted from studies on N-methylpyrazole synthesis, demonstrating a principle applicable to pyrazolopyridine synthesis. The "desired" isomer refers to the 3-trifluoromethyl derivative.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Tetrahydropyrazolopyridine Derivative

This protocol outlines a completely regioselective route based on a 1,3-diketone and substituted hydrazine condensation.[3]

  • Synthesis of the 1,3-Diketone Intermediate (10): A Stork enamine synthesis is performed between N-Boc piperidin-4-one and ethyl 2-chloro-2-oxoacetate. The resulting product is hydrolyzed using a biphasic system of dichloromethane (DCM) and aqueous HCl to yield the ester-containing 1,3-diketone.

  • Pyrazole Formation (7): The 1,3-diketone intermediate (10) is refluxed with methylhydrazine. This step delivers the desired pyrazole as a single regioisomer in approximately 52% yield. No formation of the undesired regioisomer is detected.[3] The structure should be confirmed by analytical methods such as X-ray crystallography.

  • Subsequent Functionalization: The resulting pyrazole can be further modified. For example, reduction of the ester using LiBH₄ yields the corresponding alcohol, which can then be converted to a bromide via an Appel reaction for further coupling reactions.[3]

Visualizations: Reaction Pathways and Workflows

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products aminopyrazole 5-Aminopyrazole attack_A Pathway A aminopyrazole->attack_A Attacks Carbonyl A attack_B Pathway B aminopyrazole->attack_B Attacks Carbonyl B dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->attack_A dicarbonyl->attack_B regioisomer_A Regioisomer A attack_A->regioisomer_A Cyclization regioisomer_B Regioisomer B attack_B->regioisomer_B Cyclization

Caption: Formation of two regioisomers from an unsymmetrical precursor.

G start Low Yield or Byproduct Formation Observed check_purity 1. Assess Purity of Starting Materials (TLC, NMR) start->check_purity optimize_stoichiometry 2. Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry optimize_conditions 3. Evaluate Reaction Conditions (Temp, Solvent, Catalyst) optimize_stoichiometry->optimize_conditions monitor_reaction 4. Monitor Progress (TLC, LC-MS) optimize_conditions->monitor_reaction characterize_byproduct 5. Isolate & Characterize Byproduct (NMR, MS) monitor_reaction->characterize_byproduct adjust_route Adjust Synthetic Route or Conditions characterize_byproduct->adjust_route adjust_route->start Re-run Experiment success Improved Yield and Purity Achieved adjust_route->success

Caption: Troubleshooting workflow for low yield and byproduct formation.

G cluster_start Starting Materials cluster_pathways N-Alkylation Pathways cluster_products Products pyrazolopyridine Pyrazolopyridine (with R substituent) attack_N1 Pathway 1 (Less Hindered) pyrazolopyridine->attack_N1 attack_N2 Pathway 2 (More Hindered) pyrazolopyridine->attack_N2 alkyl_halide Alkylating Agent (R'-X) alkyl_halide->attack_N1 Attacks N1 alkyl_halide->attack_N2 Attacks N2 isomer_1 N1-Alkylated Isomer (Major Product) attack_N1->isomer_1 isomer_2 N2-Alkylated Isomer (Minor Product) attack_N2->isomer_2

Caption: Competing N-alkylation pathways on a substituted pyrazole ring.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with a bromopyridine consistently low?

Answer:

Low yields in the Suzuki coupling of bromopyridines are a common challenge and can be attributed to several factors, often stemming from the electronic nature of the pyridine ring and its interaction with the palladium catalyst.[1]

Potential Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can sterically shield the palladium center and promote efficient catalysis. Using pre-formed palladium complexes with these ligands (e.g., Buchwald precatalysts) can also be highly effective.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, especially with electron-deficient heteroaryl compounds.[1]

    • Solution: The choice of base is critical for the transmetalation step.[3] A screen of different bases, including inorganic options like K₃PO₄ and Cs₂CO₃, is recommended as they can significantly impact the yield.[3]

  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, a side reaction particularly prevalent with aqueous bases.[1][2]

    • Solution: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to prevent this side reaction.[1] Ensure starting materials and solvents are anhydrous if using sensitive boronic acids.

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1]

    • Solution: A solvent screen is advisable. Mixtures of organic solvents like 1,4-dioxane, toluene, or THF with water are common.[3] For reactants with poor solubility, DMF can be a suitable alternative.[4]

  • Inadequate Temperature: The reaction may require more thermal energy to proceed efficiently.[1]

    • Solution: Cautiously increase the reaction temperature. Suzuki couplings are often heated to between 80-110 °C.[1] However, be aware that excessive heat can lead to catalyst decomposition.[3]

Question 2: I am observing significant byproduct formation, such as homocoupling and/or debromination. How can I minimize these side reactions?

Answer:

The formation of byproducts like homocoupling of the boronic acid and debromination of the bromopyridine are common issues that can often be mitigated by carefully controlling the reaction conditions.

Minimizing Side Reactions:

  • Homocoupling: The coupling of two boronic acid molecules is frequently caused by the presence of oxygen in the reaction mixture.[1]

    • Solution: It is crucial to thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by methods such as freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[1]

  • Debromination (Protodebromination): This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom.[5]

    • Solution: This side reaction can be influenced by the choice of base and the presence of water. Using anhydrous solvents and ensuring all glassware is thoroughly dried can help. Screening different bases may also identify one that minimizes this pathway.[1] Additionally, ensuring a truly inert atmosphere can reduce sources of protons.

Question 3: My reaction is not going to completion, and I'm left with unreacted starting material. What should I try?

Answer:

Incomplete conversion can be due to several factors, ranging from catalyst activity to the fundamental reaction parameters.

Troubleshooting Incomplete Conversion:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have degraded.[6]

  • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[1]

    • Solution: Consider screening stronger bases. Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging substrates.[1]

  • Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific bromopyridine substrate.[3]

    • Solution: For electron-deficient substrates like bromopyridines, bulky and electron-rich ligands (e.g., SPhos, XPhos) are often more effective.[3] A small screen of different ligands can be beneficial.[3]

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.

Frequently Asked Questions (FAQs)

Q1: Which is a better coupling partner: a bromopyridine or a chloropyridine? A1: Generally, bromopyridines are more reactive than chloropyridines in Suzuki coupling reactions. The order of reactivity for halogens is typically I > Br > OTf >> Cl.[7] While couplings with chloropyridines are possible, they often require more specialized and highly active catalyst systems, including bulky, electron-rich phosphine ligands and stronger bases to facilitate the more difficult oxidative addition step.[7]

Q2: Can I run the Suzuki coupling of a bromopyridine under air? A2: It is strongly discouraged.[1] The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal and reproducible results, the reaction should always be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][8]

Q3: What are some common catalyst systems for the Suzuki coupling of bromopyridines? A3: Several palladium-based catalyst systems are effective. These typically consist of a palladium source and a phosphine ligand.[1]

  • Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1]

  • Ligands: For challenging substrates like bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed to promote efficient catalysis and prevent catalyst deactivation.[1] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts, are also highly effective.[1]

Q4: How does the position of the bromine atom on the pyridine ring affect the reaction? A4: The position of the bromine atom (e.g., 2-bromo, 3-bromo, or 4-bromopyridine) can influence the reactivity due to electronic and steric effects. 2-Bromopyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition.[1][9] This often necessitates the use of sterically hindered ligands to mitigate this interaction.[6]

Data Presentation

Table 1: Recommended Catalysts and Ligands for Bromopyridine Suzuki Coupling
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃2-5 (Pd), 4-10 (Ligand)A standard starting point, but can be prone to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)A bulky, electron-rich ligand that helps to stabilize the catalyst and promote reductive elimination.[1]
Pd(PPh₃)₄None2-5A common, though air-sensitive, Pd(0) source.[3]
PdCl₂(dppf)None2-5Often used for a wide range of Suzuki couplings and can be effective for some bromopyridines.[3]
Buchwald Precatalysts(e.g., SPhos, XPhos)1-4Air- and moisture-stable precatalysts that are highly active for challenging substrates.[1]
Table 2: Common Bases and Solvents for Bromopyridine Suzuki Coupling
BaseEquivalentsSolvent SystemGeneral YieldNotes
K₂CO₃2-3Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃2-3DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄2-3THF/H₂O or DioxaneHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1]
Na₂CO₃2-3DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

1. Reaction Setup:

  • In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]

2. Solvent Addition:

  • Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water.[3]

3. Catalyst Addition:

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and, if separate, the ligand (e.g., SPhos).[3] For air-sensitive components, this should be done under a positive flow of inert gas.

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

5. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln Active Catalyst oa_complex Ar-Pd(II)L2-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' (Transmetalation Complex) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product aryl_halide Ar-X (Bromopyridine) aryl_halide->oa_complex boronic_acid Ar'-B(OR)2 activated_boron [Ar'-B(OR)2(Base)]- boronic_acid->activated_boron base Base base->activated_boron activated_boron->transmetalation_complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagents (Purity, Stability) start->check_reagents check_atmosphere Inert Atmosphere? (Degassing, N2/Ar) start->check_atmosphere check_catalyst Check Catalyst/Ligand (Activity, Choice) start->check_catalyst check_conditions Check Conditions (Base, Solvent, Temp.) start->check_conditions side_reactions Side Reactions Observed? (Homocoupling, Debromination) check_reagents->side_reactions check_atmosphere->side_reactions check_catalyst->side_reactions check_conditions->side_reactions optimize_catalyst Screen Ligands (e.g., SPhos, XPhos) side_reactions->optimize_catalyst No improve_atmosphere Improve Degassing Technique side_reactions->improve_atmosphere Yes optimize_conditions Screen Base/Solvent/ Increase Temp. optimize_catalyst->optimize_conditions success Reaction Optimized optimize_conditions->success improve_atmosphere->optimize_catalyst

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Optimization of Palladium Catalysts for Coupling with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed coupling reactions with aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with aminopyridines challenging?

A1: The primary challenge arises from the pyridine nitrogen and the amino group. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its inhibition or deactivation.[1][2][3] Additionally, the electron-donating nature of the amino group can render the oxidative addition of the palladium catalyst to the C-X (X = halide) bond more difficult, which is often a rate-determining step in the catalytic cycle.[2][4] For some substrates, like 3-bromo-2-aminopyridine, there are multiple potential challenges: the amidine-like structure can chelate palladium, and the proximal amino group can hinder transmetallation.[5]

Q2: What is a typical starting catalyst loading for these coupling reactions?

A2: A general starting point for palladium catalyst loading in cross-coupling reactions is between 1 to 5 mol%.[4] For particularly challenging substrates like aminopyridines, it is often recommended to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[4] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.[4]

Q3: How do I select the appropriate palladium catalyst and ligand?

A3: The optimal choice of catalyst and ligand is highly dependent on the specific aminopyridine and coupling partner. However, for challenging substrates, catalysts featuring bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos are often more effective.[4][5] These ligands can facilitate the critical oxidative addition step and stabilize the active catalytic species.[4] Palladacycle precatalysts are also excellent options as they often exhibit greater stability and provide sustained catalytic activity.[4][6]

Q4: What is the role of the base, and how do I choose the right one?

A4: The base plays a crucial role in the catalytic cycle, primarily by activating the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig amination or activating the organoboron species in Suzuki coupling) and neutralizing the acid generated during the reaction.[4] The strength and solubility of the base can significantly impact the reaction outcome.[4] Strong, non-nucleophilic bases like NaOtBu, LiHMDS, K₃PO₄, or Cs₂CO₃ are frequently used.[3][4][7] The optimal choice is substrate-dependent and often requires screening.[1]

Q5: Can the free amino group interfere with the reaction?

A5: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially leading to inhibition.[2] While many protocols for unprotected aminopyridines are successful, they often necessitate the use of specific, bulky ligands to prevent this coordination.[2] In some cases, protecting the amino group may lead to improved and more consistent results, although this adds extra steps to the synthesis.[2]

Troubleshooting Guide

Issue 1: Complete Reaction Failure (No Product Formation)

Potential Cause Troubleshooting Strategy
Inactive Catalyst Ensure the palladium precursor is properly activated to its Pd(0) state.[3] Verify the quality of the palladium source and ligand; they should be stored under appropriate inert conditions.[8] For challenging aryl chlorides, standard ligands like PPh₃ may be ineffective; switch to more robust, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7]
Oxygen Contamination The active Pd(0) species is highly sensitive to oxygen.[4][7] Thoroughly degas solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1][7]
Inappropriate Base The base is critical for activating the coupling partner.[3][7] If the base is weak, old, or insoluble in the reaction medium, the reaction may fail. For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[3][7]
Low Reaction Temperature Aryl chlorides, being the least reactive of the aryl halides, often require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[1][7]
Catalyst Poisoning The pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[1][2] Using bulky, electron-rich ligands can sterically shield the palladium center and mitigate this issue.[3][4]

Issue 2: Low Yield and Formation of Side Products

Side Reaction Cause Minimization Strategy
Protodeboronation (Suzuki Coupling) Hydrolysis of the boronic acid starting material.[2]Use fresh or purified boronic acids, or consider more stable boronic esters (e.g., pinacol esters). Keep reaction times as short as possible.[2]
Dehalogenation Replacement of the halide on the pyridine ring with a hydrogen atom, often caused by trace palladium hydride species.[2]Screen different bases and solvents to mitigate this side reaction.[2]
Homocoupling Self-coupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).[2]This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and maintain an inert atmosphere.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]
β-Hydride Elimination A potential side reaction of the amide intermediate that can compete with reductive elimination.Judicious choice of ligand is key to favor the desired reductive elimination pathway.

Quantitative Data Summary

Table 1: General Reaction Parameters for Palladium-Catalyzed Coupling of Aminopyridines

ParameterTypical RangeNotes
Catalyst Loading (mol %) 1 - 5Can be lowered for highly active systems. For challenging substrates, starting at 2-5 mol% is advisable.[4]
Ligand-to-Metal Ratio 1:1 to 1.5:1Dependent on the specific ligand and palladium source.
Base (equivalents) 1.2 - 2.5Strong, non-nucleophilic bases like NaOtBu, LiHMDS, K₃PO₄, or Cs₂CO₃ are often required.[4][5]
Temperature (°C) 65 - 110Optimization is often necessary.[1][4]
Concentration (M) 0.1 - 0.5Adjust as needed to maintain solubility.[4]

Table 2: Ligand Screening for C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine

LigandYield (%)
RuPhos (L3)71
SPhos (L4)76
BINAP (L9)71
RuPhos-precatalyst (Pre-L3)83
Reaction conditions: 3-bromo-2-aminopyridine, morpholine, Pd precatalyst, and base in a suitable solvent. Yields are determined by GC analysis. Data adapted from a representative study.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

  • Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction tube under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 equiv), the amine (1.2-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 2.0-2.5 equiv).[2][5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., RuPhos or BrettPhos, 4 mol%), or a pre-formed palladacycle precatalyst (2-4 mol%).[4][5]

  • Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) via syringe.[1]

  • Reaction: Seal the vessel and heat the reaction mixture in a preheated oil bath or heating block to the desired temperature (typically 65-110 °C) with vigorous stirring.[1][5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Experimental_Workflow A Reaction Setup: Combine Aryl Halide, Amine, Base B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Catalyst & Ligand Addition B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Reaction Failed or Low Yield Check_Catalyst Check Catalyst System - Active Pd(0) source? - Appropriate ligand? Start->Check_Catalyst Check_Inertness Check Inert Atmosphere - Degassed solvents? - Proper purging? Start->Check_Inertness Check_Base Check Base - Sufficiently strong? - Soluble? Start->Check_Base Check_Temp Check Temperature - High enough for oxidative addition? Start->Check_Temp Optimize Systematically Optimize (DoE) Check_Catalyst->Optimize Check_Inertness->Optimize Check_Base->Optimize Check_Temp->Optimize

Caption: Troubleshooting logic for failed aminopyridine coupling.

Catalytic_Cycle Pd0 LnP-Pd(0) OA_Complex LnP-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [LnP-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Amine Coordination (HNR2) Amido_Complex LnP-Pd(II)(Ar)(NR2) Amine_Coord->Amido_Complex Deprotonation (-HX) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Addressing Solubility Issues of Pyrazolopyridine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with pyrazolopyridine derivatives, achieving adequate solubility in organic solvents is a critical first step for a wide range of experiments, from chemical reactions to biological assays. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Troubleshooting Guide: Resolving Pyrazolopyridine Insolubility

This guide is designed to provide a systematic approach to tackling solubility issues with pyrazolopyridine derivatives during your experimental workflow.

Problem: Your pyrazolopyridine derivative is poorly soluble or insoluble in a desired organic solvent.

Workflow for Troubleshooting Insolubility

start Insolubility Observed solvent_selection Step 1: Re-evaluate Solvent Choice start->solvent_selection temp_adjustment Step 2: Apply Gentle Heating solvent_selection->temp_adjustment If still insoluble end_soluble Solubility Achieved solvent_selection->end_soluble If soluble sonication Step 3: Utilize Sonication temp_adjustment->sonication If still insoluble temp_adjustment->end_soluble If soluble cosolvent Step 4: Introduce a Co-solvent sonication->cosolvent If still insoluble sonication->end_soluble If soluble structural_modification Step 5: Consider Structural Modification (if feasible) cosolvent->structural_modification If still insoluble cosolvent->end_soluble If soluble structural_modification->end_soluble If soluble end_insoluble Consult Further / Advanced Techniques structural_modification->end_insoluble If insolubility persists

Caption: A stepwise workflow for addressing the insolubility of pyrazolopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyridine derivative won't dissolve in a non-polar solvent like hexane. What should I do?

A1: Pyrazolopyridine scaffolds are generally polar due to the presence of nitrogen atoms. Therefore, they tend to have better solubility in polar organic solvents.[1] It is recommended to start with more polar solvents. If your experimental design requires a non-polar solvent, you may need to consider derivatization of your compound to increase its lipophilicity.

Q2: I've observed that my compound dissolves initially with heating, but then precipitates out upon cooling. How can I prevent this?

A2: This phenomenon, known as supersaturation, indicates that the kinetic solubility was achieved at a higher temperature, but the thermodynamic solubility at room temperature is lower. To maintain solubility, you can either keep the solution at an elevated temperature (if experimentally feasible) or try a co-solvent system. A mixture of a good solvent and a poorer solvent can sometimes maintain solubility at room temperature.

Q3: Can sonication damage my pyrazolopyridine derivative?

A3: Sonication is a common and generally safe method for increasing the rate of dissolution by breaking down solid aggregates. For most stable organic molecules like pyrazolopyridine derivatives, short periods of sonication (5-15 minutes) are unlikely to cause degradation. However, for particularly sensitive compounds, it is always good practice to check for degradation by a suitable analytical method (e.g., TLC or LC-MS) after sonication.

Q4: How do I choose an appropriate co-solvent?

A4: The principle of "like dissolves like" is a good starting point. If your primary solvent is moderately polar, adding a small amount of a more polar, miscible solvent in which your compound is highly soluble can be effective. For instance, if your compound has poor solubility in dichloromethane, adding a small percentage of methanol or DMSO can significantly improve solubility. It's crucial to ensure the co-solvent is compatible with your downstream application.

Q5: My compound is intended for a biological assay and is stored in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?

A5: This is a common issue referred to as "crashing out." Your compound is soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous buffer, effectively changing the solvent environment to one where it has poor solubility. To mitigate this, you can try several strategies:

  • Lower the final compound concentration: You may be exceeding the aqueous solubility limit.

  • Increase the final DMSO concentration: However, be mindful that high concentrations of DMSO can be toxic to cells.[2]

  • Use a solubilizing agent: Incorporating agents like cyclodextrins or certain surfactants into your aqueous buffer can help maintain the solubility of your compound.

Decision Pathway for Enhancing Solubility

start Initial Solubility Test check_polarity Is the solvent polarity appropriate? start->check_polarity polar_solvents Try Polar Solvents (e.g., EtOH, MeOH, DMSO, DMF) check_polarity->polar_solvents No heating_sonication Apply Gentle Heating and/or Sonication check_polarity->heating_sonication Yes nonpolar_solvents Consider Derivatization (Increase Lipophilicity) polar_solvents->nonpolar_solvents Non-polar solvent required polar_solvents->heating_sonication cosolvency Use a Co-solvent System heating_sonication->cosolvency Insolubility Persists soluble Solubility Achieved heating_sonication->soluble Soluble advanced_methods Advanced Methods (e.g., Solid Dispersion, Complexation) cosolvency->advanced_methods Insolubility Persists cosolvency->soluble Soluble advanced_methods->soluble Soluble

Caption: A decision-making flowchart for selecting a suitable solubilization strategy.

Data Presentation: Solubility of Pyrazole Derivatives

CompoundSolventSolubility (mg/mL)Temperature (°C)
1H-PyrazoleEthanolSolubleNot Specified
1H-PyrazoleMethanolSolubleNot Specified
1H-PyrazoleAcetoneSolubleNot Specified
Celecoxib (a pyrazole-containing drug)DMSO>100Not Specified
CelecoxibAcetone~50Not Specified
CelecoxibEthanol~20Not Specified
CelecoxibMethanol~20Not Specified

Note: This data is for pyrazole derivatives and should be used as an estimation for pyrazolopyridine compounds. Actual solubility will vary based on the specific substituents on the pyrazolopyridine core.

Experimental Protocols

Protocol 1: General Method for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of a pyrazolopyridine derivative in a specific organic solvent.

Materials:

  • Pyrazolopyridine derivative (solid)

  • Organic solvent of interest

  • Small vials with screw caps

  • Thermostatically controlled shaker or rotator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid pyrazolopyridine derivative to a vial.

  • Add a known volume of the organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker or rotator set at a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • After equilibration, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of the solvent.

  • Quantify the concentration of the pyrazolopyridine derivative in the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the solubility of the compound in the original solvent, accounting for the dilution factor.

Protocol 2: Enhancing Solubility with a Co-solvent System

This protocol describes how to prepare a solution of a poorly soluble pyrazolopyridine derivative using a co-solvent approach.

Materials:

  • Pyrazolopyridine derivative (solid)

  • Primary organic solvent (in which solubility is low)

  • Co-solvent (a good solvent for the compound, e.g., DMSO or DMF)

  • Volumetric flasks

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh the desired amount of the pyrazolopyridine derivative and place it in a volumetric flask.

  • Add a minimal amount of the co-solvent (e.g., DMSO) to the flask, just enough to fully dissolve the compound. This creates a concentrated stock solution.

  • Once the compound is completely dissolved, slowly add the primary organic solvent to the flask while continuously mixing (vortexing or stirring).

  • Continue adding the primary solvent up to the final desired volume.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in this co-solvent system.

Important Considerations:

  • The final percentage of the co-solvent should be kept as low as possible, especially for biological applications where the co-solvent might have undesired effects.

  • Always perform a vehicle control (the co-solvent system without the compound) in your experiments to account for any effects of the solvents themselves.

References

Technical Support Center: Purification of Polar Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrazolopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar pyrazolopyridine derivatives?

A1: The primary challenges in purifying polar pyrazolopyridine derivatives stem from their high polarity. This can lead to several issues, including:

  • Poor retention in reverse-phase chromatography: The compounds have a high affinity for the polar mobile phase and may elute at or near the solvent front on traditional C18 columns.[1][2]

  • Peak tailing in HPLC: Strong interactions between the polar analytes and the stationary phase can result in broad and asymmetric peaks.[1]

  • Difficulty in crystallization: High solubility in common polar solvents can make it challenging to achieve the supersaturation required for crystallization.[1]

  • Compound instability: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive pyrazolopyridine compounds.[3][4]

Q2: Which chromatographic techniques are most suitable for purifying polar pyrazolopyridine compounds?

A2: The choice of chromatographic technique depends on the specific properties of the pyrazolopyridine derivative. Here are some of the most effective methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][5][6]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized for polar compounds by using columns with polar-endcapped or embedded polar groups to improve retention.[1][2] Adjusting the mobile phase, such as increasing the aqueous portion, can also enhance separation.[2]

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. It is effective for separating nonionic and moderately polar compounds.[7][8] For very polar compounds, aqueous normal-phase chromatography can be employed.[5]

  • Ion-Exchange Chromatography (IEC): This method is suitable for pyrazolopyridine derivatives that can be ionized, as it separates molecules based on their net charge.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be more efficient and environmentally friendly than HPLC, using supercritical CO2 as the primary mobile phase.[9]

Q3: How can I prevent my polar pyrazolopyridine compound from decomposing on a silica gel column?

A3: If you suspect your compound is degrading on silica gel, consider the following troubleshooting steps:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to flush the column with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%).[3][4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or a bonded silica phase such as amino-propylated silica.[3][4]

Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.[3][10] To address this, you can:

  • Add more of the "good" solvent to ensure the compound is fully dissolved at the boiling point.[10]

  • Choose a solvent with a lower boiling point.[10]

  • Allow the solution to cool very slowly to encourage crystal formation instead of oiling out.[10]

  • Try a different solvent or a mixed solvent system.[10]

Q5: How can I separate enantiomers of a chiral pyrazolopyridine compound?

A5: Chiral chromatography is the most common method for separating enantiomers. This can be achieved using:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used.[11][12][13]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often more efficient and uses less organic solvent than HPLC, making it a preferred method for chiral separations in many cases.[9]

Troubleshooting Guides

Chromatography
Problem Possible Cause Solution Citation
Poor or no retention in Reverse-Phase HPLC The compound is too polar for the stationary phase.Use a polar-endcapped or embedded polar group column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative.[1][2]
Poor separation between the desired compound and impurities The chosen mobile phase lacks selectivity.Re-optimize the mobile phase using Thin Layer Chromatography (TLC). Experiment with different solvent combinations.[3]
Peak Tailing Strong interaction between the polar compound and acidic silanol groups on the silica-based stationary phase.Add a basic modifier like triethylamine (~0.1-1%) to the mobile phase. Use a base-deactivated or end-capped column.[1][3]
Compound decomposition on the column The compound is unstable on the acidic silica gel.Use a less acidic stationary phase like alumina or deactivated silica gel. To deactivate silica, add a small amount of a base like triethylamine to the mobile phase.[3][4]
Split Peaks Partially blocked column frit or a void in the column packing.Reverse and flush the column according to the manufacturer's guidelines. If the problem persists, the column may need to be replaced.[1]
Recrystallization
Problem Possible Cause Solution Citation
Compound fails to crystallize The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1]
"Oiling out" instead of crystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent. Add more of the "good" solvent. Cool the solution very slowly.[3][10]
Low recovery of crystalline product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to further decrease solubility and maximize crystal formation.[1]
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1][14]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of a polar pyrazolopyridine compound using flash column chromatography with silica gel.

  • Stationary Phase Preparation:

    • Select an appropriately sized column for the amount of crude material.

    • Create a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane or dichloromethane).

    • Carefully pour the slurry into the column, ensuring even packing to avoid air bubbles or channels.

    • Allow the excess solvent to drain until it is level with the top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude pyrazolopyridine compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Alternatively, for compounds with poor solubility in the eluent, use a "dry loading" technique: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[4]

  • Elution:

    • Begin elution with the least polar solvent system determined during TLC analysis.

    • Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate in heptane or methanol in dichloromethane) to elute the compounds from the column.[3] A good starting point for many pyrazole compounds are gradients of ethyl acetate in heptane or hexane, and methanol in dichloromethane.[3]

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization (Single Solvent)

This protocol describes the purification of a solid polar pyrazolopyridine compound by recrystallization from a single solvent.

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring.[3] Continue adding small portions of hot solvent until the compound is completely dissolved.[16]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[3]

    • Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal.[14]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help slow the cooling process.[1]

    • If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[14]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1][14]

    • Allow the crystals to dry completely, either by air-drying or in a vacuum oven or desiccator.[1]

Data Presentation

Table 1: Common Chromatographic Methods for Polar Pyrazolopyridine Purification

Technique Stationary Phase Typical Mobile Phase Best Suited For Citation
Reverse-Phase (RPC) Non-polar (e.g., C18, Phenyl-hexyl)Polar (e.g., Water/Acetonitrile, Water/Methanol)Less polar pyrazolopyridines or with optimized conditions for polar ones.[3][17][18]
Normal-Phase (NPC) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Non-ionic and moderately polar pyrazolopyridines.[7][8]
Hydrophilic Interaction (HILIC) Polar (e.g., Amide, Cyano, Bare Silica)High percentage of organic solvent with a small amount of aqueous buffer.Highly polar and water-soluble pyrazolopyridines.[1][5][6]
Ion-Exchange (IEC) Charged functional groupsAqueous buffersIonizable pyrazolopyridine derivatives.[1]
Chiral Chromatography Chiral Stationary Phase (CSP)Varies (Normal, Reverse, or SFC modes)Separation of enantiomers.[9][11][12]

Visualizations

experimental_workflow General Experimental Workflow for Purification cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end End crude_product Crude Pyrazolopyridine Compound tlc TLC Analysis crude_product->tlc Dissolve in solvent column Column Chromatography tlc->column Select solvent system recrystallization Recrystallization tlc->recrystallization Select solvent pure_product Pure Pyrazolopyridine Compound column->pure_product Combine pure fractions & evaporate solvent recrystallization->pure_product Filter and dry crystals

Caption: General experimental workflow for the purification of polar pyrazolopyridine derivatives.

troubleshooting_workflow Troubleshooting Poor Chromatographic Separation start Poor Separation Observed check_tlc Re-evaluate TLC Data start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Rf values not optimal check_loading Check Sample Loading check_tlc->check_loading Rf values optimal change_stationary_phase Change Stationary Phase (e.g., Alumina, HILIC) optimize_solvent->change_stationary_phase No improvement good_separation Good Separation Achieved optimize_solvent->good_separation change_stationary_phase->good_separation overloaded Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes repack_column Repack Column overloaded->repack_column No, suspect channeling reduce_load->good_separation repack_column->good_separation

References

Technical Support Center: Regioselectivity Control in Substituted Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to controlling regioselectivity in their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.

Issue 1: My reaction is producing a mixture of regioisomers with no clear major product.

  • Probable Cause: When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the formation of two or more regioisomers is a common challenge. This typically occurs when the electronic and steric properties of the two carbonyl groups in the dicarbonyl compound are very similar. The initial nucleophilic attack by the amino group of the pyrazole can then occur at either carbonyl group with nearly equal probability, leading to a mixture of products.[1]

  • Solutions:

    • Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction's regioselectivity. Switching from standard solvents like ethanol or acetic acid to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer.

    • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific pathway. For instance, in some multi-component reactions, using a specific catalyst can lead to the exclusive formation of one regioisomer.

    • Microwave Irradiation: Employing microwave-assisted synthesis can sometimes enhance regioselectivity by promoting the formation of the thermodynamically more stable isomer due to rapid and uniform heating.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Probable Cause: The inherent electronic properties of the unsymmetrical 1,3-dicarbonyl substrate are likely directing the reaction towards the undesired product. The more electrophilic carbonyl group will preferentially react with the nucleophilic amino group of the pyrazole. For example, in a dicarbonyl compound containing both a methyl ketone and a trifluoromethyl ketone, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic.

  • Solutions:

    • pH Adjustment: Altering the pH of the reaction medium can sometimes reverse the regioselectivity. Under acidic conditions, the more basic nitrogen of a substituted aminopyrazole can be protonated, potentially changing which nitrogen atom acts as the primary nucleophile.

    • Temperature Control: In some cases, the kinetic and thermodynamic products may be different. Running the reaction at a lower temperature might favor the kinetically controlled product, which could be the desired isomer. Conversely, higher temperatures may favor the thermodynamically more stable product.

    • Strategic Synthesis of Starting Materials: If reaction conditions cannot overcome the inherent reactivity of the substrates, it may be necessary to redesign the synthesis. This could involve using a symmetrical dicarbonyl compound to avoid regioselectivity issues altogether or employing a different synthetic route that offers better control.

Issue 3: I am having difficulty confirming the structure of the regioisomer(s) formed.

  • Probable Cause: Distinguishing between regioisomers of substituted pyrazolopyridines using standard spectroscopic techniques like 1H NMR can be challenging, as the chemical shifts and coupling patterns of the protons on the pyridine ring can be very similar.

  • Solutions:

    • 2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in unequivocally determining the structure. NOESY can show through-space correlations between protons on the pyrazole and pyridine rings, while HMBC can reveal long-range couplings between protons and carbons, helping to establish the connectivity of the fused ring system.

    • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous structural determination.

    • Comparison to Known Compounds: If one of the possible regioisomers has been previously synthesized and characterized, comparing the spectroscopic data of your product to the literature data can help in its identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the synthesis of pyrazolopyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyls?

A1: The regiochemical outcome is primarily governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound.[1] The initial and rate-determining step is the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons. The reaction will preferentially occur at the more electron-deficient carbonyl carbon. Steric hindrance at one of the carbonyl groups can also play a role, directing the attack to the less sterically encumbered site.

Q2: Can multicomponent reactions help in controlling regioselectivity?

A2: Yes, three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester or malononitrile) can be highly regioselective.[2] In these reactions, the in-situ formation of an α,β-unsaturated intermediate from the aldehyde and the active methylene compound, followed by a Michael addition and subsequent cyclization, can often lead to a single regioisomer with high yields. Microwave-assisted multicomponent reactions have also been shown to provide excellent regioselectivity.[3][4]

Q3: How does microwave irradiation influence the regioselectivity of pyrazolopyridine synthesis?

A3: Microwave heating can significantly accelerate reaction rates and, in some cases, improve regioselectivity. The rapid and uniform heating provided by microwaves can favor the formation of the thermodynamically more stable product. Several studies have reported the successful regioselective synthesis of pyrazolopyridines and related fused pyrazoles using microwave irradiation, often in shorter reaction times and with higher yields compared to conventional heating methods.[5][6][7]

Q4: Are there any general guidelines for predicting the major regioisomer in the reaction of a 5-aminopyrazole with an unsymmetrical β-diketone?

A4: As a general rule, the exocyclic amino group of the 5-aminopyrazole will preferentially attack the more electrophilic carbonyl carbon of the β-diketone. Therefore, if the β-diketone has one substituent that is significantly more electron-withdrawing than the other (e.g., a trifluoromethyl group versus a methyl group), the attack will occur at the carbonyl adjacent to the electron-withdrawing group.

Data Presentation

The following table summarizes quantitative data on the regioselective synthesis of pyrazolo[3,4-b]pyridines, illustrating the effect of different substituents on the 1,3-dicarbonyl compound.

5-AminopyrazoleUnsymmetrical 1,3-DicarbonylReaction ConditionsMajor RegioisomerRegioisomeric RatioOverall Yield (%)
3-methyl-1-phenyl-1H-pyrazol-5-amineBenzoylacetoneAcetic acid, reflux4-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine>95:585
3-methyl-1-phenyl-1H-pyrazol-5-amine1-(Thiophen-2-yl)butane-1,3-dioneAcetic acid, reflux4-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine>95:582
3-methyl-1-phenyl-1H-pyrazol-5-amine1,1,1-Trifluoro-4-phenylbutane-2,4-dioneAcetic acid, reflux1,4-diphenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine>99:190

Note: The regioselectivity is driven by the greater electrophilicity of the carbonyl group adjacent to the phenyl, thiophenyl, or trifluoromethyl group, respectively.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 4,6-Disubstituted Pyrazolo[3,4-b]pyridines

This protocol describes a conventional heating method for the synthesis of pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-aminopyrazole (1.0 mmol) and the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to afford the pure pyrazolopyridine derivative.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Substituted Pyrazolo[3,4-b]pyridines

This protocol details a rapid and regioselective one-pot synthesis using microwave irradiation.

  • Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, combine the 5-aminopyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), an active methylene nitrile (e.g., malononitrile or benzoylacetonitrile) (1.0 mmol), and a catalytic amount of a base such as piperidine or a few drops of acetic acid in a minimal amount of a high-boiling solvent like ethanol or DMF.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a pre-set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

  • Cooling and Isolation: After the irradiation is complete, cool the vessel to room temperature. The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be poured into ice-water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and then purify by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start reactants Combine 5-aminopyrazole, unsymmetrical 1,3-dicarbonyl, and solvent/catalyst start->reactants condition Heat (Conventional or Microwave) Monitor by TLC reactants->condition cool Cool to Room Temperature condition->cool precipitate Precipitate in Ice-Water cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize Product filter->purify analyze Characterize (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for the synthesis of substituted pyrazolopyridines.

regioselectivity_factors main Regioselectivity Control in Pyrazolopyridine Synthesis substituents Substituent Effects main->substituents conditions Reaction Conditions main->conditions electronic Electronic Effects (Electrophilicity of C=O) substituents->electronic steric Steric Hindrance substituents->steric solvent Solvent (e.g., Fluorinated Alcohols) conditions->solvent catalyst Catalyst conditions->catalyst temperature Temperature conditions->temperature heating Heating Method (Microwave vs. Conventional) conditions->heating

Caption: Key factors influencing regioselectivity in pyrazolopyridine synthesis.

References

Technical Support Center: Workup Procedures for Reactions Involving 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. The following information is intended to assist with the workup procedures for common reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which take advantage of the bromo substituent for carbon-carbon and carbon-nitrogen bond formation.[1][2][3] Reactions involving the amino group, such as acylation, are also prevalent.

Q2: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?

A2: A general workup procedure involves cooling the reaction mixture, followed by dilution with an organic solvent (like ethyl acetate) and water. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[1][4]

Q3: I am observing debromination of my starting material as a significant byproduct in a Suzuki coupling. How can I minimize this?

A3: Debromination is a known side reaction in Suzuki couplings. To mitigate this, you can try using a milder base, a different palladium catalyst system, or optimizing the reaction temperature and time.[1]

Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?

A4: As with any chemical research, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and storage information, always refer to the Safety Data Sheet (SDS) of the compound and all reagents used in the reaction. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst, poor quality reagents, incorrect reaction conditions (temperature, time), or presence of water or oxygen.Ensure reagents are pure and dry. Degas the solvent thoroughly. Use a fresh, active catalyst. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1]
Debromination of Starting Material The catalytic cycle is interrupted, leading to protonolysis of the organopalladium intermediate.Use a milder base (e.g., K2CO3 instead of K3PO4).[1] Try a different palladium catalyst and ligand system. Lowering the reaction temperature may also help.
Difficulty in Product Purification Co-elution of the product with byproducts or residual starting materials.Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization of the crude product can also be an effective purification method.
Incomplete Reaction Insufficient reaction time or temperature. Steric hindrance from the boronic acid.Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4] Consider using a more reactive boronic ester.
Buchwald-Hartwig Amination
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Catalyst inhibition, incorrect base, or suboptimal solvent.Screen different palladium catalysts and ligands. Ensure the use of a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4). Toluene, dioxane, and xylenes are common solvents, but optimization may be required.[6]
Formation of Hydrodehalogenated Byproduct A competing side reaction where the aryl halide is reduced.This can be influenced by the choice of ligand and base. Experiment with different ligand/base combinations.[3]
Reaction is Sluggish Low catalyst activity or steric hindrance.Increase the catalyst loading. Consider using a more electron-rich and sterically hindered phosphine ligand to promote oxidative addition and reductive elimination.[3]
Sonogashira Coupling
Issue Possible Cause(s) Troubleshooting Steps
Homocoupling of the Alkyne (Glaser Coupling) Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Low Product Yield Inactive catalyst, inappropriate base or solvent.Use a combination of a palladium catalyst and a copper(I) co-catalyst.[2] The choice of base (often an amine like triethylamine or diisopropylethylamine) and solvent is crucial and may need optimization.
Difficulty in Removing Copper Salts Residual copper salts can complicate the workup.After the reaction, an aqueous ammonia wash can help to remove copper salts by forming a soluble copper-ammonia complex.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup : In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq.).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1]

  • Degassing : Further degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.[1]

  • Reaction : Heat the mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.[1]

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base Solvent Add Degassed Solvent Reactants->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents Start Low Product Yield? Catalyst_Check Is the catalyst active? Start->Catalyst_Check Check Temp_Check Is the temperature optimal? Start->Temp_Check Check Reagent_Quality Are reagents pure and dry? Start->Reagent_Quality Check Ligand_Check Is the ligand appropriate? Catalyst_Check->Ligand_Check Yes Time_Check Is the reaction time sufficient? Temp_Check->Time_Check Base_Check Is the base correct/strong enough? Time_Check->Base_Check Solvent_Degassed Is the solvent properly degassed? Reagent_Quality->Solvent_Degassed

Caption: Troubleshooting logic for low product yield in cross-coupling reactions.

References

alternative reagents for the synthesis of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of pyrazolo[3,4-b]pyridines, with a focus on alternative and greener synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using alternative reagents and methods for pyrazolo[3,4-b]pyridine synthesis?

A1: Traditional methods for synthesizing pyrazolo[3,4-b]pyridines often involve harsh reaction conditions, toxic solvents, and multi-step procedures, leading to lower yields and significant environmental waste.[1][2] Alternative approaches, such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of greener catalysts, offer several advantages:

  • Increased Efficiency: One-pot syntheses and MCRs reduce the number of reaction steps, saving time and resources.[3][4][5]

  • Higher Yields: Many alternative methods report higher product yields compared to conventional techniques.[2][3]

  • Environmental Friendliness: These methods often utilize less hazardous solvents (e.g., water, ethanol, or solvent-free conditions) and produce minimal waste, aligning with the principles of green chemistry.[1][2][3]

  • Milder Reaction Conditions: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes and often proceeds under milder conditions.[2][3][6]

  • Catalyst Reusability: Some greener catalysts, like ionic liquids or solid-supported catalysts, can be recovered and reused, reducing costs and environmental impact.[3]

Q2: What are some common alternative starting materials for the synthesis of pyrazolo[3,4-b]pyridines?

A2: While 5-aminopyrazoles remain a cornerstone, alternative methods have expanded the repertoire of suitable starting materials. Common reactants in multicomponent strategies include:

  • Aromatic aldehydes

  • Malononitrile or other active methylene compounds like ethyl cyanoacetate and aroyl acetonitriles.[1][3]

  • β-Ketonitriles[6]

  • Azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones)

  • Alkynyl aldehydes[7]

  • 1,3-Dicarbonyl compounds[4]

Q3: Can you recommend a green catalyst for the synthesis of pyrazolo[3,4-b]pyridines?

A3: Several environmentally benign catalysts have proven effective. For instance, sodium 1-dodecanesulfonate (SDS) has been used as a catalyst for three-component reactions in aqueous media.[1][4] Zirconium(IV) chloride (ZrCl4) is another green Lewis acid catalyst that is low-toxicity, readily available, and stable in air and water.[6] Ionic liquids, such as [bmim][BF4], have also been employed as both the reaction medium and promoter, offering advantages like enhanced efficiency and simple operation.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Multicomponent Reactions (MCRs)
Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions Verify and optimize reaction temperature, time, and concentration of reactants. Small-scale trial reactions can help identify the ideal parameters.[9]
Impure Reagents or Solvents Use high-purity reagents and solvents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Impurities can lead to unwanted side reactions.[9]
Inefficient Mixing For heterogeneous reactions, ensure the stirring rate is adequate to facilitate proper mixing of the reactants.
Catalyst Inactivity If using a catalyst, ensure it is active. For solid catalysts, check for proper activation. For reusable catalysts, verify their efficacy after multiple cycles.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. In MCRs, equimolar amounts are often used, but optimization may be required.
Problem 2: Formation of Side Products or Isomers
Potential Cause Troubleshooting Step
Lack of Regioselectivity The use of unsymmetrical starting materials can lead to the formation of regioisomers.[4] Modifying the substituents on the starting materials or changing the catalyst can sometimes improve regioselectivity.
Side Reactions Unwanted side reactions can occur due to reactive functional groups on the starting materials. Protecting sensitive functional groups before the reaction and deprotecting them afterward can be a solution.
Reaction Temperature Too High High temperatures can sometimes lead to the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer duration.
Incorrect pH The pH of the reaction medium can influence the reaction pathway. Adjusting the pH with a suitable acid or base might suppress side product formation.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Product is Highly Soluble in the Reaction Solvent After the reaction, try to precipitate the product by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and redissolve the residue in a suitable solvent for crystallization or chromatography.
Presence of Unreacted Starting Materials or Catalyst Optimize the reaction to ensure complete conversion of starting materials. If the catalyst is soluble, choose a heterogeneous catalyst that can be easily filtered off.
Formation of Tarry or Oily Products This could be due to product decomposition or polymerization. Monitor the reaction closely using TLC or LC-MS to avoid over-running the reaction.[9] Purification of oily products can often be achieved by column chromatography.

Quantitative Data Summary

The following tables provide a comparison of different alternative methods for the synthesis of pyrazolo[3,4-b]pyridines.

Table 1: Comparison of Catalysts for One-Pot Synthesis of 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines

CatalystSolventReaction TimeYield (%)Reference
Sodium 1-dodecanesulfonate (SDS)Water4-6 h85-95[1]
TriethylamineEthanol12 hLower Yields[3]
t-BuOKDMSO1.5 h81

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating

Synthesis MethodReaction TimeYield (%)Reference
Microwave Irradiation (200°C)10 minup to 83[3]
Conventional Heatingup to 12 h-[3]
Microwave Irradiation20 min79-93[2]
Conventional Heating10-14 h-[2]

Experimental Protocols

Protocol 1: Three-Component, One-Pot Synthesis using Sodium 1-dodecanesulfonate (SDS) in Aqueous Media [1]

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), 5-amino-3-methyl-1-phenylpyrazole (1 mmol), and sodium 1-dodecanesulfonate (SDS) (0.1 mmol) in water (10 mL) is stirred at reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis [3]

  • A mixture of 5-amino pyrazole (1 mmol), an aroyl acetonitrile (1 mmol), and an aryl/heteroaryl aldehyde (1 mmol) is subjected to microwave irradiation.

  • The reaction is carried out at 200°C for 10 minutes.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by crystallization and washing.

Visualizations

Signaling Pathway Diagram

Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy and the treatment of immune-related diseases.[1][2] The diagram below illustrates a simplified signaling pathway involving Tropomyosin receptor kinases (TRKs), where pyrazolo[3,4-b]pyridine derivatives can act as inhibitors, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[10][11]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Ligand Neurotrophin Ligand Ligand->TRK Binds and Activates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->TRK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription One_Pot_Synthesis_Workflow Start Start: Reagent Preparation Mixing Mix Starting Materials (Aldehyde, Active Methylene Cmpd, 5-Aminopyrazole) + Catalyst + Solvent Start->Mixing Reaction Reaction (e.g., Reflux or Microwave) Mixing->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Cooling, Filtration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

References

Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of pyridine substrates. The inherent Lewis basicity of the pyridine nitrogen atom presents unique hurdles, often leading to catalyst inhibition and reduced reaction efficiency.[1][2] This guide offers practical solutions and detailed protocols to overcome these obstacles and achieve reproducible success in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving pyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is often termed the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]

Q2: What are the main mechanisms of catalyst deactivation in pyridine cross-coupling?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and blocking sites required for key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically inert.[1][3][4][5] This is particularly prevalent at higher catalyst concentrations or elevated temperatures.

  • Thermal Decomposition: High reaction temperatures can lead to the decomposition of the active catalyst, often observed as the formation of palladium black.[2][6]

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the catalytic species, can be susceptible to oxidation or other degradation pathways, diminishing their effectiveness.[2][7]

Q3: How does the position of the leaving group on the pyridine ring affect the reaction?

A3: The position of the leaving group (e.g., halide) relative to the nitrogen atom significantly impacts reactivity. 2-halopyridines are often the most challenging substrates due to the strong chelation potential of the adjacent nitrogen, which can readily poison the catalyst. 3- and 4-halopyridines are generally less problematic as the nitrogen is further from the reaction center, reducing its inhibitory effect.

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: Ligands play a crucial role in stabilizing the active catalytic species and mitigating deactivation. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective.[8] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) while sterically hindering the coordination of the pyridine nitrogen to the metal center.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

IssuePossible CauseRecommended Solutions
Low or No Product Yield Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is strongly coordinating to and deactivating the catalyst.[1][2][6]1. Ligand Screening: Test a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify one that can outcompete the pyridine for coordination. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1] 3. Use a Pre-catalyst: Employing a well-defined pre-catalyst can ensure the efficient generation of the active catalytic species.[10]
Inefficient Oxidative Addition: The C-X bond of the halopyridine is not being effectively activated.[1]1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1] 2. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for decomposition.[1]
Poor Transmetalation: The transfer of the coupling partner (e.g., boronic acid) to the palladium center is inefficient.1. Screen Different Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] The choice of base can significantly impact the reaction outcome.
Reaction Stalls Before Completion Catalyst Deactivation Over Time: The active catalyst is not stable under the reaction conditions for the required duration.1. Kinetic Monitoring: Perform a kinetic study (e.g., by ¹H NMR or GC/LC-MS) to observe the reaction progress and confirm if deactivation is occurring. A plateau in product formation before the starting material is consumed is indicative of deactivation.[1] 2. Lower Reaction Temperature: If possible, reducing the temperature may enhance catalyst stability.[6]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is agglomerating into inactive palladium metal.[2]1. Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of ligand may be beneficial.[6] 2. Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[6] 3. Control Temperature: Avoid excessively high temperatures which can accelerate decomposition.[2][6]
Side Product Formation Homocoupling: The organometallic reagent is coupling with itself.[1]1. Thoroughly Degas: Remove oxygen from the reaction mixture, as it can promote homocoupling.[1] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction. Using a Pd(0) source may minimize this side reaction.[1]
Dehalogenation: The halide on the pyridine is replaced by a hydrogen atom.[1]1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[1]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[1]

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography.[2]

Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR

This protocol allows for the in-situ monitoring of a cross-coupling reaction to identify potential catalyst deactivation.

  • Sample Preparation: In a glovebox, prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction. In an NMR tube equipped with a J. Young valve, add the halopyridine, boronic acid, base, catalyst, and ligand.

  • Reaction Initiation: Add the deuterated solvent containing the internal standard to the NMR tube.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[1]

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]

Visualizing Deactivation Pathways and Troubleshooting

Catalyst Deactivation Pathway

G Active_Catalyst Active Pd(0) Catalyst Pyridine_Coordination Pyridine Coordination Active_Catalyst->Pyridine_Coordination Catalyst Poisoning Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Decomposition Thermal Decomposition/ Agglomeration Active_Catalyst->Decomposition High Temp/ Low Ligand Conc. Inactive_Complex Inactive Pd-Pyridine Complex Pyridine_Coordination->Inactive_Complex Catalytic_Cycle->Active_Catalyst Regeneration Product Product Catalytic_Cycle->Product Pd_Black Palladium Black (Inactive) Decomposition->Pd_Black

Caption: Common catalyst deactivation pathways in pyridine cross-coupling.

Troubleshooting Workflow for Low Conversion

G Start Low or No Conversion Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Screen_Ligands Screen Bulky, Electron-Rich Ligands Check_Purity->Screen_Ligands Purity OK Increase_Loading Increase Catalyst Loading Screen_Ligands->Increase_Loading Success Improved Yield Screen_Ligands->Success Success Optimize_Temp Optimize Temperature Increase_Loading->Optimize_Temp Increase_Loading->Success Success Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃, etc.) Optimize_Temp->Screen_Bases Optimize_Temp->Success Success Kinetic_Study Perform Kinetic Study Screen_Bases->Kinetic_Study Still Low Yield Screen_Bases->Success Success Kinetic_Study->Success Identify & Address Deactivation

Caption: A logical workflow for diagnosing and addressing low conversion.

References

Validation & Comparative

The Rise of a Privileged Scaffold: Validating 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged" structure, demonstrating significant potential in targeting a diverse range of kinases. This guide provides a comparative analysis of the 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold, a key intermediate and foundational structure for a new generation of kinase inhibitors. We present a compilation of experimental data that validates its efficacy and compares its derivatives against established inhibitors, offering valuable insights for researchers and drug development professionals.

Comparative Inhibitory Activity

Derivatives of the this compound scaffold have been synthesized and evaluated against several important kinase targets. The following tables summarize the in vitro inhibitory activities (IC50 values) of these compounds and compare them with known kinase inhibitors.

Compound/DerivativeTarget KinaseIC50 (nM)Reference InhibitorIC50 (nM)
TBK1 Inhibitors
Compound 15yTBK10.2BX7957.1
MRT6730728.7
FGFR Inhibitors
Compound 7nFGFR1<1AZD4547-
FGFR22.6
FGFR31.8
TRK Inhibitors
Compound C03TRKA56Larotrectinib<20
Entrectinib1
Compound C09TRKA57
Compound C10TRKA26
Topoisomerase IIα Inhibitor
Compound 8cTopoisomerase IIαGI50 MG-MID: 1.33 µMEtoposideComparable

Table 1: Comparative IC50 Values of this compound Derivatives and Reference Inhibitors. This table highlights the potent inhibitory activity of derivatives against various kinases, often exceeding or being comparable to established drugs.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity, which minimizes off-target effects. The pyrazolo[3,4-b]pyridine scaffold has demonstrated the potential for developing highly selective inhibitors.

CompoundNumber of Kinases ScreenedConcentration (µM)Kinases Inhibited >50%
Compound 15y311Data not fully specified, but noted for good selectivity.
Compound 26 (MSC2530818)Not specifiedNot specifiedHigh kinase selectivity reported.

Table 2: Kinase Selectivity Overview. While detailed head-to-head selectivity data is compound-specific, the scaffold has been shown to yield inhibitors with high selectivity.

Experimental Protocols

The validation of the this compound scaffold relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of its derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagent Preparation :

    • Kinase Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and other components to ensure optimal kinase activity.

    • Enzyme: Purified recombinant kinase.

    • Substrate: A peptide or protein that is a known substrate of the kinase.

    • ATP: Often used at a concentration near the Km value for the specific kinase.

    • Test Compounds: Serial dilutions of the inhibitor are prepared in DMSO.

  • Assay Procedure :

    • In a microplate, the kinase, substrate, and test compound are pre-incubated.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, often by the addition of a solution containing EDTA.

  • Detection :

    • The amount of phosphorylated substrate is quantified. Various detection methods can be used, including:

      • Radiometric Assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-Based Assays : Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[1]

      • Luminescence-Based Assays : Measuring the amount of ADP produced using assays like ADP-Glo™.

  • Data Analysis :

    • The percentage of kinase inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Culture :

    • Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment :

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Quantification of Cell Viability :

    • Cell viability is measured using methods such as:

      • MTT Assay : Measures the metabolic activity of cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels.

  • Data Analysis :

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Western Blot for Signaling Pathway Analysis

This technique is used to determine if the inhibitor affects the phosphorylation of downstream targets in a specific signaling pathway.

  • Cell Treatment and Lysis :

    • Cells are treated with the inhibitor.

    • The cells are then lysed to extract proteins.

  • Protein Quantification :

    • The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer :

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • Detection :

    • A chemiluminescent substrate is added, and the signal is detected, indicating the amount of the phosphorylated target protein.

Signaling Pathways and Experimental Workflows

The versatility of the this compound scaffold allows for the targeting of kinases in various signaling pathways crucial for cell growth, survival, and immune responses.

G cluster_0 Kinase Inhibitor Discovery Workflow Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Screening In Vitro Kinase Assay (IC50 Determination) Library_Synthesis->Biochemical_Screening Cell-Based_Assays Cellular Potency (Proliferation, Apoptosis) Biochemical_Screening->Cell-Based_Assays Selectivity_Profiling Kinome Scan Cell-Based_Assays->Selectivity_Profiling In_Vivo_Studies Xenograft Models Selectivity_Profiling->In_Vivo_Studies G cluster_1 TBK1 Signaling Pathway PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., 15y) Inhibitor->TBK1 G cluster_2 FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR PLC PLCγ FGFR->PLC RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Cell_Proliferation Cell Proliferation & Survival PLC->Cell_Proliferation RAS_MAPK->Cell_Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., 7n) Inhibitor->FGFR

References

A Comparative Guide to Pyrazolopyrimidine and Triazolopyrimidine Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of two prominent heterocyclic scaffolds in modern drug discovery: pyrazolopyrimidine and triazolopyrimidine. Both are recognized as "privileged structures" due to their ability to act as ATP-competitive inhibitors for a wide range of protein kinases, making them crucial in the development of targeted therapies, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structure-activity relationships (SAR), kinase selectivity, and the experimental methodologies used for their evaluation.

Introduction: The Significance of Pyrazolopyrimidine and Triazolopyrimidine Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern therapeutic strategies. Both pyrazolopyrimidine and triazolopyrimidine scaffolds are heterocyclic compounds that act as bioisosteres of the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity.[1][2]

The pyrazolo[3,4-d]pyrimidine core, for instance, is a key feature in several clinically successful kinase inhibitors.[1] Similarly, the triazolopyrimidine scaffold has demonstrated broad biological activities and is a versatile core for designing medicinally active molecules.[3] This guide will delve into a comparative analysis of these two important inhibitor classes, providing experimental data and protocols to aid researchers in their drug discovery efforts.

Structural and Mechanistic Comparison

At their core, both pyrazolopyrimidine and triazolopyrimidine inhibitors are ATP-competitive, binding to the kinase hinge region through hydrogen bonds, mimicking the interaction of adenine.[1][2] The key differences lie in the arrangement of nitrogen atoms within their fused ring systems, which influences their three-dimensional shape, electrostatic potential, and the vectors for substituent modifications. These subtle structural variations can lead to significant differences in kinase selectivity and potency.

Pyrazolopyrimidine Inhibitors

The pyrazolopyrimidine scaffold has been extensively studied and has yielded numerous potent kinase inhibitors.[4] The structure-activity relationship (SAR) of these compounds is well-documented, with modifications at various positions of the bicyclic core leading to altered selectivity and potency. For example, in the context of Src kinase inhibition, specific substitutions on the pyrazolopyrimidine ring have been shown to dramatically enhance potency and selectivity over other kinases like ABL.[5]

Triazolopyrimidine Inhibitors

The triazolopyrimidine scaffold also serves as a versatile template for kinase inhibitor design.[3] The additional nitrogen atom in the triazole ring compared to the pyrazole ring in pyrazolopyrimidines can influence the hydrogen bonding network within the kinase active site and provide different points for chemical diversification. This can be leveraged to achieve distinct selectivity profiles.

Comparative Performance Data: Targeting Key Kinases

To provide a quantitative comparison, the following tables summarize the inhibitory activities (IC50 values) of representative pyrazolopyrimidine and triazolopyrimidine inhibitors against two critical cancer-related kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The data is compiled from various studies and presented here to illustrate the potential of each scaffold.

Table 1: Comparative Inhibitory Activity against EGFR

Scaffold ClassCompound ID/ReferenceTargetBiochemical IC50 (µM)Cellular GI50 (µM)
PyrazolopyrimidineCompound 16 [6]EGFR-TK0.0340.018 - 9.98 (NCI-60)
PyrazolopyrimidineCompound 4 [6]EGFR-TK0.054-
PyrazolopyrimidineCompound 15 [6]EGFR-TK0.1350.018 - 9.98 (NCI-60)
Pyrazolopyrimidine-[7]EGFRwt0.3 - 24-
TriazolopyrimidineCompound 1 [3]--7.01 - 48.28 (Breast & Cervical Cancer Cells)

Table 2: Comparative Inhibitory Activity against CDK2

Scaffold ClassCompound ID/ReferenceTargetBiochemical IC50 (µM)
PyrazolopyrimidineCompound 14 [2]CDK2/cyclin A20.057
PyrazolopyrimidineCompound 15 [8]CDK2/cyclin A20.061
PyrazolopyrimidineCompound 13 [2]CDK2/cyclin A20.081
PyrazolopyrimidineCompound 6t [9]CDK20.09 - 1.58
Triazolopyrimidine(Data not available in searched literature for direct comparison)CDK2-

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of both pyrazolopyrimidine and triazolopyrimidine inhibitors are heavily influenced by the nature and position of their substituents.

  • Pyrazolopyrimidines: For pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, the addition of certain functional groups can significantly enhance their anti-proliferative activity.[6] In the case of Src inhibitors, modifications to the pyrazolopyrimidine core have led to compounds with subnanomolar potency and over 1000-fold selectivity against ABL kinase.[10]

  • Triazolopyrimidines: The SAR of triazolopyrimidine derivatives also highlights the importance of specific substitutions. For example, in a series of pyrazolo[6][11][12]triazolopyrimidine derivatives, one compound showed the best antiproliferative activity against cancer cell lines expressing high levels of wild-type EGFR.[3]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug candidate are critical for its clinical success. Both pyrazolopyrimidine and triazolopyrimidine scaffolds have been incorporated into molecules with favorable pharmacokinetic profiles.

  • Pyrazolopyrimidine Inhibitors: Studies on pyrazolopyrimidine-based inhibitors have demonstrated that these compounds can possess diverse and favorable pharmacokinetic properties, including the potential for once-daily oral administration.[11] However, like many kinase inhibitors, they can be subject to metabolism by cytochrome P450 enzymes.[13]

  • Triazolopyrimidine Inhibitors: The pharmacokinetic properties of triazolopyrimidine-based drugs are also influenced by their specific chemical structures. Generally, these heterocyclic compounds are orally bioavailable but can exhibit variability in absorption and metabolism.[13][14]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating pyrazolopyrimidine and triazolopyrimidine inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • Kinase of interest (e.g., EGFR, CDK2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase enzyme in the appropriate assay buffer.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the core structures of the inhibitor scaffolds and a typical experimental workflow.

Core Scaffolds cluster_0 Pyrazolopyrimidine cluster_1 Triazolopyrimidine Pyrazolo Triazolo

Caption: Core chemical structures of Pyrazolopyrimidine and Triazolopyrimidine.

Kinase Inhibitor Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay A->B D Cell-Based Proliferation Assay A->D C Determine IC50 B->C F Lead Optimization (SAR) C->F E Determine GI50 D->E E->F G In Vivo Studies F->G

Caption: A typical workflow for the evaluation of kinase inhibitors.

Conclusion

Both pyrazolopyrimidine and triazolopyrimidine scaffolds are exceptionally valuable in the field of kinase inhibitor discovery. They offer robust and versatile platforms for the development of potent and selective inhibitors. The choice between these two scaffolds will depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final compound. This guide has provided a comparative overview, supported by experimental data and detailed protocols, to aid researchers in making informed decisions and advancing their drug discovery programs. The continued exploration of these privileged structures holds great promise for the development of novel and effective therapies for a multitude of diseases.

References

A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Analogs Against Various Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This guide provides a comparative analysis of the efficacy of several pyrazolo[3,4-b]pyridine analogs against a range of kinase targets, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in the fields of oncology, immunology, and neurodegenerative diseases in their drug discovery and development efforts.

Quantitative Efficacy of Pyrazolo[3,4-b]pyridine Analogs

The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of selected pyrazolo[3,4-b]pyridine analogs against various kinases. Lower IC50 values indicate higher potency.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 7n FGFR11.1[1]
FGFR20.7[1]
FGFR32.0[1]
FGFR452.7[1]
VEGFR2422.7[1]
Compound C03 TRKA56[2][3][4]
TRKB13[4]
TRKC0.2[4]
Compound 15y TBK10.2[5][6]
Compound 31 Mps12.596[7]
Compound 10g ALK-wt<0.5[8]
ALK-L1196M<0.5[8]
ROS1<0.5[8]
SQ-67563 CDK1-[9]
CDK2-[9]
Compound 17f AMPK (EC50)420[10]

Key Signaling Pathway: FGFR Signaling

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cell proliferation, differentiation, and migration.[1][11] Dysregulation of the FGFR signaling pathway is implicated in various cancers.[1][11] Pyrazolo[3,4-b]pyridine analogs have been developed as potent inhibitors of this pathway.[1][11]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Analog Inhibitor->FGFR Inhibits FGF FGF FGF->FGFR Binds

Caption: The FGFR signaling pathway, a key target for pyrazolo[3,4-b]pyridine inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are representative methodologies for key assays used to evaluate the efficacy of pyrazolo[3,4-b]pyridine analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (pyrazolo[3,4-b]pyridine analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or other detection instrument

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. A control with solvent only (e.g., DMSO) is also included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).

  • Stop the reaction, often by adding a strong acid (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated ATP.

  • Quantify the amount of incorporated phosphate in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic effect of a compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • Determine the IC50 value, representing the concentration that causes 50% inhibition of cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing pyrazolo[3,4-b]pyridine analogs as kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization Characterization cluster_preclinical Preclinical Development A Compound Synthesis (Pyrazolo[3,4-b]pyridine Analogs) B Primary Kinase Assay (High-Throughput Screening) A->B C Hit Identification B->C D IC50 Determination (Dose-Response) C->D E Kinase Selectivity Profiling D->E F Cell-Based Assays (Proliferation, Apoptosis) D->F I Lead Optimization E->I G In Vivo Efficacy (Xenograft Models) F->G G->I H Pharmacokinetic Studies H->I

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

This guide provides a snapshot of the current landscape of pyrazolo[3,4-b]pyridine analogs as kinase inhibitors. The versatility of this scaffold allows for fine-tuning of potency and selectivity against a wide array of kinase targets, making it a valuable starting point for the development of novel therapeutics. Researchers are encouraged to consult the cited literature for more in-depth information.

References

Unveiling the Therapeutic Potential: A Comparative Guide to Novel Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives. This guide provides an objective comparison of their performance against various biological targets, supported by experimental data, to accelerate the discovery of new therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects.

Performance Comparison: A Data-Driven Overview

The biological activity of novel pyrazolo[3,4-b]pyridine derivatives has been extensively studied against a panel of cancer cell lines and specific molecular targets. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency and selectivity.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
C03 Km-12 (Colorectal)Proliferation0.304[1][2]
MCF-7 (Breast)Proliferation>10[1][2]
HUVEC (Normal)Proliferation>10[1][2]
6b HCT-116 (Colon)MTTNot specified, high selectivity index (15.05)[3]
HepG2 (Liver)MTTNot specified, high selectivity index (9.88)[3]
8c NCI-60 PanelSRBMG-MID = 1.33[4]
VIII NCI-60 PanelSRBMG-MID = 2.70[3]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. MG-MID: Mean graph midpoint for growth inhibition.

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
C03 TRKAHTRF56[1][2]
C09 TRKAHTRF57[1]
C10 TRKAHTRF26[1]
15y TBK1Not specified0.2[5]
7n FGFR1Not specifiedNot specified, potent[6]
Compound 1 CDK2Not specified0.1[7]
Compound VI CDK2/PIM1Not specifiedNot specified[3]
Compound VII CDK2/PIM1Not specifiedNot specified[3]
Compound 8c Topoisomerase IIαDNA relaxationSignificant inhibition[4]

TRK: Tropomyosin receptor kinase. TBK1: TANK-binding kinase 1. FGFR: Fibroblast growth factor receptor. CDK2: Cyclin-dependent kinase 2. PIM1: Proviral integration site for Moloney murine leukemia virus 1.

Table 3: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound SeriesBacterial StrainActivity LevelReference
6a-h Bacillus subtilisModerate[8]
Staphylococcus aureusModerate[8]
Escherichia coliModerate[8]
Pseudomonas aeruginosaModerate[8]
2a-l Drug-resistant bacteriaEffective[9]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for quantifying kinase activity and inhibition.

  • Reaction Setup: A mixture of the kinase, a biotinylated substrate, and the test compound (at varying concentrations) in assay buffer is prepared in a microplate well.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped by adding a detection mixture containing a europium cryptate-labeled anti-phosphosubstrate antibody and streptavidin-XL665.

  • Signal Reading: After another incubation period (e.g., 60 minutes) at room temperature, the plate is read on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated and used to determine the level of substrate phosphorylation and, consequently, the inhibitory activity of the compound.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[10][11][12][13]

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a well-established platform for identifying and characterizing novel anticancer agents.

  • Initial Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines.[14][15][16]

  • Five-Dose Screen: Compounds that show significant growth inhibition in the initial screen are then evaluated at five different concentrations to determine their potency (GI50, TGI, and LC50).[17]

  • Data Analysis: The response of each cell line to the compound is measured using the sulforhodamine B (SRB) assay, which measures cell protein content. The data is then analyzed to generate a unique fingerprint of the compound's activity across the 60 cell lines.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

TRK_Signaling_Pathway Ligand Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor (e.g., TRKA) Ligand->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Pyrazolo_Derivative Pyrazolo[3,4-b]pyridine Derivative (e.g., C03) Pyrazolo_Derivative->Dimerization Inhibition Cell_Survival Cell Survival & Proliferation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival Differentiation Differentiation PLCg->Differentiation CDK2_PIM1_Pathway cluster_G1_S G1-S Phase Transition cluster_Survival Cell Survival & Proliferation CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry PIM1 PIM1 BAD BAD PIM1->BAD Phosphorylates (inactivates) Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Promotes Apoptosis (when active) Pyrazolo_Derivative Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Derivative->CyclinE_CDK2 Inhibition Pyrazolo_Derivative->PIM1 Inhibition Experimental_Workflow Start Start: Novel Pyrazolo[3,4-b]pyridine Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., HTRF) In_Vitro_Screening->Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) In_Vitro_Screening->Cell_Proliferation_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) In_Vitro_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Kinase_Assay->Data_Analysis Cell_Proliferation_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_Identification->Mechanism_Study In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_Study->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

References

Unlocking the Anti-Proliferative Potential of Pyrazolopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to a burgeoning interest in heterocyclic compounds, with pyrazolopyridines emerging as a particularly promising scaffold. Structurally similar to purines, these compounds exhibit a wide range of biological activities, most notably their ability to inhibit the proliferation of cancer cells.[1][2][3] This guide provides a comparative analysis of the in vitro anti-proliferative activity of various pyrazolopyridine derivatives, presenting key experimental data, detailed methodologies, and an overview of the relevant signaling pathways.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of pyrazolopyridine derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following table summarizes the IC50 values for several pyrazolopyridine compounds and compares them with established anti-cancer drugs.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Alternative/ComparatorIC50 (µM)
Pyrazolopyridines
Compound 5aHepG-2 (Liver)3.42 ± 1.31Erlotinib8.19 ± 0.40
MCF-7 (Breast)4.16 ± 0.25-Fluorouracil2.87 ± 0.15
HCT-116 (Colon)9.21 ± 0.02Erlotinib7.41 ± 1.12
Compound 5bHepG-2 (Liver)3.56 ± 1.5Erlotinib8.19 ± 0.40
MCF-7 (Breast)6.87 ± 0.115-Fluorouracil2.87 ± 0.15
HCT-116 (Colon)8.11 ± 0.45Erlotinib7.41 ± 1.12
Compound 4HCT-116 (Colon)0.24Roscovitine0.39
MCF-7 (Breast)-Doxorubicin-
HepG2 (Liver)-Doxorubicin-
A549 (Lung)-Doxorubicin-
Compound 14aHepG2 (Liver)4.2--
HeLa (Cervical)---
Compound 14dHeLa (Cervical)5.9--
Pyrazolothiazoles
Compound 10aHepG-2 (Liver)10.23 ± 0.15Erlotinib8.19 ± 0.40
MCF-7 (Breast)13.65 ± 0.75-Fluorouracil2.87 ± 0.15
HCT-116 (Colon)17.16 ± 0.37Erlotinib7.41 ± 1.12
Compound 10bHepG-2 (Liver)6.11 ± 0.25Erlotinib8.19 ± 0.40
MCF-7 (Breast)8.13 ± 0.45-Fluorouracil2.87 ± 0.15
HCT-116 (Colon)9.36 ± 0.45Erlotinib7.41 ± 1.12

Data compiled from multiple sources.[4][5]

Experimental Protocols

The in vitro anti-proliferative activity of the pyrazolopyridine compounds is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolopyridine compounds or comparator drugs. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 48 to 72 hours.

  • MTT Reagent Addition: Following the treatment period, MTT reagent is added to each well and the plates are incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Pyrazolopyridine derivatives exert their anti-proliferative effects by targeting various signaling pathways that are often dysregulated in cancer. Key molecular targets include cyclin-dependent kinases (CDKs), c-Met, and p38 mitogen-activated protein kinase (MAPK).[1][4][5]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[2] Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers. Several pyrazolopyridine compounds have been identified as potent inhibitors of c-Met kinase.[4]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet Inhibits Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Signaling Activates Proliferation Cell Proliferation, Survival, Migration Signaling->Proliferation

Caption: Inhibition of the c-Met signaling pathway by pyrazolopyridine compounds.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[1] Pyrazolopyridine derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and the suppression of tumor growth.[1]

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with Pyrazolopyridine Compounds & Comparators Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Data Data Analysis: IC50 Determination MTT->Data

Caption: General workflow for in vitro anti-proliferative activity assessment.

References

A Comparative Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and Other Halogenated Pyridine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridines are indispensable building blocks in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. Their utility in transition metal-catalyzed cross-coupling reactions allows for the strategic introduction of the pyridine motif, a common feature in many approved drugs.[1] Among these, 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine has emerged as a particularly valuable scaffold, especially in the development of kinase inhibitors. This guide provides an objective comparison of this compound with other commonly used halogenated pyridine building blocks, supported by physicochemical data and representative experimental results.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a building block in a drug discovery campaign is often guided by its physicochemical properties, which can influence its reactivity, solubility, and ultimately the properties of the final compound. The following table summarizes key properties of this compound and other selected halogenated pyridines.

PropertyThis compound2-Bromopyridine3-Bromopyridine4-Bromopyridine Hydrochloride2-Chloro-5-bromopyridine2,6-Dibromopyridine
Molecular Formula C₆H₅BrN₄C₅H₄BrNC₅H₄BrNC₅H₅BrClNC₅H₃BrClNC₅H₃Br₂N
Molecular Weight ( g/mol ) 213.03158.00158.00194.45192.44[2]236.89[3][4]
Melting Point (°C) 243 - 245193-27[5]270 (dec.)[6]65-69[7]117-120[3][4]
Boiling Point (°C) 429.1 (Predicted)192-194[8][9]173[5]N/A128 / 16mmHg[10]249[3][11]
Appearance White to off-white solidClear colorless to pale brown liquid[9]Colorless liquid[5]White to off-white crystalline powderWhite powder[10]White to off-white crystalline powder[3][11]
Solubility Soluble in DMSOSlightly miscible with water[8][9]Soluble in common organic solventsSoluble in DMSO, Methanol and Water[6]Slightly soluble in water[10]Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[3]

Reactivity in Key Cross-Coupling Reactions

The true utility of these building blocks is demonstrated in their performance in cross-coupling reactions, which are fundamental to modern drug synthesis. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for forming C-C and C-N bonds, respectively. The reactivity of halogenated pyridines in these reactions is highly dependent on the position of the halogen and the electronic nature of the pyridine ring.

General Reactivity Trends

The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in palladium-catalyzed coupling reactions.[12] The position of the bromine atom relative to the nitrogen has a significant impact:

  • 4-Bromopyridine: Generally the most reactive isomer due to strong electronic activation from the para-nitrogen.[13]

  • 2-Bromopyridine: Also highly reactive, but the proximity of the nitrogen atom can sometimes lead to catalyst inhibition, which may require the use of specialized ligands.[13]

  • 3-Bromopyridine: Typically the least reactive of the simple bromopyridine isomers, often necessitating more forcing reaction conditions to achieve high yields.[13]

The fused pyrazole ring in this compound also influences its reactivity, providing a unique electronic environment for cross-coupling reactions.

Comparative Experimental Data

The following table presents representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with various halogenated pyridine building blocks. It is important to note that these results are compiled from different studies and were not performed under identical conditions, thus serving as a general guide to their reactivity.

Building BlockReaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-2-methylpyridin-3-amineSuzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[14]
5-Bromo-N-phenylpyridin-3-amineSuzuki-MiyauraArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85-9512-24Not specified[15]
3-BromopyridineSuzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃1,4-DioxaneNot specifiedNot specifiedGenerally lower than 2- and 4-isomers[13]
2-BromopyridineBuchwald-HartwigVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene80Not specified55-98[16]
2,6-DibromopyridineBuchwald-HartwigPiperidinePd₂(dba)₃ / XantphosNaOtBuToluene100Not specifiedNot specified[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.[12][13][15]

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent system via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol provides a general guideline for the amination of a bromopyridine.[16][17]

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the bromopyridine and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Applications and Workflows

Kinase Inhibitor Signaling Pathway

This compound is a key building block for synthesizing inhibitors of various kinases, which are crucial targets in oncology and immunology. The diagram below illustrates a simplified signaling pathway where a kinase inhibitor developed from this scaffold might act.

G Simplified Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates & Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Proliferation Cell Proliferation, Survival, etc. GeneExpression->Proliferation Leads to Inhibitor Pyrazolo[3,4-b]pyridine-based Kinase Inhibitor Inhibitor->KinaseB Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: A pyrazolo[3,4-b]pyridine-based inhibitor blocking a key kinase in a signaling cascade.

Experimental Workflow for Comparative Reactivity

A standardized workflow is essential for objectively comparing the performance of different building blocks in a given reaction.

G Workflow for Comparing Halogenated Pyridine Reactivity Start Start: Select Building Blocks Setup Parallel Reaction Setup (Identical Conditions) Start->Setup Reaction Run Cross-Coupling (e.g., Suzuki) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Workup Monitoring->Workup Complete Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Results (Yield, Purity) Purification->Analysis Comparison Comparative Data Analysis Analysis->Comparison End End: Select Optimal Building Block Comparison->End

Caption: Standardized workflow for the comparative evaluation of building block reactivity.

Structure-Reactivity Relationship

The electronic properties of the pyridine ring, influenced by the position of the nitrogen atom and any other substituents, directly impact the reactivity of the C-Br bond.

G Structure-Reactivity Relationship in Bromopyridines Structure Molecular Structure Position Position of Bromine (ortho, meta, para to N) Structure->Position FusedRing Presence of Fused Rings (e.g., Pyrazole) Structure->FusedRing Electronics Electronic Effects (Inductive, Resonance) Position->Electronics FusedRing->Electronics Reactivity Reactivity of C-Br Bond in Cross-Coupling Electronics->Reactivity Outcome Reaction Outcome (Yield, Rate) Reactivity->Outcome

References

Assessing the Selectivity of Pyrazolopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site. This has led to the development of numerous potent inhibitors targeting a range of kinases implicated in cancer and other diseases. A critical attribute for the clinical success of these inhibitors is their selectivity, as off-target effects can lead to toxicity and limit therapeutic efficacy. This guide provides an objective comparison of the selectivity profiles of prominent pyrazolopyridine-based inhibitors, supported by experimental data, and details the methodologies used for their assessment.

Comparative Selectivity of Pyrazolopyridine-Based Inhibitors

The following tables summarize the inhibitory activity of selected pyrazolopyridine-based compounds against their primary targets and a panel of off-target kinases. This data, derived from various studies, highlights the diverse selectivity profiles achievable with the pyrazolopyridine core.

Table 1: Selectivity Profile of Glumetinib (SCC244) - A c-Met Inhibitor

Glumetinib is a potent and highly selective inhibitor of c-Met, a receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical models with MET-driven alterations.[1][2][3]

Kinase TargetIC50 (nM)Fold Selectivity vs. c-MetReference
c-Met 0.42 - [2]
RON>1000>2380[2]
Axl>1000>2380[2]
Mer>1000>2380[2]
TyrO3>1000>2380[2]
Panel of 312 other kinasesGenerally >1000 nM>2400[1][2]

Note: Data for the panel of 312 kinases was reported as having greater than 2,400-fold selectivity at a concentration of 1 µM.[1]

Table 2: Selectivity Profile of eCF506 - A SRC Family Kinase Inhibitor

eCF506 is a novel pyrazolopyrimidine that potently and selectively inhibits SRC family kinases (SFKs) with exceptional selectivity over the ABL kinase, a common off-target of many SRC inhibitors.[4][5][6][7]

Kinase TargetIC50 (nM)Fold Selectivity vs. SRCReference
SRC <0.5 - [4][7]
YES<0.5~1[4]
FYN2.1>4[4]
ABL479>958[4][7]
KIT>100,000>200,000[4]
mTOR>100,000>200,000[4]
PDGFRα>100,000>200,000[4]
RET>100,000>200,000[4]

Note: A kinome scan of eCF506 against 340 kinases showed that only 25 kinases had their activity reduced by more than 50%.[8]

Table 3: Selectivity of Pyrazolopyridine-Based JAK Inhibitors

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of homology in their ATP-binding sites, making the development of isoform-selective inhibitors challenging.[9][10] The pyrazolopyridine scaffold has been utilized to develop JAK inhibitors with varying selectivity profiles.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Delgocitinib2.82.61358[11][12]
AZD1480>1000.26>100>100[11]
Fedratinib>10003815680[13]
Baricitinib5.95.7>40053[13]

Experimental Protocols for Assessing Inhibitor Selectivity

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used to generate the data presented above.

In Vitro Kinase Inhibition Assay

This is a fundamental assay to determine the potency of an inhibitor against a purified kinase.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate. The amount of product formed (phosphorylated substrate or ADP) is quantified.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the inhibitor in DMSO to create a concentration range for IC50 determination. Further dilute these into the appropriate kinase assay buffer.

    • Prepare a solution of the purified kinase enzyme in kinase buffer.

    • Prepare a solution containing the kinase substrate (peptide or protein) and ATP in kinase buffer. The ATP concentration is typically at or near the Km value for the specific kinase.[14]

  • Kinase Reaction:

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate (e.g., 384-well).

    • Add the diluted kinase enzyme to each well.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.[15]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[14][15]

  • Detection:

    • Stop the reaction and detect the product. Several detection methods can be used:

      • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based (e.g., ADP-Glo™): This assay quantifies the amount of ADP produced. A reagent is added to stop the kinase reaction and deplete remaining ATP. A second reagent converts the ADP to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the ADP produced (and thus kinase activity).[16]

      • Fluorescence/FRET-based (e.g., LanthaScreen™): This involves a fluorescently labeled substrate and an antibody that specifically recognizes the phosphorylated substrate, labeled with a FRET acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[15]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

KINOMEscan™: A Competitive Binding Assay

KINOMEscan™ is a high-throughput method to profile the selectivity of a compound by measuring its binding affinity to a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.[17]

Detailed Protocol:

  • Assay Components:

    • DNA-tagged Kinase: The kinase of interest is tagged with a unique DNA molecule.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[17]

    • Test Compound: The pyrazolopyridine-based inhibitor being profiled.

  • Competition Assay:

    • The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together in a multi-well plate.

    • The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.

  • Quantification:

    • After the incubation period, the beads are washed to remove unbound kinase.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[17]

  • Data Analysis:

    • The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

    • Alternatively, by running a dose-response curve, a dissociation constant (Kd) can be determined for each kinase interaction.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Principle: When a small molecule binds to its target protein, it often increases the protein's thermal stability. CETSA® measures this change in thermal stability by heating cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.[18]

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the pyrazolopyridine-based inhibitor at the desired concentration or with a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).[19]

  • Cell Lysis and Protein Solubilization:

    • Cool the samples to room temperature.

    • Lyse the cells to release the intracellular proteins. This can be done through various methods, including freeze-thaw cycles.[19]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:

      • Western Blotting: This is the traditional method where the target protein is detected using a specific antibody.[19]

      • ELISA or AlphaScreen®: These are higher-throughput, antibody-based methods.

      • Mass Spectrometry: For proteome-wide analysis of thermal stability changes.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

    • An isothermal dose-response experiment can also be performed by treating cells with a range of inhibitor concentrations and heating at a single, fixed temperature to determine the concentration-dependent target engagement.

Visualizing Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Pyrazolopyridine-based inhibitors can block this pathway by inhibiting JAK kinases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->JAK Inhibits STAT_active p-STAT (active) STAT_inactive->STAT_active Dimer STAT Dimer STAT_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazolopyridine-based inhibitors.

Experimental Workflow for In Vitro Kinase Assay

This diagram illustrates the sequential steps involved in determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Inhibitor Dilutions - Kinase Solution - Substrate/ATP Mix start->prep incubate Pre-incubate Inhibitor + Kinase prep->incubate react Initiate Reaction (add Substrate/ATP) incubate->react detect Stop Reaction & Detect Signal react->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA®)

This diagram outlines the process of assessing target engagement within a cellular context using CETSA®.

CETSA_Workflow treat Treat Cells with Inhibitor or Vehicle heat Heat Aliquots to Different Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Separate Soluble & Precipitated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein centrifuge->quantify plot Plot Melting Curves & Assess Thermal Shift quantify->plot

Caption: The major steps involved in a Cellular Thermal Shift Assay (CETSA®) experiment.

References

A Comparative Guide to the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a crucial building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The efficiency and scalability of its synthesis are of paramount importance for drug discovery and development programs. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, complete with experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyclization of a Substituted NicotinonitrileRoute 2: Hofmann Rearrangement of a Pyrazolopyridine Carboxamide
Starting Materials 2-chloro-5-bromonicotinonitrile, Hydrazine hydrate5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, Sodium hypobromite
Key Transformation CyclizationHofmann Rearrangement
Reported Yield ~85%Not explicitly reported for this specific substrate, but generally moderate to high
Advantages High yield, Readily available starting materials, One-pot potentialUtilizes a well-established named reaction, Can be performed under mild conditions
Disadvantages Use of hydrazine hydrate (toxic)Requires preparation of the carboxamide precursor, Potential for side reactions

Route 1: Cyclization of 2-chloro-5-bromonicotinonitrile with Hydrazine

This approach represents a common and efficient method for the construction of the 3-aminopyrazolo[3,4-b]pyridine ring system. The reaction proceeds via a nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinonicotinonitrile intermediate.

Experimental Protocol:

A solution of 2-chloro-5-bromonicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol is treated with an excess of hydrazine hydrate (typically 3-5 eq). The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration. The crude product can be further purified by recrystallization from an appropriate solvent.

G start 2-chloro-5-bromonicotinonitrile + Hydrazine Hydrate reflux Heating under Reflux (Ethanol or n-Butanol) start->reflux workup Cooling and Filtration reflux->workup purification Recrystallization workup->purification product This compound purification->product

Fig. 1: Workflow for the cyclization synthesis route.

Route 2: Hofmann Rearrangement of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This method offers an alternative pathway to the target compound, starting from the corresponding 3-carboxamide derivative.

Experimental Protocol:

In a typical procedure, the 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide precursor is treated with a freshly prepared solution of sodium hypobromite (or a mixture of bromine and sodium hydroxide) in an aqueous medium. The reaction is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature or heated gently to drive the rearrangement to completion. The product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.

G start 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide reagent Sodium Hypobromite (Br2 + NaOH) start->reagent reaction Hofmann Rearrangement (Low Temperature) reagent->reaction workup Extraction and Purification reaction->workup product This compound workup->product

Fig. 2: Workflow for the Hofmann rearrangement synthesis route.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the safety considerations associated with the reagents. The cyclization of 2-chloro-5-bromonicotinonitrile with hydrazine appears to be a more direct and high-yielding approach. However, the Hofmann rearrangement provides a valuable alternative, particularly if the corresponding carboxamide is readily accessible. Researchers and process chemists should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.

A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin Receptor Kinase (TRK), a family of receptor tyrosine kinases crucial in neuronal development and oncogenesis. The following sections detail their performance against established TRK inhibitors, provide comprehensive experimental protocols for key assays, and visualize the relevant biological pathways.

Performance Evaluation: In Vitro Inhibition Data

The inhibitory activity of newly synthesized pyrazolo[3,4-b]pyridine derivatives against TRK kinases was evaluated and compared with clinically approved and next-generation TRK inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined through in vitro enzyme activity assays.

Table 1: Inhibitory Activity (IC50) of Pyrazolo[3,4-b]pyridine Derivatives and Reference Compounds against TRK Kinases

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Cell Proliferation IC50 (KM-12) (μM)
Pyrazolo[3,4-b]pyridines
C03[1]56[1]--0.304[1][2]
C09[1]57[1]---
C10[1]26[1]---
A01[1]293[1]---
Reference TRK Inhibitors
Larotrectinib[1][3]5-11[3]5-11[3]5-11[3]-
Entrectinib[1][3]1-5[3]1-5[3]1-5[3]-
Selitrectinib----
Repotrectinib----

Note: "-" indicates data not available.

Among the synthesized pyrazolo[3,4-b]pyridine derivatives, compounds C03, C09, and C10 demonstrated the most promising activity against TRKA, with IC50 values in the nanomolar range.[1] Specifically, compound C10, with an (S)-3-hydroxypiperidinyl substitution, showed the highest potency with an IC50 value of 26 nM.[1] Compound C03 also exhibited significant anti-proliferative effects on the KM-12 human colon cancer cell line, which is known to harbor an NTRK fusion.[1][2]

TRK Signaling Pathway and Inhibition

Tropomyosin Receptor Kinases (TRKs) are activated by neurotrophins, leading to the initiation of downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1] The primary pathways involved are the Ras/Erk, PI3K/Akt, and PLC-γ pathways. Pyrazolo[3,4-b]pyridine derivatives act as ATP-competitive inhibitors, blocking the kinase activity of TRK and thereby inhibiting these downstream signals.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binding & Activation Ras Ras TRK_Receptor->Ras Phosphorylation PI3K PI3K TRK_Receptor->PI3K PLCg PLC-γ TRK_Receptor->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_Pyridine->TRK_Receptor Inhibition

TRK signaling pathway and mechanism of inhibition.

Experimental Protocols

In Vitro TRK Kinase Inhibition Assay

The inhibitory activity of the pyrazolo[3,4-b]pyridine derivatives against TRK kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Recombinant human TRKA, TRKB, and TRKC enzymes

  • ATP

  • Biotinylated peptide substrate

  • Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor)

  • Streptavidin-XL665 (donor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test compounds (pyrazolo[3,4-b]pyridine derivatives and reference inhibitors) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.

  • Enzyme Reaction:

    • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 4 µL of the TRK enzyme solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of HTRF detection buffer containing EDTA, the europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The ratio of the two emission signals is calculated and used to determine the level of substrate phosphorylation.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (KM-12 Cell Line)

The anti-proliferative activity of the compounds was assessed using the KM-12 human colon cancer cell line, which expresses a TPM3-NTRK1 fusion protein.

Materials:

  • KM-12 cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed KM-12 cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The overall process for the evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis & Design cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison design Scaffold Hopping & Computer-Aided Design synthesis Synthesis of 38 Pyrazolo[3,4-b]pyridine Derivatives design->synthesis in_vitro In Vitro Kinase Assay (HTRF) synthesis->in_vitro cellular Cellular Proliferation Assay (KM-12 Cell Line) in_vitro->cellular ic50_calc IC50 Value Calculation in_vitro->ic50_calc comparison Comparison with Reference Inhibitors ic50_calc->comparison

Workflow for evaluating TRK inhibitors.

References

A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine have emerged as "privileged structures" due to their ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1][2] This guide provides a comparative overview of these two scaffolds, summarizing their performance as kinase inhibitors with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Structural and Electronic Properties

The core difference between the two scaffolds lies in the arrangement of nitrogen atoms within the fused ring system. The pyrazolo[3,4-b]pyridine scaffold features a pyridine ring fused to a pyrazole ring, while the pyrazolo[3,4-d]pyrimidine scaffold contains a pyrimidine ring fused to a pyrazole. This seemingly subtle difference in the number and position of nitrogen atoms significantly influences the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, thereby impacting their kinase binding affinity and selectivity. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of adenine.[1]

Comparative Kinase Inhibition Profile

Both scaffolds have been successfully utilized to develop potent inhibitors against a wide range of kinases. The following table summarizes the inhibitory activities of representative compounds from each class against various kinase targets. It is important to note that the presented data is a compilation from different studies, and direct comparison should be made with caution due to potential variations in assay conditions.

ScaffoldCompoundTarget Kinase(s)IC50 (nM)Reference(s)
Pyrazolo[3,4-b]pyridine Compound C03 TRKA56[3][4]
Compound 15y TBK10.2[5]
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Compound 4 )CDK5, GSK-3410, 1500[6]
A series of 3,5-disubstituted derivativesCDK1Potent and selective[7]
Compound 9d (vs. A-769662)AMPK (cellular)3060 (vs. 45290 for A-769662)[8]
Pyrazolo[3,4-d]pyrimidine Compound 33 FLT3, VEGFR2Potent inhibition[9][10][11]
Compound 17m (vs. 3-IN-PP1)PKD17-35 (vs. 94-108 for 3-IN-PP1)[12]
Compound VIIa Antitumor screen326 - 4310 (across 57 cell lines)[13]
Compounds 14 and 15 CDK2/cyclin A257 and 119[14][15]
Compound 23c RETPotent and selective (no KDR inhibition at 1µM)[16]
Compounds 33a,b CDK2Comparable or superior to olomoucine and roscovitine[17]

Structure-Activity Relationship (SAR) Insights

Pyrazolo[3,4-b]pyridine:

  • Substitution patterns at positions N1, C3, C4, C5, and C6 are crucial for activity and selectivity.[18]

  • For some Tropomyosin receptor kinase (TRK) inhibitors, the pyrazolo portion acts as a hydrogen bond center, while the pyridine ring can engage in π–π stacking interactions.[19]

  • In a series of TANK-binding kinase 1 (TBK1) inhibitors, modifications at the R1 and R2 positions of the pyrazolo[3,4-b]pyridine core led to a potent inhibitor with an IC50 of 0.2 nM.[5]

  • For certain anti-leukemic agents, establishing a correlation between structural alterations and anticancer activity has been key to identifying important pharmacophoric features.[20]

Pyrazolo[3,4-d]pyrimidine:

  • This scaffold is a known bioisostere of the purine ring and can mimic key interactions of ATP with the kinase hinge region.[1][14]

  • Structural optimization of a hit compound by modifying substituents on the pyrazolo[3,4-d]pyrimidine core led to a novel multikinase inhibitor of FLT3 and VEGFR2.[9][10]

  • For CDK2 inhibitors, 4-anilino substitutions showed better inhibitory activity compared to 4-benzyl compounds.[17]

  • The versatility of this scaffold allows for the development of inhibitors for a wide range of kinases including CDKs, Src, Abl, GSK-3, and EGFR.[13]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors based on these scaffolds.

In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Histone H1 as substrate

  • [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound dilution, and the CDK2/cyclin A2 enzyme.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Biological Pathways and Workflows

The following diagrams illustrate key concepts related to kinase inhibition and the experimental processes involved.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Effectors ERK->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor Kinase Inhibitor (Pyrazolo[3,4-b]pyridine or Pyrazolo[3,4-d]pyrimidine) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Scaffold_Selection Scaffold Selection (Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine) Library_Synthesis Compound Library Synthesis Scaffold_Selection->Library_Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Library_Synthesis->Kinase_Assay Cell_Assay Cellular Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Library_Synthesis Iterative Design Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound

Caption: General workflow for the discovery of kinase inhibitors.

Conclusion

Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are highly valuable frameworks for the design of potent and selective kinase inhibitors. The choice between the two often depends on the specific kinase target and the desired selectivity profile. The pyrazolo[3,4-d]pyrimidine scaffold, being a closer isostere of adenine, has been extensively explored and has led to clinically approved drugs. However, the pyrazolo[3,4-b]pyridine scaffold offers a distinct chemical space and has demonstrated significant potential in targeting a diverse range of kinases, as evidenced by the discovery of highly potent inhibitors. The continued exploration and comparative analysis of these and other privileged scaffolds will undoubtedly fuel the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Unraveling the Potential of Pyrazolo[3,4-b]pyridine Scaffolds as MNK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), with their pivotal role in cancer progression and inflammatory diseases, have emerged as a compelling therapeutic target. This guide provides a detailed comparative analysis of the pyrazolo[3,4-b]pyridine scaffold as a promising inhibitor of MNK1 and MNK2, benchmarking its performance against other established MNK inhibitors.

The dysregulation of the MNK signaling pathway is a hallmark of various cancers, promoting cell proliferation, survival, and metastasis. The primary downstream target of MNKs is the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation of proteins involved in oncogenesis. Inhibition of MNK activity, therefore, presents a strategic approach to curb these malignant processes. The pyrazolo[3,4-b]pyridine core has garnered significant attention as a "privileged scaffold" in kinase inhibitor design, and recent studies have highlighted its potential in targeting MNKs.

Comparative Inhibitory Activity

The inhibitory potential of novel compounds is a critical determinant of their therapeutic promise. The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrazolo[3,4-b]pyridine derivatives against MNK1 and MNK2, alongside a comparison with well-known MNK inhibitors.

Inhibitor ScaffoldCompoundMNK1 IC50 (µM)MNK2 IC50 (µM)Reference
Pyrazolo[3,4-b]pyridine EB1 0.69 9.4 [1]
EB2 1.318.5
EB3 2.129.3
Pyrazolo-pyrimidineCGP573802.2-[1]
Natural ProductCercosporamide0.1160.011

Data presented as half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

The data reveals that the 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative, EB1, demonstrates potent inhibition of MNK1 with an IC50 of 0.69 µM.[1] Notably, this class of compounds shows a degree of selectivity for MNK1 over MNK2.[1] In comparison, the established inhibitor CGP57380 exhibits a similar potency for MNK1. Cercosporamide, a natural product, is a potent inhibitor of both MNK1 and MNK2, with a preference for MNK2.

The MNK Signaling Pathway

Understanding the signaling cascade in which MNKs operate is crucial for appreciating the mechanism of action of their inhibitors. The following diagram illustrates the canonical MNK signaling pathway.

MNK_Signaling_Pathway GF Growth Factors, Stress, Cytokines Ras Ras GF->Ras p38 p38 MAPK GF->p38   Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylation (Ser209) Translation mRNA Translation (Proliferation, Survival, Metastasis) eIF4E->Translation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->MNK

Figure 1. Simplified MNK Signaling Pathway.

As depicted, extracellular signals like growth factors and stress activate the Ras/Raf/MEK/ERK and p38 MAPK pathways.[2][3] Both ERK and p38 kinases can then phosphorylate and activate MNK1 and MNK2.[2][3] Activated MNKs, in turn, phosphorylate eIF4E at Ser209, a critical step for its oncogenic activity. Pyrazolo[3,4-b]pyridine inhibitors act by directly targeting the kinase domain of MNKs, thereby preventing the phosphorylation of eIF4E and subsequent downstream effects.

Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Inhibitors

The inhibitory activity of the pyrazolo[3,4-b]pyridine scaffold is highly dependent on its substitution pattern. Key SAR findings are summarized in the logical relationship diagram below.

SAR_Pyrazolo_Pyridine Scaffold Pyrazolo[3,4-b]pyridine Core R4_R6 Aryl Groups at C4 and C6 Scaffold->R4_R6 Essential for Activity Pyrazole_Sub Unsubstituted Pyrazole Ring (N1-H) Scaffold->Pyrazole_Sub Crucial for Binding No_Aryl Absence of Aryl Groups at C4/C6 Scaffold->No_Aryl Sub_Pyrazole Substitution on Pyrazole Ring Scaffold->Sub_Pyrazole Activity Potent MNK Inhibition R4_R6->Activity Pyrazole_Sub->Activity Loss_Activity Loss of Activity No_Aryl->Loss_Activity Sub_Pyrazole->Loss_Activity

Figure 2. Key SAR for MNK Inhibition.

Studies have shown that the presence of aryl groups at both the C4 and C6 positions of the pyrazolo[3,4-b]pyridine core is essential for potent MNK inhibitory activity.[1] Furthermore, maintaining an unsubstituted pyrazole ring, specifically the N1-H, is critical, likely for forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[4] Any substitution on the pyrazole ring or removal of the aryl groups leads to a significant loss of activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro kinase assay used to determine the IC50 values of MNK inhibitors.

MNK1/2 ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MNK1 or MNK2 enzyme

  • MNK substrate (e.g., a peptide derived from eIF4E)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the MNK enzyme and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide the luciferase/luciferin substrate.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for screening potential MNK inhibitors.

Inhibitor_Screening_Workflow Start Start: Compound Library Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Assay IC50 IC50 Determination Assay->IC50 Cell_Assay Cell-based Assays (p-eIF4E Western Blot) IC50->Cell_Assay Potent Hits SAR SAR Analysis & Lead Optimization Cell_Assay->SAR SAR->Assay New Analogs End Lead Candidate SAR->End

Figure 3. General Workflow for MNK Inhibitor Screening.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a promising foundation for the development of novel and selective MNK inhibitors. The 4,6-diaryl substituted derivatives, in particular, have demonstrated potent in vitro activity against MNK1. The clear structure-activity relationships provide a rational basis for further optimization to enhance potency and selectivity. Continued exploration of this scaffold, guided by robust in vitro and cell-based assays, holds the potential to deliver next-generation MNK inhibitors for the treatment of cancer and other diseases driven by dysregulated mRNA translation. This comparative guide serves as a valuable resource for researchers in the field, providing a snapshot of the current landscape and a framework for future drug discovery efforts.

References

A Comparative Guide to the Kinase Selectivity Profile of Pyrazolo[3,4-g]isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-g]isoquinoline scaffold has emerged as a promising framework in the design of kinase inhibitors, demonstrating notable potency against a range of kinase targets implicated in oncology and other diseases. This guide provides an objective comparison of the kinase selectivity profiles of various pyrazolo[3,4-g]isoquinoline derivatives, supported by experimental data. Detailed methodologies for the key kinase assays are provided, alongside a comparative analysis with alternative kinase inhibitors.

Kinase Selectivity Profiles of Pyrazolo[3,4-g]isoquinoline Derivatives

Recent studies have focused on the synthesis and biological evaluation of a series of pyrazolo[3,4-g]isoquinoline derivatives, revealing their potential as inhibitors of several key kinases, primarily Haspin, but also showing activity against Cdc2-like kinase 1 (CLK1), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and cyclin-dependent kinase 9 (CDK9).[1] The substitution pattern on the pyrazolo[3,4-g]isoquinoline core significantly influences both the potency and selectivity of these compounds.

Below is a summary of the kinase inhibitory activity (IC50 values) for a selection of pyrazolo[3,4-g]isoquinoline derivatives from a key study.

CompoundR1R2Haspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)CDK9/CycT IC50 (nM)Reference
1b HNO257>1000>1000>1000[1]
1c MeNO266380165380[1]
2c MeNH262>1000250>1000[1]
3a MeH167101>1000218[2]
3c n-PrH>1000280>1000363[2]
3d c-PrH>1000218>1000240[2]

Comparison with Alternative Kinase Inhibitors

To provide a broader context for the performance of pyrazolo[3,4-g]isoquinoline derivatives, the following table compares their activity against established inhibitors of Haspin, CLK1, DYRK1A, and CDK9.

Target KinaseAlternative InhibitorIC50 (nM)Reference
Haspin CHR-64942[3][4]
LDN-20992955[3]
MU19206[3]
CLK1 CLK1-IN-12[5]
CLK1 inhibitor 252[6]
T-0254.8 (Kd)[7]
DYRK1A Harmine33[8]
Leucettine L417.8 (Kd)[8]
FINDY-[9]
CDK9 NVP-20.514[10]
JSH-1501[10]
Enitociclib (BAY 1251152)3[10]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Haspin Kinase Signaling Pathway in Mitosis

Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a key step in the proper alignment and segregation of chromosomes during cell division.

Haspin_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Pyrazolo[3,4-g]isoquinolines Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase Chromosomes Chromosome Alignment & Segregation AuroraB->Chromosomes Ensures Proper CPC->AuroraB Localizes Inhibitor Pyrazolo[3,4-g]isoquinoline Derivatives Inhibitor->Haspin Inhibits

Caption: Haspin kinase pathway during mitosis and its inhibition.

DYRK1A Signaling Pathways

DYRK1A is a versatile kinase involved in multiple cellular processes, including cell proliferation and neurodevelopment. It can modulate signaling cascades such as the ASK1-JNK and ERK/Akt pathways.

DYRK1A_Signaling_Pathways cluster_ask1_jnk ASK1-JNK Pathway cluster_erk_akt ERK/Akt Pathway DYRK1A DYRK1A ASK1 ASK1 DYRK1A->ASK1 Activates Grb2 Grb2 DYRK1A->Grb2 Interacts with Sprouty2 Sprouty2 DYRK1A->Sprouty2 Reduces interaction with Grb2 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis RTK Receptor Tyrosine Kinase (RTK) RTK->Grb2 ERK ERK Grb2->ERK Akt Akt Grb2->Akt Sprouty2->Grb2 Inhibits CellProliferation Cell Proliferation ERK->CellProliferation Akt->CellProliferation Inhibitor Pyrazolo[3,4-g]isoquinoline Derivatives Inhibitor->DYRK1A Inhibits

Caption: Overview of DYRK1A signaling pathways and their inhibition.

CDK9 in Transcriptional Regulation

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is a key regulator of transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to the release of paused Pol II and productive elongation.

CDK9_Transcription_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition PTEFb P-TEFb Complex (CDK9/Cyclin T1) PolII RNA Polymerase II (Paused) PTEFb->PolII Phosphorylates CTD PolII_Active RNA Polymerase II (Elongating) PolII->PolII_Active mRNA mRNA Transcript PolII_Active->mRNA Synthesizes Inhibitor Pyrazolo[3,4-g]isoquinoline Derivatives Inhibitor->PTEFb Inhibits CDK9

Caption: Role of CDK9 in transcription and its inhibition.

CLK1 and Pre-mRNA Splicing

CLK1 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly.

CLK1_Splicing_Pathway CLK1 CLK1 SR_proteins SR Proteins (dephosphorylated) CLK1->SR_proteins Phosphorylates SR_proteins_p SR Proteins (phosphorylated) SR_proteins->SR_proteins_p Spliceosome Spliceosome Assembly SR_proteins_p->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Inhibitor Pyrazolo[3,4-g]isoquinoline Derivatives Inhibitor->CLK1 Inhibits

Caption: CLK1's role in pre-mRNA splicing and its inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 values of kinase inhibitors using the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents kinase_reaction Incubate Kinase, Substrate, ATP, and Inhibitor prepare_reagents->kinase_reaction add_adpglo_reagent Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP kinase_reaction->add_adpglo_reagent incubation1 Incubate for 40 minutes add_adpglo_reagent->incubation1 add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubation1->add_detection_reagent incubation2 Incubate for 30-60 minutes add_detection_reagent->incubation2 read_luminescence Measure Luminescence incubation2->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: General workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocols

The kinase inhibitory activities of the pyrazolo[3,4-g]isoquinoline derivatives were primarily determined using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

General ADP-Glo™ Kinase Assay Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed. A typical buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 200 mM NaCl, and 2 mM TCEP.[11]

    • Prepare stock solutions of the kinase, its specific substrate, and ATP. The final ATP concentration in the assay is typically around the Km value for the specific kinase, often in the range of 10-100 µM.[12]

    • Prepare serial dilutions of the pyrazolo[3,4-g]isoquinoline derivatives and control inhibitors in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. The total reaction volume is typically 5-25 µL.[13]

    • Incubate the reaction at room temperature for a specified period, generally 1-2 hours.[11][14]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[13]

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal through a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Specific Assay Conditions:

  • Haspin Kinase Assay: The assay can be performed using recombinant Haspin kinase and a suitable substrate such as a histone H3 peptide.[15]

  • CLK1 Kinase Assay: Recombinant CLK1 can be assayed using a substrate like the SR-protein-derived peptide. A detailed protocol for the ADP-Glo™ assay with CLK1 is available from Promega.[16]

  • DYRK1A Kinase Assay: The ADP-Glo™ Kinase Assay is suitable for measuring DYRK1A activity using a specific peptide substrate.[17]

  • CDK9/Cyclin T1 Kinase Assay: The activity of the CDK9/Cyclin T1 complex can be measured using a substrate such as a peptide derived from the C-terminal domain of RNA polymerase II.[14][18]

This guide provides a comparative overview of the kinase selectivity profile of pyrazolo[3,4-g]isoquinoline derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor discovery and development. Further studies are warranted to explore the full therapeutic potential of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 405224-24-0), a halogenated heterocyclic amine utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemical reagents.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with caution. The compound is classified as harmful if swallowed.[1][2] While comprehensive toxicity data is limited, similar halogenated aromatic amines may cause skin, eye, and respiratory irritation. Therefore, all handling of the solid material and its solutions must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper removal techniques.

  • Body Protection: A fully-buttoned laboratory coat.

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Quantitative Data Summary

A clear understanding of the compound's properties is fundamental to safe handling and disposal.

PropertyValueSource
CAS Number 405224-24-0[1][3][4]
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
GHS Hazard Statement H302: Harmful if swallowed[1][2]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical component of the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste." This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number (405224-24-0), and list any other components in the waste mixture. Clearly indicate the associated hazards (e.g., Toxic, Halogenated).

  • Container Management:

    • The waste container must be kept securely closed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

    • High-temperature incineration is the primary recommended method for the disposal of pyridine derivatives and other halogenated organic compounds, as this process ensures the complete destruction of the compound.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Always follow all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G start Start: Generation of Waste (Unused product, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always spill Spill or Release Occurs start->spill segregate Step 2: Segregate as 'Halogenated Organic Waste' ppe->segregate ppe->spill container Step 3: Place in Designated, Labeled, & Sealed Container segregate->container segregate->spill storage Step 4: Store in Secure Satellite Accumulation Area container->storage container->spill storage->spill contact_ehs Step 5: Contact EHS for Pickup by Licensed Disposal Vendor storage->contact_ehs small_spill Small Spill: Absorb with inert material, collect in waste container spill->small_spill  Small & Controllable? large_spill Large Spill: Evacuate & Contact EHS spill->large_spill  Large or Uncontrolled? small_spill->container end End: Compliant Disposal (Typically Incineration) large_spill->end Follow EHS guidance contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[2]

  • Eye Irritation : Causes serious eye irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation.[3]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but are not recommended for prolonged contact. Double gloving is recommended.To prevent skin contact and absorption. Always consult the glove manufacturer's resistance data.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and solid particulates.
Skin and Body Protection Standard laboratory coat. Consider a chemically resistant apron and sleeves for larger quantities.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. For operations with a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.To avoid inhalation of dust and vapors.

Safe Handling and Storage

Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible in the work area.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[1][2]

  • Ensure containers are tightly closed when not in use.[2]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5] Keep containers tightly closed and properly labeled.

Emergency Procedures

Immediate and appropriate response to an exposure is critical.

Exposure Type First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Segregate waste as "Halogenated Organic Waste."[4]

  • Collect all waste, including unused product and contaminated labware, in a designated, leak-proof, and clearly labeled container.[4]

  • The container label should include "Hazardous Waste," the full chemical name, and identify any other components in the mixture.[4]

Container Management and Final Disposal:

  • Keep waste containers securely closed when not in use.[4]

  • Store waste in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal must be conducted by a licensed hazardous waste disposal company, typically via high-temperature incineration.[4] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

G prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in fume hood - Weigh/transfer chemical prep->handling experiment Experimentation - Perform reaction/procedure handling->experiment decon Decontamination - Clean workspace - Decontaminate equipment experiment->decon disposal Waste Disposal - Segregate waste - Label container decon->disposal removal Waste Removal - Store in satellite area - Schedule pickup disposal->removal

Caption: Standard workflow for handling this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the logical relationship between hazard identification and the implementation of safety protocols.

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures Chemical Properties Chemical Properties Exposure Potential Exposure Potential Chemical Properties->Exposure Potential Toxicity Data Toxicity Data Toxicity Data->Exposure Potential Engineering Controls Engineering Controls Exposure Potential->Engineering Controls Administrative Controls Administrative Controls Exposure Potential->Administrative Controls PPE PPE Exposure Potential->PPE Emergency Procedures Emergency Procedures Exposure Potential->Emergency Procedures Disposal Plan Disposal Plan Exposure Potential->Disposal Plan

Caption: Relationship between hazard identification and safety control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.